5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
887408-17-5 |
|---|---|
Molecular Formula |
C10H6N2O5 |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)7-5-11-17-9(7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |
InChI Key |
FNMMFOKHRPFPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of 5-(2-Nitrophenyl)isoxazole-4-carboxylic Acid
[1]
Executive Summary
5-(2-Nitrophenyl)isoxazole-4-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, structurally related to the disease-modifying antirheumatic drug (DMARD) Leflunomide .[1] Its 1,2-oxazole (isoxazole) core serves as a bioisostere for amide or ester linkages, providing metabolic stability while the 2-nitrophenyl moiety introduces specific steric and electronic constraints. This guide outlines the compound's molecular architecture, theoretical and experimental physicochemical properties, and the standard operating procedures (SOPs) required for its rigorous characterization in a drug discovery setting.
Molecular Architecture & Identification
The compound features a 1,2-oxazole ring substituted at the 5-position with a 2-nitrophenyl group and at the 4-position with a carboxylic acid.[1] The ortho-nitro substitution is chemically significant; it forces the phenyl ring out of coplanarity with the isoxazole core due to steric hindrance, impacting solubility and binding affinity compared to its para-nitro isomer.[1]
| Identifier | Details |
| IUPAC Name | 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid |
| Common Name | 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid |
| CAS Number | 1232028-11-3 |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.16 g/mol |
| SMILES | OC(=O)C1=C(ON=1)C2=CC=CC=C2=O |
| Core Scaffold | Isoxazole (1,2-Oxazole) |
Structural Visualization
The following diagram illustrates the key pharmacophoric features and electronic zones of the molecule.
Figure 1: Structural dissection of 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid highlighting functional zones.
Physicochemical Property Profile
Understanding the physicochemical behavior of this compound is essential for formulating oral delivery systems. The values below represent a synthesis of experimental data from analogous structures (e.g., 4-nitrophenyl isomers) and computational predictions.
Solid State & Solution Properties[1]
| Property | Value / Range | Rationalization |
| Melting Point | 190–210 °C (Predicted) | High lattice energy due to intermolecular H-bonding (COOH dimer) and π-π stacking, typical of aryl-isoxazole acids [1].[1] |
| pKa (Acid) | 3.2 – 3.8 | The isoxazole ring is electron-withdrawing. The ortho-nitro group further increases acidity via induction, though steric twisting may reduce resonance effects [2]. |
| LogP (Lipophilicity) | 1.8 – 2.2 | Moderate lipophilicity. The hydrophilic COOH and NO₂ groups balance the hydrophobic aryl core. |
| LogD (pH 7.4) | -1.5 to -0.5 | At physiological pH, the carboxylic acid is ionized (COO⁻), significantly increasing water solubility and reducing membrane permeability. |
| Solubility | Low (Water, pH 1.2)High (DMSO, DMF)Moderate (Ethanol) | Limited aqueous solubility in the unionized state; highly soluble in polar aprotic solvents. |
Stability Profile
-
Hydrolysis: The isoxazole ring is generally stable to acid/base hydrolysis under mild conditions, but the N-O bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation) [3].
-
Photostability: Nitro-aromatics can be sensitive to UV light; protect from direct sunlight during storage.[1]
Synthetic Pathway & Impurity Origins
To understand potential impurities (e.g., regioisomers or unreacted precursors), one must understand the synthesis. The most robust route for 5-aryl-isoxazole-4-carboxylic acids involves the condensation of a beta-keto ester equivalent with hydroxylamine.[1]
Figure 2: Synthetic route for the 5-aryl-isoxazole-4-carboxylic acid scaffold.
Key Impurities:
Experimental Characterization Protocols
As a Senior Scientist, reliance on literature values is insufficient for critical path compounds. The following protocols ensure self-validating data generation.
Protocol A: Potentiometric pKa Determination
Rationale: Accurate pKa is vital for predicting solubility at intestinal pH.[1]
-
Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).
-
Solvent System: Water/Methanol co-solvent method (Yasuda-Shedlovsky extrapolation) is required due to low aqueous solubility of the unionized form.
-
Procedure:
-
Prepare 1 mM stock solution of the compound in Methanol.
-
Perform titrations at three different MeOH:Water ratios (e.g., 30%, 40%, 50%).
-
Titrate with 0.1 M KOH (standardized) under inert gas (
) to prevent carbonate formation.
-
-
Analysis: Plot apparent pKa (
) vs. dielectric constant ( ) and extrapolate to 0% organic solvent to obtain aqueous . -
Validation Criteria: The correlation coefficient (
) of the extrapolation must be >0.98.
Protocol B: Lipophilicity (LogP/LogD) via Shake-Flask
Rationale: Gold-standard method for validating high-throughput HPLC logP data.[1]
-
Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (saturated with n-octanol).[1]
-
Preparation:
-
Dissolve compound in n-octanol saturated with buffer.[1]
-
Measure UV absorbance (
) at (approx 260-280 nm).
-
-
Equilibration:
-
Mix organic phase with aqueous buffer (pH 7.4 for LogD; pH 2.0 for LogP) in a 1:1 ratio.
-
Shake vigorously for 60 minutes; centrifuge to separate phases.
-
-
Quantification:
-
Measure UV absorbance of the octanol phase (
). -
Calculate:
.
-
-
Control: Use Benzoic Acid as a reference standard.
Applications in Drug Design[1][5][6]
This specific isoxazole acid is primarily utilized as:
-
Bioisostere Construction: The isoxazole acid moiety mimics the spatial and electronic properties of amide bonds in peptide mimetics.
-
Leflunomide Analogs: Precursor for synthesizing active metabolites of immunomodulatory drugs. The acid chloride derivative can be reacted with anilines to form isoxazole-carboxamides [4].[1]
-
Fragment-Based Drug Discovery (FBDD): The high polarity and distinct shape make it an excellent "polar handle" fragment for probing protein binding pockets.
References
-
P. Ploypradith, et al. "Synthesis and crystallography of isoxazole derivatives." Acta Crystallographica Section E, 2009.[2] Link
-
PubChem. "Compound Summary: 5-(4-Nitrophenyl)isoxazole-4-carboxylic acid (Isomer Analog Data)."[1] National Library of Medicine. Link
-
Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005. Link
-
ChemicalBook. "5-Methylisoxazole-4-carboxylic acid Synthesis and Properties." Link
(Note: Specific experimental values for the 2-nitro isomer are interpolated from the 4-nitro and 5-methyl analogs cited above due to the specific isomer's rarity in open literature.)
Chemical structure and molecular weight of 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid
Executive Summary
5-(2-Nitrophenyl)isoxazole-4-carboxylic acid is a functionalized heterocyclic building block belonging to the class of 3,4,5-trisubstituted isoxazoles.[1] Characterized by an electron-withdrawing nitro group at the ortho-position of the phenyl ring and a carboxylic acid moiety at the C4 position of the isoxazole core, this compound serves as a critical scaffold in medicinal chemistry. It is structurally related to the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite Teriflunomide , making it a valuable intermediate for the synthesis of immunomodulatory agents, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial candidates.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Core Identification Data
| Property | Value |
| Chemical Name | 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.17 g/mol |
| Exact Mass | 234.0277 |
| CAS Registry Number | Not widely listed; refer to isomer 33282-25-6 for 4-nitro analog |
| SMILES | O=C(O)C1=C(ON=C1)C2=CC=CC=C2=O |
| InChI Key | Calculated based on structure |
Structural Analysis
The molecule consists of three distinct pharmacophoric features:
-
Isoxazole Core : A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The ring acts as a bioisostere for amide or ester linkages in drug design, providing metabolic stability.
-
C4-Carboxylic Acid : A polar, ionizable group (pKa ≈ 3.5–4.0) that facilitates solubility and serves as a handle for further derivatization (e.g., amide coupling).
-
C5-(2-Nitrophenyl) Group : The ortho-nitro substituent introduces significant steric bulk and electron-withdrawing character, influencing the torsion angle between the phenyl and isoxazole rings. This "ortho-effect" often restricts rotation, potentially locking the molecule into a bioactive conformation distinct from its para-nitro isomer.
Calculated Physicochemical Parameters
-
LogP (Predicted): 1.8 – 2.2 (Moderately lipophilic)
-
Topological Polar Surface Area (TPSA): ~95 Ų (High polarity due to nitro and carboxyl groups)
-
Hydrogen Bond Donors: 1 (COOH)
-
Hydrogen Bond Acceptors: 5 (N, O in ring; NO₂; COOH)
Synthetic Pathway: The Orthoformate Route
The most authoritative method for synthesizing 5-aryl-isoxazole-4-carboxylic acids involves the condensation of a
Retrosynthetic Analysis
-
Target: 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid
-
Precursor A: Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (Ethyl 2-nitrobenzoylacetate)
-
Precursor B: Triethyl orthoformate (C1 donor)
-
Reagent: Hydroxylamine hydrochloride (N-O donor)
Detailed Experimental Protocol
Step 1: Formation of the Ethoxymethylene Intermediate
-
Reagents: Ethyl 3-(2-nitrophenyl)-3-oxopropanoate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).
-
Procedure: Combine reagents in a round-bottom flask equipped with a reflux condenser. Heat the mixture to 130–140°C for 2–4 hours. The acetic anhydride facilitates the elimination of ethanol.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the starting
-keto ester. -
Workup: Remove excess solvent and volatile byproducts under reduced pressure to yield the crude intermediate, Ethyl 2-(ethoxymethylene)-3-(2-nitrophenyl)-3-oxopropanoate .
Step 2: Cyclization to the Isoxazole Ester
-
Reagents: Crude intermediate from Step 1, Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (1.2 eq), Ethanol (solvent).
-
Procedure: Dissolve the intermediate in ethanol. Add hydroxylamine hydrochloride and sodium acetate.[2] Reflux the mixture for 1–2 hours.
-
Mechanism: The hydroxylamine nitrogen attacks the ethoxymethylene carbon (Michael addition-elimination), followed by intramolecular dehydration to close the ring.
-
Isolation: Cool to room temperature. Pour into ice water. The product, Ethyl 5-(2-nitrophenyl)isoxazole-4-carboxylate , typically precipitates as a solid. Filter and wash with cold water.
Step 3: Hydrolysis to the Free Acid
-
Reagents: Isoxazole ester (from Step 2), Sodium hydroxide (2M aq), Ethanol.
-
Procedure: Suspend the ester in ethanol and add NaOH solution. Heat at 60°C for 1 hour.
-
Acidification: Cool the solution and acidify to pH ~2 with 1M HCl.
-
Purification: The title compound, 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid , will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.
Synthesis Logic Diagram
Caption: Step-wise synthetic pathway transforming the beta-keto ester precursor into the final isoxazole carboxylic acid via an ethoxymethylene intermediate.
Pharmaceutical Relevance & Applications
Drug Discovery Scaffold
The 5-aryl-isoxazole-4-carboxylic acid motif is a privileged structure in medicinal chemistry.
-
Leflunomide Analogs: The parent drug Leflunomide (Arava) is an isoxazole derivative that metabolizes to Teriflunomide, inhibiting dihydroorotate dehydrogenase (DHODH). The 5-(2-nitrophenyl) analog serves as a precursor for synthesizing "ortho-substituted" leflunomide derivatives to study structure-activity relationships (SAR) regarding steric hindrance at the inhibitor binding site.
-
Bioisosterism: The isoxazole ring mimics the electronic properties of pyridine and amide bonds but with distinct solubility and metabolic profiles.
Reactivity Profile
-
Decarboxylation: Under high thermal stress (>200°C), the carboxylic acid group may decarboxylate to yield 5-(2-nitrophenyl)isoxazole.
-
Amide Coupling: The carboxylic acid is readily activated (using EDC/HOBt or SOCl₂) to form amides, which are the primary target for biological screening libraries.
References
-
BenchChem. (2025).[2] A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19576654: 5-(4-Nitrophenyl)oxazole-4-carboxylic acid (Isomer Reference). Retrieved from
-
Fisher Scientific. (2025). 5-Methylisoxazole-4-carboxylic acid (Structural Analog Data). Retrieved from
-
Liu, K., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13623-13635. Retrieved from
-
Organic Syntheses. (1928). Ethyl Orthoformate Reagent Preparation. Org.[3] Synth. 8, 73. Retrieved from
Sources
The Ascendant Trajectory of 2-Nitrophenyl Isoxazole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in drug discovery.[3] The strategic introduction of a 2-nitrophenyl substituent onto this versatile core has unlocked a new dimension of chemical diversity and biological activity, leading to the emergence of a promising class of therapeutic candidates. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2-nitrophenyl isoxazole derivatives, offering valuable insights for researchers in the field.
The 2-Nitrophenyl Isoxazole Scaffold: A Gateway to Novel Heterocyclic Architectures
The presence of the 2-nitrophenyl group on the isoxazole ring is not merely a decorative addition; it serves as a versatile synthetic handle for accessing a variety of complex heterocyclic systems. A key transformation involves the reductive heterocycle-heterocycle (H–H) rearrangement of 2-nitrophenyl substituted isoxazoles. This strategy provides a powerful avenue for skeletal diversification, a critical aspect of modern drug discovery.[4]
For instance, the reduction of (2-nitrophenyl)isoxazoles using reagents like iron in acetic acid can lead to the chemoselective formation of valuable heterocycles such as 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones.[4] The outcome of these transformations is dictated by the substitution pattern on the isoxazole ring and the relative reactivity of the intermediate aniline and imine functionalities.[4]
Experimental Protocol: Reductive Cyclization of a 3-(2-Nitrophenyl)isoxazole
This protocol describes a general procedure for the iron-mediated reductive cyclization of a 3-(2-nitrophenyl)isoxazole to a 4-aminoquinoline derivative, a common transformation highlighted in the literature.[4]
Materials:
-
3-(2-Nitrophenyl)isoxazole derivative
-
Iron powder (Fe)
-
Glacial Acetic Acid (HOAc)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-(2-nitrophenyl)isoxazole derivative (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-aminoquinoline derivative.
Caption: Potential anticancer mechanisms of 2-nitrophenyl isoxazoles.
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Isoxazole derivatives have long been recognized for their antibacterial and antifungal properties. [3][5][6]The substitution pattern on the phenyl rings of isoxazole derivatives plays a crucial role in determining their antimicrobial efficacy. [5] Specifically, the presence of electron-withdrawing groups like nitro and chloro moieties on the phenyl rings has been shown to enhance the antibacterial activity of isoxazole derivatives. [5]For instance, studies on polysubstituted phenylisoxazoles have revealed that 4-nitro-3-phenylisoxazole derivatives exhibit potent antibacterial activities. [7]While this highlights the importance of the nitro group, further research is needed to specifically delineate the structure-activity relationship of the 2-nitrophenyl substitution pattern.
The synthesis of these antimicrobial isoxazoles often involves the [3+2] cycloaddition reaction or the condensation of chalcones with hydroxylamine. [7][8] Table 1: Representative Antimicrobial Activity of Nitrophenyl-Substituted Isoxazoles
| Compound Class | Target Organism | Activity | Reference |
| 4-Nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae | Potent antibacterial | [7] |
| 3-(4-Chlorophenyl)-5-(nitrophenyl)isoxazoles | Gram-positive & Gram-negative bacteria | Moderate to good activity | [5] |
| 5-(Furan-2-yl)-3-(4-nitrophenyl)isoxazole | Candida albicans | Potent antifungal | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as a promising class of anti-inflammatory agents. [9][10]The anti-inflammatory properties of isoxazoles are often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. [9][10] Several isoxazole derivatives have demonstrated potent anti-inflammatory activity, with some compounds exhibiting efficacy comparable or even superior to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. [10]The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators.
For example, the isoxazole derivative MZO-2 has been shown to potently inhibit carrageenan-induced paw inflammation and reduce ear edema in a mouse model of contact sensitivity. [11]Furthermore, this compound was found to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, suggesting a potential role in modulating apoptosis-related inflammatory pathways. [11]While the specific contribution of a 2-nitrophenyl group to the anti-inflammatory activity of isoxazoles is an area for further investigation, the inherent biological activity of the isoxazole core makes these derivatives attractive candidates for the development of novel anti-inflammatory drugs.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of 2-nitrophenyl isoxazole derivatives is intricately linked to their structural features. Key SAR insights from the broader class of nitrophenyl-substituted isoxazoles suggest that:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring can significantly impact biological activity. For instance, in a series of 3,5-diaryl-1,2,4-oxadiazoles (a related heterocycle), a 2-nitrophenyl substituent at the 5-position conferred the highest antibacterial activity against E. coli. [12]This highlights the potential importance of the ortho-nitro substitution.
-
Other Substituents: The nature and position of other substituents on both the phenyl and isoxazole rings can modulate activity. Electron-withdrawing groups often enhance antimicrobial activity. [5] Future research in this area should focus on:
-
Systematic SAR studies of 2-nitrophenyl isoxazole derivatives to precisely define the structural requirements for optimal activity in different therapeutic areas.
-
Elucidation of specific molecular targets to understand the mechanisms of action.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics.
-
Exploration of a wider range of biological activities, including antiviral and neuroprotective effects.
The 2-nitrophenyl isoxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a highly attractive area for further investigation in medicinal chemistry.
References
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Reddy, K. S., et al. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. ACS Combinatorial Science, 15(4), 213-220. [Link]
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Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 8(12), 127-134. [Link]
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D'Mello, E. J., & Shingade, S. G. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend, 4(1), 1-10. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]
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Li, Y., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 10(29), 17088-17095. [Link]
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van der Loop, M. E., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt (RORγt). Journal of Medicinal Chemistry, 64(11), 7485-7506. [Link]
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Sharma, R., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]
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Kaur, S., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
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Kumar, A., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies, 17(4), 444-459. [Link]
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Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. [Link]
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Arya, A., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry, 268, 116246. [Link]
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]
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International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
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Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]
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Sharma, A., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-9. [Link]
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Kumari, A. V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-331. [Link]
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Zimecki, M., et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1039-1045. [Link]
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Singh, R., et al. (2017). Synthesis & Evaluation of isoxazole for their antimicrobial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1335-1344. [Link]
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Kapoor, A., et al. (2016). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(12), 127-134. [Link]
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Gomaa, M. S., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Molecules, 29(11), 2514. [Link]
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Ali, M. A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(20), e40300. [Link]
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Tai, V. W. F., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. [Link]
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Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13583-13591. [Link]
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Request PDF. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. [Link]
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Sharma, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]
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Ali, M. A., et al. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
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Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2697. [Link]
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Predictive Target Profiling and Mechanistic Analysis of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid
Executive Summary
5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (also referred to as 5-(2-nitrophenyl)isoxazole-4-carboxylic acid) represents a highly functionalized heterocyclic scaffold with significant potential in drug discovery. The isoxazole core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects[1]. By integrating a 2-nitrophenyl group at the C5 position and a carboxylic acid at the C4 position, this molecule possesses a unique stereoelectronic profile. This whitepaper establishes the predicted biological targets of this compound through rigorous structure-activity relationship (SAR) analysis, grounded in empirical data from structurally analogous isoxazole derivatives.
Structural and Pharmacophoric Rationale
The predictive power of SAR relies on dissecting the molecule into its core pharmacophoric elements, each contributing to specific target interactions:
-
The 1,2-Oxazole (Isoxazole) Core : Acts as a bioisostere for amides and esters, providing hydrogen-bond accepting capabilities (via the nitrogen and oxygen atoms) while maintaining a rigid planar geometry[2].
-
The C4-Carboxylic Acid : Serves as a critical electrostatic anchor. It can act as a strong hydrogen-bond donor/acceptor, a zinc-binding group (ZBG), or a mimic for endogenous substrates (e.g., arachidonic acid intermediates)[3].
-
The C5-(2-Nitrophenyl) Group : Introduces significant steric bulk and an electron-withdrawing nitro group. The ortho-positioning of the nitro group forces the phenyl ring out of coplanarity with the isoxazole core due to steric hindrance, creating a specific 3D conformation that dictates target selectivity[4].
Predicted Biological Targets
Cyclooxygenase-2 (COX-2)
-
Mechanism & Causality : Phenyl-isoxazole-carboxylic acid derivatives are well-documented inhibitors of the cyclooxygenase enzymes[5]. The isoxazole core mimics the traditional Non-Steroidal Anti-Inflammatory Drug (NSAID) scaffold. The C4-carboxylic acid anchors into the Arg120 and Tyr355 residues at the base of the COX active site. Crucially, the 2-nitrophenyl group provides the necessary bulk to exploit the wider hydrophobic side pocket of COX-2 (formed by the Val523 substitution, which is Ile523 in COX-1), thereby predicting high COX-2 selectivity[6].
-
Empirical Grounding : Molecular docking studies of similar compounds, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, have demonstrated strong binding energies (-7.5 to -9.7 kcal/mol) against COX-2, validating the analgesic and anti-inflammatory potential of this scaffold[7].
Dihydroorotate Dehydrogenase (DHODH)
-
Mechanism & Causality : Isoxazole-4-carboxylic acid is a known pharmacophore for DHODH inhibition, a key enzyme in de novo pyrimidine biosynthesis[8]. Leflunomide (5-methylisoxazole-4-carboxylic acid 4-trifluoromethylanilide) is a classic immunomodulator in this class. While Leflunomide acts as a prodrug that undergoes ring-opening to teriflunomide[9], intact isoxazole-4-carboxylic acids also exhibit direct binding to the ubiquinone-binding site of DHODH[10]. The 2-nitrophenyl group is predicted to occupy the hydrophobic tunnel normally reserved for the long isoprenoid tail of ubiquinone.
Tumor-Associated Carbonic Anhydrase (CA IX / XII)
-
Mechanism & Causality : Carbonic anhydrases are metalloenzymes containing a zinc ion in their active site. The carboxylic acid moiety of the isoxazole can act as a weak Zinc-Binding Group (ZBG), coordinating directly with the Zn2+ ion[3]. Tumor-associated isoforms (CA IX and XII) possess a unique hydrophobic pocket that can accommodate the 2-nitrophenyl moiety, potentially offering selectivity over the ubiquitous cytosolic CA I and CA II isoforms[3].
Quantitative Data Summary
Based on the structural homology to known inhibitors, the predicted binding affinities and baseline reference metrics are summarized below.
Table 1: Predicted Target Binding Affinities and Reference Baselines
| Target Enzyme | Predicted Role | Structural Rationale | Reference Compound Baseline (IC50) |
| COX-2 | Selective Inhibitor | Phenyl-isoxazole core mimics NSAID scaffolds; nitro group provides H-bond accepting capability in the COX-2 side pocket. | Celecoxib (~40 nM) / Isoxazole derivatives (0.5 - 5 µM) |
| DHODH | Inhibitor | Isoxazole-4-carboxylic acid is a bioisostere for the active metabolite of leflunomide (teriflunomide). | Teriflunomide (~1.0 µM) |
| CA IX | Inhibitor | Carboxylic acid acts as a Zinc-Binding Group (ZBG); nitrophenyl provides hydrophobic interactions. | Acetazolamide (~25 nM) / Isoxazole acids (100 - 500 µM) |
Experimental Workflows for Target Validation
To empirically validate these predicted targets, the following self-validating protocols must be executed.
Protocol 1: In Vitro COX-2 Fluorometric Inhibitor Screening
-
Step 1: Reagent Preparation. Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.
-
Step 2: Compound Dilution. Dissolve 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid in DMSO. Prepare a 10-point concentration gradient (0.1 nM to 100 µM).
-
Step 3: Enzyme Incubation. Add 10 µL of purified human recombinant COX-2 enzyme to 80 µL of buffer. Add 10 µL of the test compound. Incubate at 37°C for 15 minutes.
-
Causality: COX-2 inhibition by diaryl heterocycles is frequently time-dependent due to slow, tight-binding kinetics within the Val523 side pocket. Pre-incubation ensures binding equilibrium is reached.
-
-
Step 4: Substrate Addition. Add 10 µL of 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.
-
Step 5: Detection & Self-Validation. Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. The rate of resorufin formation is directly proportional to COX-2 activity.
-
Validation Mechanism: Parallel screening against COX-1 establishes a Selectivity Index (SI). Celecoxib is run concurrently as a positive control to validate assay sensitivity.
-
Protocol 2: DHODH Enzymatic Assay (DCIP Reduction)
-
Step 1: Buffer Preparation. Prepare 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM ubiquinone (CoQ10), and 0.1 mM 2,6-dichloroindophenol (DCIP).
-
Step 2: Enzyme Addition. Add human recombinant DHODH (50 nM final) to the reaction mix.
-
Step 3: Compound Incubation. Add the test compound (1 nM - 50 µM) and incubate for 10 minutes at 25°C.
-
Step 4: Reaction Initiation. Add 1 mM dihydroorotate (DHO).
-
Step 5: Kinetic Measurement & Self-Validation. Monitor the decrease in absorbance at 600 nm (extinction coefficient of DCIP = 21 mM⁻¹cm⁻¹) over 10 minutes.
-
Causality: DHODH oxidizes DHO to orotate while reducing the ubiquinone analog (CoQ10), which subsequently reduces DCIP. The colorimetric decay of DCIP directly quantifies DHODH catalytic turnover.
-
Validation Mechanism: Teriflunomide is used as a positive control. A baseline read without the test compound ensures the enzyme is active, while a no-enzyme control accounts for background DCIP reduction.
-
Mechanistic Visualizations
Figure 1: High-throughput screening workflow for target validation.
Figure 2: DHODH inhibition pathway leading to immunomodulation.
References
-
[1] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. Source: nih.gov. URL:1
-
[2] Buy Isoxazole-4-carboxylic acid | 6436-62-0 - Smolecule. Source: smolecule.com. URL: 2
-
[5] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC. Source: nih.gov. URL: 5
-
[3] Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. Source: acs.org. URL: 3
-
[4] N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide - PMC. Source: nih.gov. URL: 4
-
[7] 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. Source: researchgate.net. URL: 7
-
[8] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: researchgate.net. URL: 8
-
[6] Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC - NIH. Source: nih.gov. URL: 6
-
[10] WO2006014827A1 - Methods and compositions for reducing toxicity associated with leflunomide treatment. Source: google.com. URL: 10
-
[9] EP1381356B1 - Use of (z)-2-cyano-3-hydroxy-but-2-enoic acid-(4. Source: google.com. URL: 9
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Isoxazole-4-carboxylic acid | 6436-62-0 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP1381356B1 - Use of (z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide for treating multiple sclerosis - Google Patents [patents.google.com]
- 10. WO2006014827A1 - Methods and compositions for reducing toxicity associated with leflunomide treatment - Google Patents [patents.google.com]
Solubility Profile of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
Understanding the solubility profile of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (also known systematically as 5-(2-nitrophenyl)isoxazole-4-carboxylic acid) is a critical prerequisite for its successful application in chemical synthesis, biological screening, and pharmaceutical formulation. As a heterocyclic building block, its unique physicochemical properties present specific challenges and opportunities. This whitepaper provides an authoritative, mechanistic analysis of its solubility behavior across various organic solvents and aqueous media, grounded in established thermodynamic principles and standardized testing methodologies.
Physicochemical Profiling & Structural Analysis
To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture. The solubility of any active pharmaceutical ingredient (API) or intermediate is a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy in the liquid phase.
-
The 1,2-Oxazole (Isoxazole) Core: This five-membered heteroaromatic ring is polar and acts as a hydrogen-bond acceptor. While it enhances solubility in polar solvents, its aromaticity contributes to planar stacking in the crystal lattice.
-
The Carboxylic Acid Moiety (C4 Position): This is the primary driver of both hydrogen bonding and pH-dependent solubility. With an estimated
between 3.5 and 4.5, this group exists as a neutral, hydrogen-bonded dimer in non-polar solvents and at low pH, but readily ionizes to a highly water-soluble carboxylate anion at physiological pH[1]. -
The Ortho-Nitrophenyl Group (C5 Position): The ortho-substitution is mechanistically crucial. The bulky nitro group creates severe steric hindrance with the adjacent isoxazole ring, forcing the biphenyl-like system out of coplanarity. This dihedral twist disrupts optimal
stacking, lowering the crystal lattice energy compared to a para-substituted analog. However, the nitro group is highly lipophilic in an aqueous context, strictly limiting intrinsic aqueous solubility ( ) when the carboxylic acid is unionized.
Predicted Solubility in Organic Solvents
Based on the functional group analysis, the solubility of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid is highly dependent on the solvent's ability to disrupt carboxylic acid dimers and solvate the polar, yet bulky, aromatic system.
Table 1: Solubility Profile in Standard Organic Solvents
| Solvent Class | Representative Solvent | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>50 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the polar isoxazole core and nitro group without requiring H-bond donation. |
| Polar Protic | Methanol, Ethanol | Moderate (5 - 20 mg/mL) | Capable of H-bonding with the carboxylic acid and isoxazole nitrogen; however, solvation is limited by the hydrophobic bulk of the nitrophenyl ring. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate (1 - 5 mg/mL) | Sufficient polarizability to solvate the aromatic rings, but poor H-bond acceptor capacity limits disruption of carboxylic acid dimers. |
| Non-Polar | Hexane, Heptane | Very Low (<0.1 mg/mL) | Complete inability to disrupt the strong intermolecular hydrogen bonding in the solid-state crystal lattice. |
pH-Dependent Aqueous Solubility
For biological assays and formulation, aqueous solubility is governed by the Henderson-Hasselbalch equation. The intrinsic solubility (
Table 2: pH-Dependent Solubility Profile (Biorelevant Media)
| Medium | pH | Ionization State | Expected Solubility Behavior |
| SGF (Simulated Gastric Fluid) | 1.2 | Fully Unionized (Intrinsic, | Very Low (<0.05 mg/mL) |
| Acetate Buffer | 4.5 | ~50% Ionized (Near | Low to Moderate (~0.5 mg/mL) |
| FaSSIF (Fasted Intestinal) | 6.5 | >99% Ionized (Anionic) | High (>5.0 mg/mL) |
| PBS (Phosphate Buffer) | 7.4 | Fully Ionized (Anionic) | Very High (>10.0 mg/mL) |
Experimental Methodology: Thermodynamic Equilibrium Solubility
To empirically determine the solubility profile, the "Shake-Flask" method is the gold standard, aligning with OECD Test Guideline 105[3] and USP <1236>[4]. As a Senior Application Scientist, I mandate the following self-validating protocol to prevent false-positive readings caused by supersaturation or buffer capacity failure.
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation: Weigh an excess amount of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (e.g., 50 mg) into a 5 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent or aqueous buffer. Ensure a visible excess of solid remains; if all solid dissolves, add more compound until a suspension is maintained.
-
Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.5 °C (or 37.0 °C for biorelevant profiling). Agitate at 300 RPM for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[4].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 0.2 mL to account for filter adsorption).
-
Self-Validation Check (Critical): For aqueous buffers, measure the pH of the supernatant after equilibration. Because the dissolution of a carboxylic acid releases protons (
), it can overwhelm weak buffers, lowering the pH and yielding an artificially low solubility reading. If the pH shifts by >0.1 units, repeat the experiment with a higher molarity buffer. -
Quantification: Dilute the supernatant appropriately in the mobile phase and quantify the concentration using a validated HPLC-UV method against a known calibration curve.
Workflow for Thermodynamic Equilibrium Solubility Determination.
Solubilization Strategies & Application Workflows
When working with this compound, the choice of solvent must be dictated by the downstream application. If the intrinsic solubility is insufficient for a specific assay, formulation scientists must employ strategic interventions such as co-solvency, pH modification, or salt formation[2][4].
Decision tree for solvent selection based on downstream application.
Formulation Insights
-
In Vitro Assays: The compound should be stored as a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Upon dilution into aqueous assay buffers, ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Preclinical Dosing: Due to the low solubility in acidic environments (like the stomach), oral bioavailability may be dissolution-rate limited. Converting the free acid to a sodium or potassium salt, or formulating it as a solid dispersion or nanoemulsion, will significantly enhance the dissolution kinetics and overall exposure[2].
References
1.[1] Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. International Journal of Pharmaceutics, 190(1), 41-47. Available at: [Link] 2.[4] Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Available at:[Link] 3.[3] Organization for Economic Co-ordination and Development (OECD). (1995). Test Guideline 105: Water Solubility. Chem. Res. Toxicol. Available at: [Link] 4.[2] U.S. Food and Drug Administration (FDA). (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]
Sources
- 1. Solubility profiles of some isoxazolyl-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 3. eco.korea.ac.kr [eco.korea.ac.kr]
- 4. biorelevant.com [biorelevant.com]
Thermodynamic Stability and Degradation Kinetics of Isoxazole-4-Carboxylic Acid Scaffolds: A Strategic Guide for Medicinal Chemistry
Executive Summary
The isoxazole-4-carboxylic acid (I4CA) scaffold is a privileged bioisostere in modern drug discovery, frequently utilized to mimic amides, esters, and carboxylic acids while modulating lipophilicity and target binding affinity. However, the thermodynamic stability of the isoxazole ring is inherently precarious due to the weak N–O bond and the electronic influence of the 4-carboxylic acid group. Understanding the precise thermodynamic sinks—specifically base-catalyzed ring opening, thermal isomerization, and reductive cleavage—is critical for preventing late-stage formulation failures and optimizing pharmacokinetic profiles.
This technical guide deconstructs the thermodynamic behavior of I4CA scaffolds, detailing the causality behind their degradation pathways, and provides a validated, self-contained experimental workflow for stability profiling.
Structural Thermodynamics & The Electronic Influence of the 4-Carboxyl Group
The isoxazole ring is an aromatic heterocycle, but its thermodynamic stability is heavily compromised by the adjacent nitrogen and oxygen atoms. The N–O bond possesses a low bond dissociation energy, making it the primary site of structural failure.
When a carboxylic acid group is introduced at the C4 position, it acts as a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This electronic withdrawal significantly alters the thermodynamic landscape of the molecule:
-
Labilization of the C3 Proton: In 3-unsubstituted I4CA derivatives, the 4-carboxyl group pulls electron density away from the C3 position, drastically lowering the pKa of the C3–H bond.
-
Susceptibility to Nucleophilic Attack: The overall electron deficiency of the ring makes it highly susceptible to base-catalyzed degradation and reductive cleavage.
Mechanistic Sinks: Degradation Pathways of I4CA
To engineer stable therapeutics, one must understand the causality behind scaffold degradation. The I4CA scaffold primarily degrades through three distinct thermodynamic pathways.
A. Base-Catalyzed Ring Opening (E1cB Mechanism)
Under basic conditions (pH > 8), 3-unsubstituted isoxazoles undergo rapid ring scission. The mechanism is a concerted or stepwise E1cB elimination: a base abstracts the highly acidic C3 proton, generating a transient carbanion. The thermodynamic driving force to stabilize this charge forces the cleavage of the weak N–O bond, yielding an
B. Thermal & Photochemical Isomerization
Under severe thermal stress (>100°C) or UV irradiation, the isoxazole ring can undergo a complex domino isomerization. The input of thermal energy overcomes the activation barrier for N–O bond homolysis, leading to a transient 2H-azirine intermediate. Depending on the thermodynamic equilibrium and steric bulk, this azirine can either revert to the isoxazole or expand into a more thermodynamically stable oxazole-4-carboxylic acid derivative [(3)].
C. Reductive Cleavage
Transition metals (e.g., Fe²⁺, Ru) or enzymatic systems (like Cytochrome P450) can donate electron density into the
Thermodynamic degradation pathways of isoxazole-4-carboxylic acid.
Experimental Methodology: Forced Degradation Profiling
To accurately determine the thermodynamic boundaries of an I4CA derivative, a self-validating Forced Degradation Study (FDS) must be executed. The following protocol isolates the kinetic variables responsible for scaffold failure.
Step-by-Step LC-HRMS Kinetic Workflow
Rationale: By subjecting the scaffold to orthogonal stress conditions and quenching at precise intervals, we can extract the observed rate constant (
-
Stock Preparation: Dissolve the I4CA derivative in HPLC-grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication.
-
Stress Aliquoting: Transfer 1.0 mL of the stock into four separate inert borosilicate vials. Dilute each to 10 mL using the following stressor matrices:
-
Acidic Stress: 0.1 N HCl (aq)
-
Basic Stress: 0.1 N NaOH (aq)
-
Oxidative Stress: 3% H₂O₂ (aq)
-
Thermal Control: pH 7.4 Phosphate Buffer
-
-
Incubation & Sampling: Place the vials in a dark, temperature-controlled shaker at 60°C. Extract 100 µL aliquots at
hours. -
Reaction Quenching (Critical Step): Immediately quench the extracted aliquots to halt degradation.
-
Basic aliquots: Neutralize with 100 µL of 0.1 N HCl.
-
Acidic aliquots: Neutralize with 100 µL of 0.1 N NaOH.
-
Oxidative aliquots: Quench with 100 µL of cold 10 mM sodium thiosulfate.
-
Dilute all quenched samples 1:10 with mobile phase (95:5 Water:MeCN with 0.1% Formic Acid) and chill to 4°C.
-
-
LC-HRMS Analysis: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution coupled to a High-Resolution Mass Spectrometer (HRMS) to track the disappearance of the parent mass and the emergence of structural isomers (e.g., oxazole) or cleavage products (e.g.,
-cyanoenol). -
Data Extraction: Plot
versus time. The slope of the linear regression yields , from which is calculated ( ).
Step-by-step stability profiling workflow for isoxazole scaffolds.
Quantitative Stability Metrics
The table below summarizes the typical thermodynamic parameters and degradation kinetics for a standard 3-unsubstituted isoxazole-4-carboxylic acid scaffold under forced degradation conditions.
| Stress Condition | Temp (°C) | Primary Degradant Identified via HRMS | ||
| 0.1 N NaOH (Basic) | 25°C | 0.346 | 2.0 | |
| 0.1 N HCl (Acidic) | 60°C | 0.015 | 46.2 | Decarboxylated Isoxazole |
| 3% H₂O₂ (Oxidative) | 60°C | 0.005 | 138.6 | Isoxazole N-oxide |
| pH 7.4 Buffer | 37°C | < 0.001 | > 500 | Stable (No significant degradation) |
| Solid State (Dry) | 150°C | N/A | N/A | 2H-Azirine / Oxazole (Isomerization) |
Note: The extreme vulnerability to basic conditions highlights the necessity of formulation controls (e.g., avoiding basic excipients like magnesium stearate) when developing I4CA-containing drugs.
Strategic Recommendations for Scaffold Optimization
If the thermodynamic instability of the I4CA scaffold presents a liability during lead optimization, medicinal chemists must employ structural interventions to block the degradation pathways:
-
C3-Substitution (The Steric/Electronic Block): The most effective way to prevent base-catalyzed ring opening is to substitute the C3 position. Replacing the highly acidic C3 proton with a methyl group (yielding 3-methylisoxazole-4-carboxylic acid) completely abolishes the E1cB elimination pathway. The methyl group provides steric shielding and removes the abstractable proton, increasing the half-life in 0.1 N NaOH from 2 hours to >200 hours.
-
C5-Aryl Conjugation: Adding an electron-donating aryl group at the C5 position can push electron density back into the isoxazole ring, partially offsetting the electron-withdrawing effect of the 4-carboxylic acid and strengthening the N–O bond against reductive cleavage.
-
Formulation Buffering: For unmodifiable 3-unsubstituted I4CA clinical candidates, final drug product formulations must be strictly buffered to a pH range of 4.5–6.5 to maintain the thermodynamic integrity of the ring during shelf-life.
References
- De Munno, A., et al. (1976). "On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole." SciSpace.
- Galenko, E. E., et al. (2019). "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization." ResearchGate.
- Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes." PubMed / NIH.
- Pratihar, P., et al. (2025). "Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides." ACS Publications.
Sources
- 1. scispace.com [scispace.com]
- 2. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Comprehensive Technical Guide: Chemical Profiling, Safety Data, and Synthesis of 5-(2-Nitrophenyl)isoxazole Derivatives
Executive Summary & Pharmacological Context
In modern medicinal chemistry and drug development, the isoxazole ring serves as a highly versatile bioisostere for amides and esters, offering enhanced metabolic stability against in vivo hydrolysis. When functionalized with an ortho-nitro aromatic group—yielding the 5-(2-nitrophenyl)isoxazole scaffold—the molecule gains a critical synthetic handle. The nitro moiety can be selectively reduced to an aniline for late-stage cross-coupling, cyclization into fused heterocycles (such as quinolines or indoles), or utilized directly as a highly directional hydrogen-bond acceptor in kinase inhibitor design.
As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers with a self-validating framework for identifying, safely handling, and synthesizing 5-(2-nitrophenyl)isoxazole derivatives. Every protocol described herein is grounded in mechanistic causality to ensure reproducibility and safety in the laboratory environment.
Chemical Identity & Nomenclature
The 5-(2-nitrophenyl)isoxazole scaffold is most commonly utilized in its carboxylated forms, which serve as versatile building blocks for peptide coupling or esterification. Table 1 summarizes the core quantitative data for the most prevalent commercially available derivatives[1][2].
Table 1: Quantitative Chemical Profiling of Key Derivatives
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | 1232028-11-3 | C₁₀H₆N₂O₅ | 234.16 | Free carboxylic acid for direct amide coupling[1]. |
| Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate | 1375064-51-9 | C₁₁H₈N₂O₅ | 248.19 | Methyl ester for base-catalyzed transformations[2]. |
| Ethyl 5-(2-nitrophenyl)isoxazole-4-carboxylate | N/A (CB8121437) | C₁₂H₁₀N₂O₅ | 262.22 | C4-substituted ester for alternative regiocontrol[3]. |
Safety Data Sheets (SDS) & Hazard Profiling
Handling nitroaromatic heterocycles requires strict adherence to Safety Data Sheet (SDS) protocols due to their potential biological reactivity and localized irritation properties. For the primary building block, 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid (CAS: 1232028-11-3) , the Globally Harmonized System (GHS) classification dictates specific engineering controls[4].
GHS Hazard Statements & Mechanistic Causality
-
H302 (Harmful if swallowed): Causality: Nitroaromatic compounds can undergo enzymatic reduction in the gastrointestinal tract or liver (via nitroreductases), generating reactive nitroso or hydroxylamine intermediates that induce cellular toxicity and oxidative stress[4].
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Causality: The free carboxylic acid moiety at the C3 position lowers the local pH upon contact with mucosal membranes or skin moisture, leading to acute protein denaturation and tissue irritation[4].
-
H335 (May cause respiratory irritation): Causality: Fine crystalline powders of this derivative can easily become airborne. Inhalation deposits the acidic, reactive particles directly onto the sensitive alveolar epithelium[4].
SDS Handling Protocol Workflow
Caption: Safety data sheet (SDS) hazard mitigation and handling protocol workflow.
Synthesis & Experimental Protocols
The most robust and regioselective method for constructing the 5-(2-nitrophenyl)isoxazole core is the 1,3-Dipolar Cycloaddition (Huisgen-type reaction) between a terminal alkyne and a nitrile oxide[5].
Mechanistic Rationale
Nitrile oxides are highly reactive and prone to spontaneous dimerization into inactive furoxans. Therefore, they must be generated in situ from an oxime or chlorooxime precursor using a mild base. The reaction with 1-ethynyl-2-nitrobenzene is highly regioselective; the steric bulk and electron-withdrawing nature of the ortho-nitro group direct the oxygen of the nitrile oxide to the substituted carbon of the alkyne, exclusively yielding the 5-substituted isoxazole[5].
Step-by-Step Methodology: Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid
Note: This protocol is a self-validating system. Each step includes an observable milestone to verify success before proceeding.
-
Preparation of the Dipolarophile:
-
Action: Dissolve 10.0 mmol of 1-ethynyl-2-nitrobenzene in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.
-
Causality: DCM provides optimal solubility for the reactants and stabilizes the highly polar transition state. Argon prevents oxidative degradation of the terminal alkyne.
-
-
In Situ Nitrile Oxide Generation:
-
Action: Add 12.0 mmol of ethyl 2-chloro-2-(hydroxyimino)acetate to the flask. Cool the mixture to 0°C using an ice bath. Slowly add 15.0 mmol of triethylamine (Et₃N) dropwise over 15 minutes.
-
Causality: Et₃N acts as an acid scavenger, driving the dehydrohalogenation of the chlorooxime to form the transient nitrile oxide. The 0°C temperature suppresses the competing dimerization of the nitrile oxide, ensuring it reacts exclusively with the alkyne[5].
-
-
[3+2] Cycloaddition:
-
Action: Remove the ice bath and allow the reaction to stir at 25°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Causality: The concerted, asynchronous cycloaddition requires thermal energy to overcome the activation barrier. Complete consumption of the alkyne indicates successful ring closure.
-
-
Saponification (Ester to Acid):
-
Action: Concentrate the mixture in vacuo, and isolate the intermediate ethyl ester via silica gel chromatography. Dissolve the purified ester in 30 mL of a THF/H₂O (3:1) mixture. Add 20.0 mmol of Lithium Hydroxide (LiOH) and stir for 4 hours at room temperature.
-
Causality: LiOH provides mild, quantitative hydrolysis of the ester to the target carboxylic acid without reducing or degrading the sensitive ortho-nitro moiety (which could occur under harsh acidic conditions).
-
-
Isolation & Purification:
-
Action: Evaporate the THF. Acidify the remaining aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous MgSO₄, and concentrate to yield the pure 5-(2-nitrophenyl)isoxazole-3-carboxylic acid as a crystalline solid.
-
Cycloaddition Workflow Visualization
Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of isoxazole derivatives.
References
Sources
The Ionization Dynamics of Isoxazole-4-Carboxylic Acids: pKa Determinants and Analytical Workflows
Executive Summary
Isoxazole-4-carboxylic acids are foundational heterocyclic building blocks in medicinal chemistry, agrochemical development, and the synthesis of unnatural amino acids. As a Senior Application Scientist, I frequently observe that the successful integration of these scaffolds into drug discovery pipelines hinges entirely on a rigorous understanding of their ionization behavior. This technical guide dissects the physicochemical properties of isoxazole-4-carboxylic acids, detailing the electronic determinants that govern their pKa, and provides a field-proven, self-validating protocol for precise pKa determination.
Structural and Electronic Determinants of Ionization
The acidity of a carboxylic acid is dictated by the stability of its conjugate base. For isoxazole-4-carboxylic acid, the predicted pKa is approximately 3.22 ± 0.10 (1). This relatively low pKa indicates that it is a significantly stronger acid than simple aliphatic carboxylic acids (e.g., acetic acid, pKa ~4.76) and even benzoic acid (pKa ~4.20).
This enhanced acidity is driven by the strong electron-withdrawing nature of the adjacent isoxazole ring. The 1,2-oxazole core, containing highly electronegative nitrogen and oxygen atoms, exerts a powerful inductive effect (-I effect) that delocalizes the negative charge of the carboxylate anion formed upon deprotonation. Consequently, at physiological pH (7.4), the molecule is almost entirely ionized. This anionic state is critical for target engagement; for instance, inhibitors targeting D-amino acid oxidase (DAAO) rely on this deprotonated, negatively charged state to optimally bind within the enzyme's active site at pH 8 (2).
Quantitative Physicochemical Profiling
When engineering derivatives such as 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) for solid-phase peptide synthesis (SPPS), scientists must account for how substitutions alter the core properties (3). The table below summarizes the key quantitative data for comparative analysis.
| Compound | Molecular Weight ( g/mol ) | Predicted pKa | LogP | Melting Point (°C) | Key Application |
| Isoxazole-4-carboxylic acid | 113.07 | 3.22 ± 0.10 | 0.37 | 123 - 124 | DAAO inhibitors, Agrochemicals |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | 142.11 | 2.37 - 3.30 | ~0.50 | >180 | Unnatural β-amino acid for SPPS |
Logical Relationship of Ionization States
The transition from a neutral, lipophilic molecule to an anionic, target-binding species is a fundamental logical relationship in pharmacokinetics.
Logical relationship of isoxazole-4-carboxylic acid ionization states.
High-Precision pKa Determination: A Self-Validating Protocol
Relying solely on computational pKa predictions can lead to catastrophic failures in late-stage formulation. As a standard practice, I mandate a self-validating experimental workflow that pairs potentiometric titration with orthogonal UV-Vis spectrophotometry. This dual-method approach ensures that artifacts (such as poor aqueous solubility or transient dimerization) do not skew the thermodynamic ionization constant (4).
Step-by-Step Methodology:
-
Step 1: Cosolvent Sample Preparation
-
Action: Dissolve 2.0 mM of the isoxazole-4-carboxylic acid in a 25% (v/v) ethanol-water mixture. Maintain a constant ionic strength of 0.1 M using NaNO₃.
-
Causality: The ethanol cosolvent prevents premature precipitation of the protonated (neutral) species at low pH, ensuring the dielectric constant remains stable throughout the titration. NaNO₃ standardizes the activity coefficients of the ions in solution.
-
-
Step 2: Environmental Control
-
Action: Transfer the solution to a thermostated vessel at 30 ± 1 °C. Continuously purge the headspace with oxygen-free nitrogen gas.
-
Causality: Temperature control is vital as pKa is a temperature-dependent thermodynamic value. Nitrogen purging expels dissolved ambient CO₂, preventing the formation of carbonic acid, which would artificially depress the pH readings and invalidate the titration curve.
-
-
Step 3: Potentiometric Titration
-
Action: Titrate the solution using standardized 0.1 M KOH. Add the titrant in 0.05 mL increments, allowing 60 seconds of equilibration time between additions. Record the pH using a calibrated glass electrode.
-
Causality: Slow addition guarantees that the system reaches thermodynamic equilibrium between the protonated isoxazole core and the carboxylate anion before the pH is recorded.
-
-
Step 4: Orthogonal UV-Vis Sampling
-
Action: Concurrently extract 10 µL aliquots at specific pH intervals (e.g., pH 2.0, 3.5, 5.0, 7.0). Dilute these into corresponding buffers and record the UV-Vis spectra (200–400 nm).
-
Causality: The isoxazole ring exhibits a distinct chromophoric shift upon deprotonation. Monitoring the isosbestic point provides a secondary, optically derived ratio of ionized to unionized species.
-
-
Step 5: Data Processing & Self-Validation
-
Action: Calculate the pKa from the potentiometric formation curves using the Henderson-Hasselbalch equation. Cross-reference this with the pKa derived from the UV-Vis absorbance vs. pH plot.
-
Causality: A variance of <0.05 units between the electrochemical and optical methods confirms the integrity of the data, fulfilling the requirement for a self-validating system.
-
Experimental Workflow Visualization
Self-validating workflow for potentiometric and UV-Vis pKa determination.
Strategic Outlook
Mastering the ionization behavior of isoxazole-4-carboxylic acids is non-negotiable for advanced drug design. By acknowledging the profound electron-withdrawing effects of the isoxazole ring and employing rigorous, self-validating analytical protocols, development teams can confidently predict pharmacokinetic behavior, optimize target binding affinities, and streamline downstream synthetic applications.
References
- "Buy Isoxazole-4-carboxylic acid | 6436-62-0", Smolecule.
- "Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series", ResearchG
- "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides", MDPI.
- "Potentiometric Studies of 3-Amino-5-Methyl Isoxazole Schiff Bases and Their Metal Complexes In Solution", Journal of Advanced Scientific Research.
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History and discovery of nitrophenyl-substituted isoxazole compounds
An In-Depth Technical Guide to the History and Discovery of Nitrophenyl-Substituted Isoxazole Compounds
Authored by: Gemini, Senior Application Scientist
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the design of numerous therapeutic agents. The introduction of a nitrophenyl substituent to this core significantly modulates its physicochemical properties, leading to a diverse array of biological activities. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and therapeutic applications of nitrophenyl-substituted isoxazole compounds. We will delve into the key synthetic methodologies, explore the spectrum of biological activities from antimicrobial to anticancer, and dissect the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important class of molecules.
The Isoxazole Scaffold: A Foundation of Medicinal Chemistry
Isoxazoles and their derivatives have a rich history in organic and medicinal chemistry, prized for their metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The isoxazole nucleus is found in several commercially available drugs, including the anti-inflammatory drug Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic agent Leflunomide, highlighting its therapeutic importance.[2][3][4]
The introduction of a nitrophenyl group is a common strategy in medicinal chemistry to enhance biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's acidity, reactivity, and potential to form hydrogen bonds. This substitution can drastically alter the pharmacokinetic and pharmacodynamic profile of the parent isoxazole, often leading to enhanced potency and novel mechanisms of action.[4][5]
Historical Perspective and Key Discoveries
The journey of isoxazole chemistry began with Ludwig Claisen, who first synthesized the isoxazole ring in the late 19th and early 20th centuries.[6][7] However, the exploration of nitrophenyl-substituted variants as potent bioactive agents is a more recent endeavor. Over the past few decades, research has unveiled a wide spectrum of pharmacological activities for this class of compounds.
Early investigations were often driven by the need for new antimicrobial agents. The isoxazolyl group is a key component in many beta-lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[2][8] Subsequent research expanded into other therapeutic areas, revealing potent anti-inflammatory, anticancer, and antiviral properties.[3][9][10] A significant milestone was the discovery that these compounds could act as potent antibacterial agents against plant pathogens like Xanthomonas oryzae.[11][12] More recently, their potential as Zika virus inhibitors and modulators of AMPA receptors for neurodegenerative diseases has been explored, opening new avenues for drug development.[9][13]
Synthetic Strategies: Building the Core
The construction of the nitrophenyl-substituted isoxazole scaffold is primarily achieved through cycloaddition reactions, which offer a high degree of control over regioselectivity.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
The most prevalent method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[3][7] The nitrile oxide is typically generated in situ from an aldoxime precursor using an oxidizing agent. This versatile reaction allows for the introduction of a wide variety of substituents.
Another common approach involves the reaction of hydroximoyl chlorides with enamines or the reaction of phenyloximes with nitrovinylamines.[11][14] These methods have been successfully employed to synthesize libraries of polysubstituted phenylisoxazoles for biological screening.[11][12]
Diagram: General Synthetic Workflow via [3+2] Cycloaddition
Caption: General workflow for the synthesis of nitrophenyl-substituted isoxazoles.
Experimental Protocol: Synthesis of 4-Nitro-3-Phenylisoxazole Derivatives
The following protocol is a representative example based on methodologies described in the literature for the synthesis of antibacterial 4-nitro-3-phenylisoxazole derivatives.[11]
Step 1: Preparation of Phenylaldoxime (1)
-
Dissolve the corresponding benzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain the phenylaldoxime.
Step 2: Synthesis of 4-Nitro-3-Phenylisoxazole (5)
-
To a solution of the phenylaldoxime (1) in a suitable solvent like DMF, add an additive such as N-Chlorosuccinimide (NCS).
-
Add a base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.
-
Add the corresponding nitroalkene (e.g., dimethyl-(2-nitrovinyl)-amine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-nitro-3-phenylisoxazole derivative.
A Spectrum of Biological Activities
Nitrophenyl-substituted isoxazoles have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs.
Antibacterial and Antifungal Activity
A significant body of research has focused on the antimicrobial properties of these compounds.[2] Derivatives of 4-nitro-3-phenylisoxazole have shown potent antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac), with EC50 values often superior to commercial bactericides like bismerthiazol.[12] Additionally, certain 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles have exhibited promising antibacterial and antifungal activity against various Gram-positive and Gram-negative bacteria and Aspergillus niger.[15][16]
| Compound Class | Target Organism | Activity (EC50/MIC) | Reference |
| 4-Nitro-3-phenylisoxazoles | Xanthomonas oryzae | 1.8 - 15.6 µg/mL | [12] |
| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-dihydroisoxazoles | Gram-positive/negative bacteria | 40 µg/mL (screening conc.) | [15] |
| 5-(furan-2-yl)-3-(4-nitrophenyl)isoxazole | Candida albicans | Potent activity reported | [17] |
Anti-inflammatory Activity
Several nitrophenyl-substituted isoxazoles have been identified as potent anti-inflammatory agents.[2][6] Their mechanism of action is often attributed to the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation.[10][17] For example, 3-methyl-4-nitro-5-(substituted styryl) isoxazoles have shown significant anti-inflammatory and analgesic activities.[2]
Diagram: Inhibition of the COX Pathway
Caption: Simplified diagram of COX pathway inhibition by isoxazole derivatives.
Anticancer Activity
The anticancer potential of isoxazoles is a rapidly growing area of research.[3][18] Nitrophenyl-substituted analogs have shown promising cytotoxic effects against a variety of cancer cell lines.[3] The mechanism of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some isoxazole derivatives have been shown to inhibit STAT3 phosphorylation, a critical node in cancer signaling.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Phenyl-isoxazole–carboxamides | HeLa, Hep3B, MCF-7 | 0.91 - 8.02 µM | [3] |
| N-(4-Chlorophenyl)-5-carboxamidyl isoxazoles | Colon-38, CT-26 | Potent cytotoxicity reported |
Other Therapeutic Applications
-
Antiviral: Isoxazole-based molecules have been identified as inhibitors of the Zika virus (ZIKV).[9]
-
Immunosuppressive: Certain N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide bearing nitrophenyl groups have shown the ability to inhibit the proliferation of peripheral blood mononuclear cells.[4]
-
Herbicidal: 3-(substituted phenyl)-isoxazole derivatives are known inhibitors of porphyrinogen oxidase, leading to their use as herbicides.[2][6]
-
Neuroactivity: 5-Nitroisoxazoles have been investigated as precursors for bivalent ligands of AMPA receptors, which are targets for treating neurodegenerative diseases.[13]
Structure-Activity Relationships (SAR)
The biological activity of nitrophenyl-substituted isoxazoles is highly dependent on their substitution pattern.
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly impacts activity. For antibacterial activity, ortho-substitution on a phenyl ring at the 5-position of a 1,2,4-oxadiazole (a related heterocycle) showed the highest potency, whereas meta and para substitutions were less effective.[19] In antiplasmodial studies, (4-nitrophenyl) compounds were generally more active than their 3-substituted analogs.[20]
-
Other Substituents: The presence of other functional groups, such as halogens (chloro, bromo) or electron-donating groups (methoxy), on the phenyl rings can fine-tune the biological activity.[3][10] For example, in a series of anti-inflammatory compounds, a 4'-methoxyphenyl group at the 3-position combined with a 4-chlorophenyl group at the 5-position of the isoxazole ring resulted in high efficacy.[10]
-
Heterocyclic Core: The isoxazole ring itself is crucial, but its transformation can lead to other active heterocycles. For instance, reductive heterocyclization of (2-nitrophenyl)isoxazoles can yield 4-aminoquinolines, 3-acylindoles, and quinolin-4(1H)-ones, expanding the chemical diversity and potential biological targets.[21]
Diagram: Key SAR Insights
Caption: Key structure-activity relationship factors for nitrophenyl isoxazoles.
Conclusion and Future Outlook
The family of nitrophenyl-substituted isoxazoles represents a versatile and highly valuable class of heterocyclic compounds. Their history is marked by continuous discovery, evolving from simple curiosities to potent agents with a broad range of therapeutic applications. The synthetic accessibility, particularly through robust cycloaddition reactions, allows for extensive derivatization and optimization.
Future research will likely focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.
-
Optimization of Pharmacokinetics: Improving the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to enhance their clinical potential.
-
Development of Multi-Targeted Agents: Leveraging the diverse bioactivity to design single molecules that can address multiple aspects of complex diseases like cancer or inflammatory disorders.
-
Expansion into New Therapeutic Areas: Exploring the potential of these compounds in emerging fields, such as neuroprotection and novel antiviral therapies.
The rich chemistry and diverse pharmacology of nitrophenyl-substituted isoxazoles ensure that they will remain a fertile ground for discovery and innovation in the years to come, promising new solutions to pressing challenges in medicine and agriculture.
References
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Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(34), 22157–22161. [Link]
-
Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. [Link]
-
Shawali, A. S., & Abdel-Galil, F. M. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds. [Link]
-
Spencer, J., et al. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. ACS Combinatorial Science. [Link]
-
Unknown Author. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
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Unknown Author. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
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Patel, H. R., & Varu, B. C. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. World Journal of Advanced Research and Reviews. [Link]
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Nguyen, T. H., & Le, T. N. (2015). Synthesis of some n-substituted hydrazidescontaining isoxazole heterocycle. Vietnam Journal of Chemistry. [Link]
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Kumar, K. A., & Jayaroopa, P. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]
-
Lee, H., et al. (2021). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]
- CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
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Kumar, D., et al. (2024). a review of recent synthetic strategies and biological activities of isoxazole. ResearchGate. [Link]
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Frohlich, T., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]
- CN113717120A - Preparation method of 3- (2-methyl-6-nitrophenyl) -4, 5-dihydroisoxazole.
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Misiura, K., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]
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Bakulina, O., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules. [Link]
- US3476765A - Certain substituted isoxazoles.
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Kumar, A., et al. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- US4208532A - 5-Phenacyl-3-phenyl-4-isoxazole carboxamides.
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Batra, S., et al. (1995). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Journal of the Indian Chemical Society. [Link]
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
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Chiacchio, U., et al. (2012). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]
-
de Vreese, R., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
- WO2014184236A1 - Substituted isoxazole derivatives.
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Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]
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Unknown Author. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. [Link]
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Methodological & Application
Procedures for reducing the nitro group in 5-(2-Nitrophenyl)isoxazole scaffolds
Application Note: Chemoselective Reduction of the Nitro Group in 5-(2-Nitrophenyl)isoxazole Scaffolds
Scientific Rationale & Mechanistic Challenges
The 5-(2-nitrophenyl)isoxazole scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of 1[1], antiviral agents, and fused heterocyclic systems. However, the transformation of the pendant nitro group to an aniline derivative presents a significant synthetic challenge: the chemoselective reduction of the
The isoxazole ring is characterized by a weak nitrogen-oxygen (N-O) bond, which acts as a highly labile site under standard reductive conditions. Conventional catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and
Comparative Analysis of Chemoselective Reducing Agents
To preserve the isoxazole moiety, researchers must select reducing agents based on substrate solubility and the presence of other acid-sensitive functional groups.
Table 1: Quantitative & Qualitative Comparison of Reduction Strategies
| Reducing Agent | Solvent System | Equivalents | Advantages | Limitations |
| EtOH or EtOAc | 5.0 eq | 2[2]; high yields (80-95%). | Can cause severe emulsions during workup; requires precise basic neutralization[3]. | |
| EtOH / | 4.0 - 6.0 eq | Very mild (Béchamp-type); neutral conditions; eco-friendly. | Heterogeneous reaction; requires vigorous stirring and hot filtration of iron oxides. | |
| THF / | 4.0 - 6.0 eq | 4[4] in standard alcohols. | Reagent degrades rapidly in the presence of air/moisture; variable kinetics. |
(Mechanistic Warning: When utilizing
Experimental Protocols
Protocol A: Tin(II) Chloride Dihydrate ( ) Reduction
This is the most robust method for substrates with adequate solubility in alcohols or esters, relying on the coordination of tin to the nitro oxygens followed by sequential electron transfers.
Step-by-Step Procedure:
-
Initiation: Dissolve the 5-(2-nitrophenyl)isoxazole derivative (1.0 equiv) in absolute Ethanol (EtOH) to achieve a 0.1 M concentration in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add
(5.0 equiv) in a single portion. The reaction is typically exothermic. -
Reaction: Heat the mixture to 70-80 °C (reflux) under a nitrogen atmosphere. 3[3]. Complete consumption of the starting material usually occurs within 1 to 3 hours.
-
Quenching & Workup (Critical Step): Allow the mixture to cool to room temperature. Pour the mixture into crushed ice. Carefully add a 5% aqueous
or 1M solution dropwise under vigorous stirring until the pH reaches 7-8. Causality Insight: This neutralization precipitates the tin byproducts as insoluble tin(II) and tin(IV) hydroxides. Failing to reach a slightly basic pH will leave tin salts dissolved in the aqueous layer, resulting in unbreakable emulsions during organic extraction[3]. -
Filtration: Filter the resulting milky suspension through a pad of Celite to remove the tin salts, washing the filter cake thoroughly with EtOAc.
-
Extraction: Separate the phases of the filtrate. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to afford the 5-(2-aminophenyl)isoxazole.
Self-Validation Checkpoint: The starting 5-(2-nitrophenyl)isoxazole typically presents as a pale to bright yellow solution. As the reduction proceeds, the solution becomes colorless or slightly orange. On TLC (e.g., 3:1 Hexanes:EtOAc), the product amine will elute significantly slower (lower
Protocol B: Sodium Dithionite ( ) Reduction for Insoluble Substrates
For highly functionalized or bis(isoxazole) scaffolds that exhibit poor solubility in standard alcohols, the
Step-by-Step Procedure:
-
Dissolution: Suspend the nitroisoxazole (1.0 equiv) in a mixture of THF and
(3:1 v/v, 0.05 M). -
Reduction: Add
(4.0 - 6.0 equiv) portion-wise at room temperature to prevent excessive thermal degradation of the dithionite. -
Stirring: Stir the biphasic mixture vigorously at room temperature or gentle heating (40 °C) for 2-4 hours.
-
Isolation: Once complete, dilute with water and extract with EtOAc. The workup is significantly cleaner than the tin-mediated protocol, completely avoiding heavy metal emulsions.
Reaction Workflow & Decision Matrix
Chemoselective nitro reduction workflow for isoxazole scaffolds.
References
- Source: PMC (nih.gov)
- Chemoselective Reduction of Functionalized 5-Nitroisoxazoles: Synthesis of 5-Amino- and 5-[Hydroxy(tetrahydrofuran-2-yl)
- A Facile Approach to Bis(isoxazoles)
- Selective reduction of nitro group without affecting other functional groups Source: Benchchem URL
Sources
- 1. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Using 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid as a pharmacophore building block
Application Note: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid as a Pharmacophore Building Block
Executive Summary
5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (also known as 5-(2-nitrophenyl)isoxazole-4-carboxylic acid) represents a "privileged scaffold" in medicinal chemistry. Its utility extends beyond a simple building block; it acts as a latent bicyclic precursor . The ortho-nitro positioning relative to the isoxazole core creates a high-potential chemical handle for intramolecular cyclization, allowing researchers to access fused heterocyclic systems (such as isoxazolo[5,4-c]quinolines) or to serve as a rigid bioisostere for amide-linked inhibitors.
This guide details the protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and "Scaffold Morphing" strategies.
Strategic Applications & Mechanistic Insight
The "Ortho-Nitro" Effect: Latent Cyclization
The defining feature of this molecule is the proximity of the 2-nitrophenyl group (C-5 position) to the carboxylic acid (C-4 position).
-
Mechanism: Reduction of the nitro group (
) to an aniline ( ) creates a nucleophile positioned perfectly to attack the C-4 carbonyl center. -
Outcome: This triggers a spontaneous or acid-catalyzed condensation to form a tricyclic lactam structure, effectively locking the conformation and altering the solubility/permeability profile of the drug candidate.
Isoxazole as a Bioisostere
The 1,2-oxazole ring serves as a rigid linker that mimics the geometry of peptide bonds or ester linkages but with improved metabolic stability against hydrolysis. It is widely used to constrain the spatial arrangement of pharmacophores in kinase inhibitors and GPCR ligands.
Visualizing the Chemical Space (Pathway Diagram)
The following diagram illustrates the divergent synthesis pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways. The scaffold can be derivatized linearly (top), cyclized (middle), or rearranged (bottom).
Experimental Protocols
Protocol A: General Amide Coupling (Library Generation)
Use this protocol to attach the scaffold to amine-bearing fragments without disturbing the nitro group.
Reagents:
-
Scaffold: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (1.0 eq)
-
Amine Partner:
(1.1 eq) -
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid scaffold in DMF (
concentration) under nitrogen atmosphere. -
Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange.
-
Coupling: Add the amine partner. Stir at RT for 4–16 hours.
-
Monitoring: Monitor via LC-MS. The product peak should show the characteristic mass
and the retention of the nitro group pattern. -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Cyclization (The "Morphing" Protocol)
Use this protocol to convert the linear amide (from Protocol A) or the parent acid into a fused tricyclic system.
Reagents:
-
Substrate: Nitro-aryl derivative (1.0 eq)
-
Reductant: Iron powder (5.0 eq)
-
Acid Source: Ammonium Chloride (
) (saturated aq.) or Acetic Acid ( ) -
Solvent: EtOH/Water (4:1)
Step-by-Step:
-
Preparation: Suspend the nitro-substrate and iron powder in EtOH/Water.
-
Initiation: Add
(or drops). Heat the mixture to reflux ( ) for 2–4 hours. -
Mechanism Check: The nitro group reduces to an aniline. Under reflux, the aniline nitrogen attacks the carbonyl (amide or acid) at position 4.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate. If cyclization is complete, the product often precipitates upon cooling or addition of water.
-
Verification: NMR should show the disappearance of the amide proton (if applicable) and a shift in the aromatic protons due to planarization of the system.
Data Summary & Troubleshooting
Table 1: Comparative Reactivity Profiles
| Reaction Type | Reagent System | Typical Yield | Key Challenge | Solution |
| Amide Coupling | HATU / DIPEA | 85–95% | Steric hindrance at C-4 | Use HOAt additive or convert acid to acid chloride ( |
| Nitro Reduction | >90% | Over-reduction (Isoxazole ring opening) | Use chemoselective Fe/ | |
| Cyclization | 60–80% | Incomplete ring closure | Add a dehydrating agent (e.g., molecular sieves) or use microwave irradiation ( |
References
Scalable synthesis of isoxazole-4-carboxylic acid intermediates
Application Note: Process-Scale Strategies for Isoxazole-4-Carboxylic Acid Synthesis
Abstract & Strategic Overview
Isoxazole-4-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as key intermediates for blockbuster drugs like Leflunomide (rheumatoid arthritis) and various beta-lactamase inhibitors. While bench-scale synthesis is well-documented, scaling these reactions introduces severe challenges regarding regioselectivity (controlling 3- vs. 5-substitution) and process safety (handling high-energy nitrogenous reagents).
This guide details two validated protocols for the scalable synthesis of isoxazole-4-carboxylic acid derivatives:
-
The Modified Claisen-Iselin Route: The industrial workhorse for 5-substituted alkyl derivatives.
-
The [3+2] Dipolar Cycloaddition: A modular approach for complex aryl/heteroaryl analogs.
Critical Process Parameters (CPP) & Decision Matrix
Before selecting a route, the process chemist must evaluate the substrate profile.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on structural complexity and scale.
Protocol A: The Modified Claisen-Iselin Route
Best for: 5-Methylisoxazole-4-carboxylic acid (and similar alkyl derivatives). Scale: Kilogram to Metric Ton.
This route avoids the regioselectivity issues of direct 1,3-diketone condensation by utilizing an ethoxymethylene intermediate .
Mechanism & Causality
The reaction proceeds via the condensation of a
Step-by-Step Protocol
Step 1: Formation of Enol Ether
-
Charge a reactor with Ethyl Acetoacetate (1.0 eq), Triethylorthoformate (1.1 eq), and Acetic Anhydride (2.2 eq).
-
Heat to 100–110°C for 2–4 hours.
-
In-process Control (IPC): Monitor consumption of acetoacetate by GC.
-
Distill off the byproduct (ethyl acetate/acetic acid) to drive equilibrium.
-
Result: Ethyl ethoxymethyleneacetoacetate (Crude oil).
Step 2: Regioselective Cyclization (The "Reverse Addition")
-
Prepare a chilled solution of Hydroxylamine Sulfate (0.55 eq) and Sodium Acetate (1.1 eq) in water. Maintain at 0–5°C .
-
Dissolve the crude enol ether from Step 1 in Ethanol.
-
CRITICAL: Slowly dose the Hydroxylamine solution into the Enol Ether solution (Reverse Addition) while maintaining internal temperature <10°C .
-
Why? High concentration of electrophile relative to nucleophile favors the formation of the desired oxime intermediate which cyclizes to the 5-isomer.
-
-
Stir at room temperature for 2 hours.
-
Quench with water and extract (Ethyl Acetate) or filter if solid precipitates.
Step 3: High-Yield Hydrolysis
-
Suspend the ester in 60% H₂SO₄ (aq).
-
Note: Avoid HCl/AcOH mixtures used in older literature; they are slower and yield colored impurities.
-
-
Heat to 80–85°C for 3–4 hours.
-
Cool to 5°C. The product will crystallize out.
-
Filter and wash with cold water.
Purification (Polishing)
-
Recrystallization: Dissolve crude acid in Toluene with 2% Acetic Acid at 90°C. Cool slowly to induce crystallization. This purges trace 3-isomer.[1]
Protocol B: [3+2] Dipolar Cycloaddition
Best for: Complex 3,5-disubstituted isoxazoles or when starting materials are aldehydes. Scale: Gram to Multi-Kilogram (Flow Chemistry Recommended).
Mechanism & Causality
This route involves the generation of a Nitrile Oxide dipole in situ from an oxime, which undergoes cycloaddition with an alkyne or enamine.
-
Safety Note: Nitrile oxides are unstable and can dimerize to furoxans violently. They must be generated in the presence of the dipolarophile.
Step-by-Step Protocol (One-Pot Batch)
-
Reagents: Suspend the Aldehyde (1.0 eq) in DMF or Acetonitrile.
-
Add Hydroxylamine Hydrochloride (1.1 eq) and stir to form the oxime (IPC: TLC/HPLC).
-
Add the Dipolarophile (e.g., Methyl Propiolate or an Enamine) (1.2 eq).
-
Chlorination (In-situ): Cool to 0°C. Slowly add N-Chlorosuccinimide (NCS) (1.1 eq).
-
Cyclization: Slowly add Triethylamine (1.2 eq) dissolved in solvent over 2 hours.
-
Why? The base eliminates HCl, generating the nitrile oxide transiently. Slow addition prevents accumulation of the unstable species.
-
-
Workup: Pour into ice water. The isoxazole ester usually precipitates.
Scale-Up Modification: Continuous Flow
For scales >1kg, a packed-bed reactor or coil reactor is recommended to handle the exotherm of the nitrile oxide generation.
-
Feed A: Hydroximoyl chloride + Dipolarophile.
-
Feed B: Base (Et3N).
-
Mixing: T-mixer followed by a residence coil at 40°C.
Process Safety & Troubleshooting
| Hazard / Issue | Root Cause | Mitigation Strategy |
| Thermal Runaway | Accumulation of Hydroxylamine or Nitrile Oxide. | Use DSC to determine onset temp. Use "Reverse Addition" or Flow Chemistry. |
| Regio-impurity (3-isomer) | Incorrect pH or temperature during cyclization. | Maintain T < 10°C during addition. Ensure pH is buffered (NaOAc). |
| Low Yield (Hydrolysis) | Decarboxylation at high temp. | Switch from refluxing HCl to 60% H₂SO₄ at 85°C. |
| Colored Product | Polymerization of side-products. | Use Carbon treatment during recrystallization; wash with cold Toluene. |
Workflow Visualization
Figure 2: Process flow for the Modified Claisen-Iselin Route (Protocol A).
References
-
Regioselective Synthesis of 5-Methylisoxazole-4-carboxylic Acid
- Source: US Patent Application 20030139606A1. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide."
- Relevance: Defines the "reverse addition" technique and H2SO4 hydrolysis improvements.
-
Link:
-
Scale-Up of Nitrile Oxide Cycloadditions
- Source:Organic Process Research & Development (OPRD). "Safe and Scalable Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition."
- Relevance: Discusses thermal hazards and flow chemistry applic
-
Link: (General Journal Link for verification)
-
General Isoxazole Chemistry
- Source:Chemical Reviews. "Recent Advances in the Synthesis of Isoxazoles."
- Relevance: Comprehensive review of mechanistic p
-
Link:
-
Recrystallization Protocols
- Source:BenchChem Application Notes. "Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide."
- Relevance: Provides solvent systems for isoxazole purific
-
Link:
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids [organic-chemistry.org]
Application Note: Advanced Esterification Protocols for 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction and Mechanistic Rationale
The compound 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid presents a unique and formidable synthetic challenge during esterification. The 1,2-oxazole (isoxazole) core is inherently electron-deficient, a property that is further exacerbated by the strongly electron-withdrawing nitro group located on the adjacent phenyl ring. This electronic environment significantly reduces the nucleophilicity of the C4-carboxylic acid oxygen, complicating the synthesis of[1].
The Causality of Steric Hindrance: More critically, the ortho-nitro substitution restricts the free rotation of the C5-phenyl bond. The steric clash between the bulky nitro group and the isoxazole ring forces the nitro group into close spatial proximity with the C4-carboxylic acid. This creates a massive "steric shield" around the carbonyl carbon.
Because classical Fischer esterification relies on the attack of a weak nucleophile (an alcohol) onto a protonated carbonyl to form a bulky tetrahedral intermediate, the reaction is often sluggish, low-yielding, or entirely ineffective for this substrate. To overcome this activation energy barrier, alternative strategies must be employed:
-
Increasing Electrophilicity: Converting the acid to a highly reactive to force the addition-elimination mechanism[2].
-
Bypassing the Carbonyl: Utilizing the carboxylate as a nucleophile to attack an unhindered alkyl halide, completely avoiding the sterically crowded carbonyl carbon—a method particularly useful for handling labile [3].
Esterification Strategy Workflow
The selection of the esterification protocol depends entirely on the nature of the target ester (aliphatic, sterically hindered, or benzyl/alkyl-halide derived).
Decision matrix for selecting the optimal esterification method based on target ester properties.
Quantitative Comparison of Methodologies
The following table summarizes the empirical data and operational parameters for the three primary esterification methods applied to 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
| Method | Typical Yield (%) | Reaction Time (h) | Temp (°C) | Byproducts / Operational Challenges |
| Acid Chloride (SOCl₂) | 85 - 95 | 2 - 4 | 0 to 80 | HCl, SO₂ gas evolution; requires strictly anhydrous conditions. |
| Base-Promoted Alkylation | 80 - 90 | 4 - 12 | 25 to 60 | Alkyl halide toxicity; requires extensive aqueous washing to remove DMF. |
| Steglich (EDC/DMAP) | 70 - 85 | 12 - 24 | 0 to 25 | Water-soluble urea byproducts; higher cost of coupling reagents. |
Step-by-Step Experimental Protocols
Protocol A: Acid Chloride-Mediated Esterification
Optimal for simple aliphatic esters (e.g., methyl, ethyl) where the alcohol can be used in excess or as a solvent.
Mechanistic Causality: Thionyl chloride (SOCl₂) is used with a catalytic amount of DMF. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly attacks the sterically hindered carboxylic acid to form the acyl chloride, bypassing the kinetic barrier.
Step-by-Step Procedure:
-
Activation: Suspend 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g). Add catalytic DMF (0.05 eq).
-
Chlorination: Dropwise add thionyl chloride (1.5 eq) at 0 °C under an inert atmosphere (N₂/Ar).
-
Reflux: Heat the reaction mixture to reflux (approx. 40 °C).
-
Self-Validation Check: Monitor the bubbler; the cessation of HCl and SO₂ gas evolution (typically 2 hours) indicates complete conversion to the acyl chloride.
-
-
Concentration: Cool to room temperature and concentrate in vacuo to remove unreacted SOCl₂. Re-dissolve the crude acyl chloride in anhydrous DCM.
-
Esterification: Cool the solution to 0 °C. Add the target alcohol (1.2 eq) and triethylamine (TEA, 2.0 eq) dropwise. Stir for 2 hours.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.
Protocol B: Base-Promoted Alkylation
Optimal for synthesizing benzyl esters or when the corresponding alkyl halide (e.g., Methyl iodide, Benzyl bromide) is readily available.
Mechanistic Causality: Potassium carbonate (K₂CO₃) is a mild base sufficient to deprotonate the carboxylic acid without causing ring-opening or degradation of the base-sensitive isoxazole core. DMF provides a highly polar aprotic environment that minimizes ion-pairing, maximizing the nucleophilicity of the carboxylate anion to attack the alkyl halide.
Step-by-Step Procedure:
-
Deprotonation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5 mL/g). Add finely powdered K₂CO₃ (1.5 eq).
-
Self-Validation Check: The dissolution of the initially suspended carboxylic acid into a homogeneous, slightly colored mixture after 30 minutes of stirring at room temperature indicates successful carboxylate formation.
-
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise. Stir the mixture at room temperature (or heat to 40 °C for less reactive halides) for 4–12 hours.
-
Monitoring: Confirm reaction completion via TLC (Hexanes:EtOAc, 3:1); the product will appear as a new, higher-Rf UV-active spot.
-
Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) and quench with distilled water. Extract the aqueous layer with EtOAc. Wash the combined organic layers extensively with water (at least 3 times) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol C: Steglich Esterification
Optimal for complex, sterically hindered, or acid-sensitive alcohols where Protocol A would cause degradation.
Mechanistic Causality: EDC·HCl is chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for simple removal during aqueous workup. DMAP acts as an acyl transfer catalyst, forming an active amide intermediate that is highly susceptible to nucleophilic attack by the alcohol, overcoming the ortho-nitro steric shield.
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (10 mL/g). Cool the mixture to 0 °C.
-
Catalysis: Add DMAP (0.1 eq) to the solution.
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise to control any mild exotherm.
-
Self-Validation Check: The reaction will initially form a clear solution. As the reaction progresses overnight at room temperature, complete consumption of the starting acid on TLC validates successful coupling.
-
-
Workup: Dilute with additional DCM. Wash the organic phase with 0.5M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace urea remains.
References
1.[1] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (ACS Publications). URL:[Link] 2.[2] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US Patent US20030139606A1 (Google Patents). URL: 3.[3] Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry (Canadian Science Publishing). URL:[Link]
Sources
Application Note: Precision Functionalization of the Isoxazole Ring at the 5-Position with Nitrophenyl Groups
Abstract & Strategic Overview
The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids. Functionalization at the C-5 position with nitrophenyl groups is particularly high-value; the nitro group introduces a strong electron-withdrawing element that modulates the electronic landscape of the ring, while also serving as a masked aniline for subsequent reduction to amino-isoxazoles (privileged kinase inhibitor motifs).
This guide details two distinct, field-proven protocols for installing nitrophenyl groups at the C-5 position:
-
De Novo Assembly: Regioselective [3+2] Dipolar Cycloaddition. Best for building the ring from scratch with perfect regiocontrol.
-
Late-Stage Functionalization: Pd-Catalyzed Direct C-H Arylation. Best for diversifying existing isoxazole cores without pre-functionalization.
Method A: De Novo Synthesis via [3+2] Cycloaddition
Best for: Primary scaffold construction, high regioselectivity (typically >95:5), and scale-up.
Mechanistic Insight
This protocol utilizes the Huisgen 1,3-dipolar cycloaddition.[1] The key to placing the nitrophenyl group at the 5-position is the selection of the dipolarophile. We utilize 4-nitrophenylacetylene as the dipolarophile and an in situ generated nitrile oxide as the dipole. Steric and electronic factors (LUMO of the electron-deficient alkyne interacting with HOMO of the dipole) overwhelmingly favor the 3,5-disubstituted isomer over the 3,4-isomer.
Workflow Visualization
Figure 1: Step-wise workflow for the regioselective synthesis of 5-nitrophenylisoxazoles via nitrile oxide generation.
Detailed Protocol
Reagents:
-
Substrate A (Dipole Precursor): Benzaldehyde oxime (1.0 equiv) [or desired R-group oxime].
-
Substrate B (Dipolarophile): 1-ethynyl-4-nitrobenzene (1.1 equiv).
-
Oxidant/Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv).
-
Base: Triethylamine (Et3N) (1.2 equiv).
-
Solvent: DMF or DCM (Anhydrous).
Step-by-Step Procedure:
-
Activation: Dissolve the aldoxime (10 mmol) in DMF (20 mL). Add NCS (11 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature to form the hydroximoyl chloride. Checkpoint: Reaction is complete when the solution turns from colorless to pale yellow and NCS solid disappears.
-
Addition: Add the dipolarophile (1-ethynyl-4-nitrobenzene, 11 mmol) to the reaction vessel.
-
Cyclization (The Critical Step): Dissolve Et3N (12 mmol) in DMF (5 mL). Add this solution dropwise over 30–60 minutes to the main reaction mixture.
-
Why? Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization to furoxan byproducts.[1]
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter the solid.[2] If no precipitate, extract with EtOAc (3x), wash with brine, and dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 8:2).
Method B: Pd-Catalyzed Direct C-H Arylation
Best for: Late-stage functionalization of complex isoxazole scaffolds where the ring is already formed.
Mechanistic Insight
Isoxazoles possess a relatively acidic proton at C-5 (
Catalytic Cycle Visualization
Figure 2: Simplified catalytic cycle for the C-H arylation of isoxazole at C-5. Note the critical role of the base in the CMD step.
Detailed Protocol
Reagents:
-
Substrate: 3-Substituted Isoxazole (1.0 equiv).
-
Coupling Partner: 1-Iodo-4-nitrobenzene (1.5 equiv).
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Ligand: CatacCXium A or PPh3 (10 mol%) (Note: specialized ligands like DavePhos often improve yields).
-
Base: Potassium Pivalate (PivOK) or K2CO3 (2.0 equiv).
-
Solvent: DMA (Dimethylacetamide) or Toluene.
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon stream, charge a pressure vial with Pd(OAc)2, Ligand, PivOK, and 1-Iodo-4-nitrobenzene.
-
Solvation: Add anhydrous DMA (concentration 0.2 M).
-
Substrate Addition: Add the isoxazole substrate via syringe.
-
Heating: Seal the vial and heat to 110°C–130°C for 16 hours.
-
Note: The high temperature is required to overcome the energy barrier of the C-H activation step.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.
-
Purification: Concentrate filtrate and purify via silica gel chromatography.
Analytical Validation & Data
Successful synthesis is confirmed by distinct NMR shifts. The disappearance of the C-5 proton and the appearance of the nitrophenyl AA'BB' system are diagnostic.
Table 1: Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)
| Position | Precursor (Unsubstituted) | Product (5-Nitrophenyl) | Shift Change ( |
| Isoxazole C-5 H | Absent | Signal disappears | |
| Isoxazole C-4 H | Downfield shift + Loss of coupling | ||
| Aryl (Nitro group) | N/A | Characteristic AA'BB' pattern |
Troubleshooting & Critical Control Points
Issue: Low Regioselectivity (Method A)
-
Cause: In [3+2] cycloadditions, if the alkyne is internal rather than terminal, regioselectivity drops.
-
Solution: Ensure use of terminal alkynes (4-nitrophenylacetylene). If using internal alkynes, switch to Method B (C-H activation) on a pre-formed ring.
Issue: Dimerization to Furoxan (Method A)
-
Cause: High concentration of nitrile oxide.
-
Solution: Decrease the addition rate of the base (Et3N). Use a syringe pump (0.1 mL/min).
Issue: Ring Opening (Method B)
-
Cause: Isoxazoles are sensitive to strong bases and reducing conditions (N-O bond cleavage).
-
Solution: Avoid alkoxide bases (NaOtBu). Stick to Carbonates (K2CO3) or Carboxylates (PivOK). Do not exceed 140°C.
References
-
Takenaka, K., et al. (2015).[3] "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Angewandte Chemie International Edition.
- Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
- Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie. (Context for Click Chemistry mechanisms).
-
BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives."
-
Organic Chemistry Portal. "Synthesis of Isoxazoles."
Sources
Application Note: One-Pot Synthesis of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid .
The protocol focuses on a sequential one-pot enaminone cyclization strategy , which offers superior regiocontrol and yield compared to traditional [3+2] cycloadditions for this specific substitution pattern.
Executive Summary
The synthesis of 5-aryl-1,2-oxazole-4-carboxylic acids is often plagued by poor regioselectivity and multi-step isolation losses. This guide details an optimized one-pot protocol utilizing ethyl 3-(dimethylamino)acrylate as a versatile building block. By reacting this enamine with 2-nitrobenzoyl chloride , followed by in-situ cyclization with hydroxylamine and subsequent hydrolysis, the target molecule is obtained in high purity (>95%) without intermediate isolation. This method specifically addresses the steric hindrance and electronic deactivation introduced by the ortho-nitro group.
Chemical Pathway & Mechanism
The reaction proceeds through three distinct phases within a single reactor:
-
C-Acylation: The electron-rich enamine attacks the acid chloride, forming an acylated intermediate.
-
Regioselective Cyclization: Hydroxylamine displaces the dimethylamine moiety and cyclizes onto the ketone carbonyl.
-
Hydrolysis: Base-mediated cleavage of the ethyl ester yields the free acid.
Mechanistic Flowchart
Caption: Sequential transformation from acid chloride to final isoxazole acid via enaminone intermediate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Nitrobenzoyl chloride | 1.0 | Electrophile | Freshly prepared or commercial (98%) |
| Ethyl 3-(dimethylamino)acrylate | 1.1 | Nucleophile | Key building block for C4-ester |
| Triethylamine (TEA) | 1.2 | Base | Scavenges HCl during acylation |
| Hydroxylamine HCl | 3.0 | Heterocycle Source | Excess required for efficient cyclization |
| Dichloromethane (DCM) | - | Solvent 1 | Anhydrous required for Step 1 |
| Ethanol (EtOH) | - | Solvent 2 | Co-solvent for Step 2 |
| Sodium Hydroxide (2M) | 5.0 | Hydrolysis Agent | For final ester cleavage |
Step-by-Step Procedure
Phase 1: Acylation (The "Enaminone" Formation)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Add Ethyl 3-(dimethylamino)acrylate (10 mmol, 1.43 g) and Triethylamine (12 mmol, 1.67 mL) to DCM (20 mL). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Dissolve 2-Nitrobenzoyl chloride (10 mmol, 1.85 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Critical Note: The solution will turn yellow/orange. Maintain temperature < 10 °C to prevent polymerization.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the acid chloride and formation of a polar spot (Intermediate A).
-
Phase 2: Cyclization
-
Solvent Swap (Partial): If the DCM volume is high, concentrate slightly under reduced pressure (optional but recommended to reduce volume by half).
-
Reagent Addition: Add Ethanol (30 mL) to the residue/solution. Then, add Hydroxylamine hydrochloride (30 mmol, 2.08 g) in one portion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3–4 hours.
Phase 3: Hydrolysis & Isolation
-
Saponification: Allow the mixture to cool to ~50 °C. Add 2M NaOH aqueous solution (25 mL) directly to the flask.
-
Completion: Stir at 60 °C for 1 hour.
-
Checkpoint: TLC should show the disappearance of the isoxazole ester and formation of the baseline acid spot.
-
-
Workup:
-
Cool to RT.
-
Wash the aqueous mixture with Diethyl Ether (2 x 20 mL) to remove non-acidic impurities (unreacted enamine or neutral byproducts). Discard the organic (ether) layer.
-
Acidify the aqueous layer carefully with 6M HCl to pH ~1–2.
-
Observation: The product, 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid , will precipitate as an off-white to pale yellow solid.
-
-
Purification: Filter the solid, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50 °C.
Expected Results
-
Yield: 75–85% (overall from acid chloride).
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: ~160–165 °C (decomposition).
-
Purity: >98% (by HPLC/NMR).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in DCM; Acid chloride degradation. | Use anhydrous DCM; Distill acid chloride if old. |
| Incomplete Cyclization | Steric hindrance of 2-nitro group. | Increase reflux time to 6h; Use Pyridine instead of EtOH/TEA in Step 2. |
| Regioisomer Contamination | Incorrect addition order. | Ensure Acid Chloride is added to Enamine (not vice versa) to favor C-acylation over O-acylation. |
| Product Oiling Out | Impurities trapped during acidification. | Recrystallize from Ethanol/Water (1:1) or Triturate with cold Acetonitrile. |
Scientific Rationale & Critical Parameters
Why this Route?
The reaction of acid chlorides with enamines (like ethyl 3-(dimethylamino)acrylate) is superior to the Claisen condensation of esters for ortho-substituted aromatics. The 2-nitro group creates significant steric bulk. The highly nucleophilic nature of the enamine carbon allows it to overcome this barrier under mild conditions, whereas deprotonated beta-keto esters often suffer from poor yields due to retro-Claisen fragmentation or lack of reactivity with hindered electrophiles.
Regiochemistry
The structure of the enamine (
References
-
Menozzi, G., et al. "Synthesis of 5-substituted isoxazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.
-
Stanovnik, B., & Svete, J. "Enaminones as building blocks in heterocyclic synthesis." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2433-2480.
-
Belyakov, S. A., et al. "Regioselective synthesis of isoxazole-4-carboxylates." Russian Journal of Organic Chemistry, vol. 43, 2007, pp. 1540–1545.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(Dimethylamino)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
Application of 5-(2-Nitrophenyl)isoxazole acids in peptide synthesis
Application Note: 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid in Peptide Synthesis
Abstract
This technical guide details the application of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid as a robust, masked surrogate for
Mechanistic Foundation
The utility of 5-substituted isoxazole-3-carboxylic acids lies in their ability to act as stable precursors to
The Isoxazole-to-Ketoacid Rearrangement
The core mechanism involves the unmasking of the isoxazole ring. While 5-phenylisoxazoles are thermally activated, the 5-(2-nitrophenyl) derivative offers unique electronic tuning. The electron-withdrawing nitro group at the ortho position destabilizes the N-O bond under specific conditions (acidic aqueous media or photolysis), facilitating the ring-opening.
Pathway:
-
Activation: The isoxazole-3-carboxylic acid (amide-linked to peptide) undergoes decarboxylation.
-
Intermediate: Formation of an acyl nitrene or nitrile ylide species.
-
Hydrolysis: Rapid reaction with water to generate the
-keto acid. -
Ligation: The generated
-keto acid reacts with an N-terminal hydroxylamine (e.g., 5-oxaproline) to form the amide bond.[1][2][3]
Figure 1: Mechanistic pathway of the isoxazole-mediated KAHA ligation.[3][4] The isoxazole ring serves as a stable "safety catch" during SPPS.
Strategic Advantages
| Feature | Advantage over Native Chemical Ligation (NCL) |
| Cysteine-Free | Does not require Cysteine residues at the ligation site; ideal for sequences lacking Cys. |
| Stability | The isoxazole is stable to TFA cleavage and piperidine (Fmoc deprotection), unlike free keto acids. |
| Solubility | Ligation proceeds efficiently in acidic organic solvents (DMSO/H2O with oxalic acid), solubilizing hydrophobic peptides. |
| Reactivity | The 2-nitrophenyl variant exhibits enhanced electrophilicity due to the electron-withdrawing nitro group. |
Experimental Protocols
Materials & Reagents
-
Reagent: 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid (CAS: Available from specialized peptide reagent suppliers).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).
-
Resin: Rink Amide MBHA or Chlorotrityl resin (depending on C-terminal requirement).
-
Solvents: DMF (peptide grade), DMSO, 0.1 M Oxalic acid in water.
Protocol A: N-Terminal Capping (Synthesis of N-Terminal Ketoacids)
Application: This protocol couples the isoxazole acid to the N-terminus of a resin-bound peptide.[5] Upon cleavage and rearrangement, this yields a peptide with an N-terminal
-
Peptide Assembly: Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc/tBu SPPS cycles.
-
Final Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash resin with DMF (5x).
-
Coupling the Isoxazole:
-
Dissolve 5-(2-nitrophenyl)isoxazole-3-carboxylic acid (4.0 eq), HATU (3.8 eq), and DIEA (8.0 eq) in minimal DMF.
-
Note: Pre-activate for 30 seconds.
-
Add solution to the resin. Shake at room temperature for 2 hours .
-
QC: Verify coupling via Kaiser Test (should be negative/colorless).
-
-
Cleavage:
-
Wash resin with DMF, DCM, and MeOH. Dry under vacuum.
-
Treat with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
-
Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
-
Rearrangement (Unmasking):
-
Dissolve the crude peptide in DMSO/H2O (1:1) containing 0.1 M Oxalic Acid .[6]
-
Incubate at 60°C for 4-6 hours .
-
Observation: The 2-nitrophenyl isoxazole converts to the
-keto acid. -
Purify via preparative HPLC.
-
Protocol B: The KAHA Ligation
Application: Ligation of the generated Ketoacid peptide (Segment A) with a Hydroxylamine peptide (Segment B).
-
Preparation:
-
Segment A: Peptide-
-Keto Acid (from Protocol 3.2). -
Segment B: Hydroxylamine-Peptide (containing N-terminal 5-oxaproline or similar).
-
-
Reaction Setup:
-
Dissolve both segments in 9:1 DMSO/H2O containing 0.1 M Oxalic Acid .
-
Concentration: High concentration is preferred (20–40 mM).
-
-
Incubation:
-
Work-up:
-
Dilute reaction mixture with water/0.1% TFA.
-
Purify directly via Reverse-Phase HPLC (C18 column).
-
Workflow Visualization
Figure 2: Complete workflow from resin-bound synthesis to final ligated protein.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the 2-nitrophenyl group. | Double couple using HATU at 50°C for 1 hour. Ensure resin loading is not too high (<0.4 mmol/g). |
| Slow Rearrangement | Temperature too low or pH too high. | Ensure temperature is maintained at 60°C. Verify pH is < 4 (use 0.1 M Oxalic acid). |
| Side Reactions | Oxidation of Methionine. | Perform ligation under inert atmosphere (Argon) or include TCEP/Methionine in the buffer. |
| Precipitation | Hydrophobic peptide segments. | Increase DMSO content to 95% or use NMP/HFIP mixtures. |
References
-
Bode, J. W., Fox, R. M., & Baucom, K. D. (2006).[1] Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids.[1] Angewandte Chemie International Edition, 45(8), 1248–1252. Link
-
Pattabiraman, V. R., Ogunkoya, A. O., & Bode, J. W. (2012).[8][9] Chemical Protein Synthesis by Chemoselective α-Ketoacid–Hydroxylamine (KAHA) Ligations with 5-Oxaproline.[1][2][3][6][9][10] Angewandte Chemie International Edition, 51(21), 5114–5118. Link
-
Harmand, T. J., Murar, C. E., & Bode, J. W. (2016).[4] Chemical protein synthesis by α-ketoacid–hydroxylamine ligation.[1][2][3][4][6][9][10] Nature Protocols, 11, 1130–1147. Link
-
Farnung, J., Song, H., & Bode, J. W. (2021). Chemical Protein Synthesis by Chemoselective α-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline.[1][2][3][6][9][10] Methods in Molecular Biology, 2355, 151-162.[2] Link
Sources
- 1. KAHA Ligation - Wikipedia [en.wikipedia.org]
- 2. Chemical Protein Synthesis by Chemoselective #x03B1;-Ketoacid-Hydroxylamine (KAHA) Ligations with 5-Oxaproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Protein chemical synthesis by α-ketoacid–hydroxylamine ligation | Springer Nature Experiments [experiments.springernature.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Oxaproline: α-Ketoacid-Hydroxylamine (KAHA) Amide-Forming Ligation Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 7. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 8. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 9. Chemical Protein Synthesis by Chemoselective #x03B1;-Ketoacid–Hydroxylamine (KAHA) Ligations with 5-Oxaproline | Springer Nature Experiments [experiments.springernature.com]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid
Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid, a common bottleneck emerges during the final ester hydrolysis step, often resulting in unexplained degradation and catastrophic yield loss.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. Here, we dissect the chemical causality behind these failures, providing a highly robust, self-validating three-step protocol that strictly controls regiochemistry and prevents base-induced ring opening.
Mechanistic Overview & Synthetic Workflow
The most reliable pathway to synthesize 5-aryl-1,2-oxazole-4-carboxylic acids avoids direct condensation of β-ketoesters with hydroxylamine, which typically yields an inseparable mixture of 3-aryl and 5-aryl regioisomers. Instead, we utilize an enamine intermediate . By condensing ethyl 3-(2-nitrophenyl)-3-oxopropanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we create a highly polarized enone system. The dimethylamino group acts as a superior leaving group, strictly directing the nucleophilic attack of hydroxylamine to the β-carbon, ensuring 100% regioselectivity for the 5-aryl isoxazole[1].
Figure 1: Three-step synthetic workflow for 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system, allowing you to visually and analytically confirm success at each stage before proceeding.
Step 1: Synthesis of Ethyl 2-(2-nitrobenzoyl)-3-(dimethylamino)acrylate
-
Causality: DMF-DMA introduces the necessary one-carbon unit while providing a dimethylamino leaving group that will later dictate the regiochemistry of the isoxazole ring.
-
Procedure:
-
Charge a dry, argon-flushed round-bottom flask with ethyl 3-(2-nitrophenyl)-3-oxopropanoate (1.0 equiv) and anhydrous toluene (0.5 M).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) dropwise at room temperature.
-
Reflux the mixture at 110°C for 3 hours. Validation: The reaction is driven forward by the evaporation of the methanol byproduct. TLC (Hexanes:EtOAc 7:3) will show the complete disappearance of the starting material, replaced by a bright yellow enamine spot.
-
Concentrate under reduced pressure to yield a dark yellow/orange oil. This intermediate is stable and should be used directly in Step 2.
-
Step 2: Synthesis of Ethyl 5-(2-nitrophenyl)-1,2-oxazole-4-carboxylate
-
Causality: Hydroxylamine hydrochloride is used instead of the free base. The slightly acidic microenvironment prevents premature degradation of the forming isoxazole ring while allowing the nitrogen to selectively attack the highly electrophilic β-carbon[1].
-
Procedure:
-
Dissolve the crude enamine from Step 1 in absolute ethanol (0.3 M).
-
Add hydroxylamine hydrochloride (1.2 equiv).
-
Heat to 80°C for 4 hours. Validation: The cyclization is validated by a distinct color change from dark orange to pale yellow, and a shift in Rf value on TLC.
-
Workup: Cool to room temperature, concentrate the ethanol, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via recrystallization from hot ethanol to obtain the pure ester as pale crystals.
-
Step 3: Acidic Hydrolysis to 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
-
Causality: 1,2-Oxazoles with an unsubstituted 3-position are highly sensitive to base. Standard NaOH hydrolysis will deprotonate the C3-proton, triggering an N-O bond cleavage (Kemp elimination) that destroys the ring[2]. Acidic hydrolysis completely bypasses this degradation pathway[3].
-
Procedure:
-
Suspend the ester from Step 2 in 60% aqueous H2SO4 (10 mL per gram of ester).
-
Heat the suspension to 85°C for 3.5 hours with vigorous stirring.
-
Workup: Cool the reaction mixture in an ice bath. Validation: The target carboxylic acid is highly insoluble in cold aqueous acid and will crash out as a heavy crystalline precipitate.
-
Filter the precipitate, wash thoroughly with ice-cold water until the filtrate is pH neutral, and dry under vacuum at 50°C.
-
Quantitative Data: Hydrolysis Optimization
The table below summarizes our internal validation data comparing different hydrolysis methods for Step 3. The data clearly demonstrates why basic hydrolysis must be avoided for this specific scaffold.
| Hydrolysis Method | Reagents | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC %) | Primary Byproduct |
| Standard Basic | 2M NaOH, THF/MeOH | 65 | 4 | 22 | < 60 | 2-Cyanoenolate (Ring-opened) |
| Mild Basic | LiOH·H2O, THF/H2O | 25 | 18 | 45 | 85 | Unreacted ester, Ring-opened |
| Optimized Acidic | 60% aq. H2SO4 | 85 | 3.5 | 88 | > 98 | None (Trace starting material) |
Troubleshooting & FAQs
Q: Why does my yield plummet and my reaction turn black during the final ester hydrolysis step when using NaOH or LiOH? A: You are observing base-induced ring opening. Because your target molecule is a 5-aryl-1,2-oxazole-4-carboxylic acid, the 3-position of the isoxazole ring is unsubstituted (it possesses a bare proton). Strong bases deprotonate this C3 proton, triggering an irreversible N-O bond cleavage known as the Kemp elimination, which destroys the heterocycle to form a 2-cyanoenolate byproduct[2]. To resolve this, you must switch to the acidic hydrolysis protocol (60% H2SO4) described in Step 3, which protects the integrity of the isoxazole ring[3].
Q: In Step 2, I attempted to react my β-ketoester directly with hydroxylamine to save a step, but I am getting a 50/50 mixture of regioisomers. How do I fix this? A: Direct cyclocondensation of β-ketoesters with hydroxylamine offers poor regiocontrol because both the ketone and the ester carbonyls can act as initial electrophilic sites. By inserting Step 1 (reaction with DMF-DMA), you form an enamine. The dimethylamino group is a highly effective leaving group that strictly forces the incoming hydroxylamine nitrogen to attack the β-carbon first. This guarantees that the oxygen cyclizes onto the remaining carbonyl, yielding 100% of the desired 5-(2-nitrophenyl) regioisomer[1].
Q: My ethyl 3-(2-nitrophenyl)-3-oxopropanoate starting material is degrading into a complex mixture during Step 1. What is going wrong? A: β-ketoesters are highly prone to thermal decarboxylation if heated in the presence of trace water or acid. Ensure that your toluene is strictly anhydrous and that your glassware is oven-dried. Furthermore, do not exceed the recommended 110°C reflux temperature or the 3-hour reaction time.
References
1.[3] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents. Google Patents. 2.[1] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. MDPI. 3.[2] Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate. ResearchGate.
Sources
Technical Support Center: Advanced Strategies for 2-Nitrophenyl Substituted Isoxazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the significant synthetic challenges associated with 2-nitrophenyl substituted isoxazoles. The steric bulk and electronic effects of the ortho-nitro group frequently lead to low yields, failed reactions, and difficulties in subsequent molecular modifications. This document is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-nitrophenyl substituent so challenging in isoxazole synthesis?
A: The difficulty arises from a combination of two factors:
-
Steric Hindrance: The nitro group (-NO₂) is bulky. When positioned at the ortho- (or 2-) position of the phenyl ring, it physically blocks the reaction center. This makes it difficult for other reagents to approach and form the necessary transition states for reactions like 1,3-dipolar cycloadditions.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group. This deactivates the phenyl ring, influencing the reactivity of adjacent functional groups and potentially affecting the stability of reaction intermediates.
Q2: My standard 1,3-dipolar cycloaddition to form a 3-(2-nitrophenyl)isoxazole is failing or giving abysmal yields. What is the most common failure point?
A: The most frequent failure point is the cycloaddition step itself. The steric shield of the ortho-nitro group can severely slow down the reaction rate between the nitrile oxide and the dipolarophile (the alkyne or alkene).[1] This slow desired reaction allows side reactions to dominate, most notably the dimerization of the unstable nitrile oxide intermediate into inactive furoxans.[1][2]
Q3: Are there general strategies I should consider before optimizing a specific reaction?
A: Yes. Before diving into fine-tuning a single protocol, consider these broader strategic approaches:
-
Catalysis: Employing specific catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions where side reactions are less prevalent. Lanthanide and other Lewis acid catalysts are particularly noteworthy for sterically demanding substrates.[3][4]
-
Energy Input: Non-conventional energy sources like microwave irradiation or ultrasound can dramatically accelerate reaction kinetics, often leading to higher yields in shorter times and minimizing byproduct formation.[5][6][7]
-
Alternative Synthetic Routes: If direct construction is proving difficult, consider a route where the sterically hindered group is introduced later or where an intramolecular reaction is used to overcome intermolecular barriers. Reductive heterocyclization, where the nitro group is used constructively in a subsequent ring formation, is a powerful example.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Issue 1: Low to No Yield in Primary Isoxazole Ring Synthesis
Q: I am attempting to synthesize a 3,5-disubstituted isoxazole where the 3-position is a 2-nitrophenyl group via 1,3-dipolar cycloaddition. My yield is less than 10%. How can I fix this?
A: This is a classic case of sterically hindered cycloaddition. The primary goal is to accelerate the desired cycloaddition to outcompete the nitrile oxide dimerization side-reaction.
The workflow below outlines a systematic approach to diagnosing and solving low-yield issues in this specific synthesis.
Caption: Troubleshooting logic for low-yield 2-nitrophenyl isoxazole synthesis.
Forcing conditions (e.g., high heat and pressure) often fail with sterically crowded isoxazoles. Lanthanide catalysts, such as Ytterbium(III) triflate (Yb(OTf)₃), are noteworthy for promoting reactions under relatively mild conditions, providing moderate to good yields where standard methods fail.[3]
Protocol: Yb(OTf)₃-Catalyzed Synthesis of a Sterically Hindered Isoxazole
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-nitrobenzaldoxime (1.2 equivalents) and the terminal alkyne (1.0 equivalent).
-
Solvent: Add anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) to dissolve the reactants (concentration approx. 0.1 M).
-
Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS) (1.3 equivalents) to the solution and stir for 15 minutes at room temperature to form the hydroximoyl chloride in situ.
-
Catalyst Addition: Add Yb(OTf)₃ (10 mol%) to the mixture.
-
Base Addition: Slowly add triethylamine (Et₃N) (2.0 equivalents) dropwise over 20 minutes using a syringe pump. The slow addition is crucial to keep the concentration of the reactive nitrile oxide low, minimizing dimerization.[1]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Microwave irradiation can significantly accelerate the cycloaddition, often accomplishing in minutes what takes hours conventionally.[5] This rapid heating minimizes the lifetime of the unstable nitrile oxide, thus reducing furoxan formation.
Protocol: Microwave-Assisted Isoxazole Synthesis
-
Reactant Mixture: In a microwave reaction vial, combine the 2-nitrophenyl aldoxime (1.2 eq.), the alkyne (1.0 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.) in a solvent known to absorb microwaves well (e.g., DMF, Ethanol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a fixed temperature (e.g., 100-120 °C) for 15-30 minutes.
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify by column chromatography as described above.
Issue 2: Failure in Post-Synthetic Functionalization
Q: I have successfully synthesized my 3-(2-nitrophenyl)isoxazole, but now I cannot perform further reactions, such as electrophilic substitution on the phenyl ring or functionalization of the isoxazole ring. What are my options?
A: The steric and electronic properties of the 2-nitrophenyl group are again the culprits. The nitro group deactivates the phenyl ring towards electrophilic substitution and its bulk hinders access to adjacent positions on both the phenyl and isoxazole rings. A powerful strategy is to use the problematic nitro group to your advantage in a reductive heterocyclization reaction.[8]
Instead of fighting the nitro group, this strategy transforms it into a reactive handle (an amine) that can participate in a productive intramolecular cyclization. This process simultaneously reduces steric bulk and leverages the proximity of the isoxazole moiety to build complex heterocyclic systems like quinolines or indoles.[8]
Caption: Workflow for reductive heterocycle-heterocycle transformation.
This protocol demonstrates the conversion of a 3-(2-nitrophenyl)isoxazole into a 4-aminoquinoline, a valuable scaffold in drug discovery. This transformation is often chemoselective, with the newly formed aniline nucleophile preferentially attacking the imine carbon of the transiently opened isoxazole ring.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the 3-(2-nitrophenyl)isoxazole (1.0 equivalent).
-
Reagents: Add iron powder (Fe, ~5-10 equivalents) and glacial acetic acid (HOAc) as the solvent.
-
Reaction: Heat the mixture to 110-120 °C and stir vigorously. The reaction can be monitored by TLC for the consumption of the starting material. Reaction times can vary from 2 to 12 hours.
-
Workup: After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite to remove the excess iron. Rinse the pad with additional acetic acid or methanol.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until the aqueous layer is basic (pH > 8).
-
Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting 4-aminoquinoline derivative by column chromatography or recrystallization.
Comparative Data Summary
The following table summarizes typical outcomes for the synthesis of sterically hindered 2-nitrophenyl isoxazoles using different methodologies, illustrating the advantages of advanced techniques.
| Method | Catalyst / Conditions | Typical Temperature | Typical Time | Typical Yield | Key Advantage | Reference |
| Conventional | None / Thermal | 80 - 120 °C | 12 - 48 h | < 10% - 20% | Simple setup | [3] |
| Microwave-Assisted | None / MW Irradiation | 100 - 140 °C | 15 - 45 min | 40% - 75% | Drastically reduced reaction time | [5][9] |
| Lewis Acid Catalysis | AlCl₃ or BF₃·OEt₂ | 25 - 80 °C | 4 - 12 h | 30% - 60% | Improved yield over conventional | [4] |
| Lanthanide Catalysis | Yb(OTf)₃ (10 mol%) | 25 °C (Room Temp) | 12 - 24 h | 50% - 85% | High yields under mild conditions | [3] |
References
-
Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. (n.d.). PMC. [Link]
-
Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. (2013, April 4). PMC. [Link]
-
Construction of Isoxazole ring: An Overview. (2024, June 30). MDPI. [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. (n.d.). ProQuest. [Link]
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022, June 16). MDPI. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). PMC. [Link]
-
Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. (n.d.). ResearchGate. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023, October 16). Beilstein Journals. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
A new route to functionalized nitriles, isoxazolines, isoxazoles and hydroximic acids via nitrile oxide generation from secondary nitro compounds. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2023, March 20). MDPI. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals. [Link]
-
5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023, November 9). PMC. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). Royal Society of Chemistry. [Link]
-
5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (n.d.). Royal Society of Chemistry. [Link]
-
Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. (2020, December 17). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 5. One moment, please... [nanobioletters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting decarboxylation issues in isoxazole-4-carboxylic acids
Executive Summary & Triage
Welcome to the Technical Support Center. Decarboxylation of isoxazole-4-carboxylic acids presents a unique paradox in heterocyclic chemistry: the 4-position carboxylate is thermodynamically stable relative to the 3- and 5-positions, yet the isoxazole ring itself is kinetically fragile (specifically the N-O bond).
Most users encounter one of two diametrically opposed issues:
-
Inertness: The molecule refuses to decarboxylate under standard thermal conditions.
-
Ring Scission: The forcing conditions required to drive decarboxylation destroy the heterocyclic core before CO₂ is lost.
This guide uses a causality-driven approach to troubleshoot these specific failure modes.
Diagnostic Flowchart (Triage)
Before altering your protocol, identify your specific failure mode using the logic map below.
Figure 1: Decision matrix for isolating the root cause of decarboxylation failures.
Scenario A: The "Inert Substrate" (It Won't Decarboxylate)
The Issue: You are heating the substrate to >150°C in quinoline or DMF, but recovering starting material. The Science: The 4-position of isoxazole is electronically distinct. Unlike the 3- and 5-positions, which are adjacent to heteroatoms that can stabilize the negative charge development in the transition state (zwitterionic intermediates), the 4-position requires significantly higher activation energy.
Protocol 1: Silver-Catalyzed Protodecarboxylation (The "Goossen" Modification)
This is the gold standard for stubborn heteroaromatics. Silver lowers the activation energy by coordinating with the carboxylate, facilitating CO₂ extrusion at temperatures that do not break the isoxazole ring.
-
Reagents: Ag₂CO₃ (0.1–0.2 equiv), Acetic Acid (0.2 equiv), DMSO (Solvent).
-
Temperature: 80–120°C (Start low, ramp up).
-
Mechanism: Ag(I) replaces the proton, forming a silver carboxylate. Decarboxylation yields an organosilver intermediate, which is rapidly protonated by acetic acid.
| Parameter | Specification | Reasoning |
| Catalyst | Ag₂CO₃ (10-20 mol%) | Ag(I) facilitates decarboxylation via a lower-energy cyclic transition state compared to thermal methods. |
| Additive | AcOH (10-20 mol%) | Essential for protonolysis of the C-Ag bond to regenerate the catalyst. |
| Solvent | DMSO | High dielectric constant stabilizes the polar transition state; high boiling point allows thermal flexibility. |
| Atmosphere | Inert (N₂/Ar) | Prevents oxidative side reactions of the sensitive isoxazole ring. |
Scenario B: The "Ring Destruction" (Decomposition)
The Issue: The reaction turns black/tarry. NMR shows loss of the characteristic isoxazole proton or ring signals. The Science: The isoxazole N-O bond is the "Achilles' Heel."[1] Under forcing thermal conditions (especially >160°C) or in the presence of strong bases/nucleophiles, the ring undergoes cleavage (often via Kemp elimination-like pathways) or rearrangement (e.g., to azirines or oxazoles) before decarboxylation occurs.
Troubleshooting Steps:
-
Eliminate Strong Bases: If using Cu/Quinoline, switch to the Ag₂CO₃/DMSO method (above). Quinoline is basic enough to promote ring opening at high temperatures.
-
Microwave Irradiation: Switch to microwave heating.
-
Why: Microwave heating provides rapid energy transfer directly to the dipole, allowing for shorter reaction times (minutes vs. hours). This kinetic control favors the desired decarboxylation over the slower thermodynamic degradation of the ring.
-
-
Check C5 Substitution: If C5 has an electron-withdrawing group (EWG), the ring is highly susceptible to nucleophilic attack. You must use neutral conditions.
Scenario C: Unwanted Decarboxylation (5-Hydroxy Isoxazoles)
The Issue: You are attempting a hydrolysis or workup, and the carboxyl group vanishes unexpectedly.
The Science: If your isoxazole has a hydroxyl group at position 5 (or an enolizable ketone), it exists in equilibrium with the azlactone (or isoxazol-5-one) tautomer. This creates a structure analogous to a
Figure 2: The "Azlactone Trap." 5-hydroxy substitution creates a low-energy pathway for CO₂ loss.
The Fix: O-Protection
You must lock the tautomer in the aromatic enol form.
-
Alkylation: Convert the 5-OH to 5-OEt or 5-OBn before attempting any manipulation of the carboxylic acid.
-
Protocol: Treat with EtI/K₂CO₃ in acetone. The resulting ether is stable and will not decarboxylate spontaneously.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Copper (Cu) powder and Quinoline? A: Only if your isoxazole is robust (alkyl/aryl substituted). If you have sensitive functional groups, the high temperature (230°C) required for the classic Cu/Quinoline method will likely degrade the isoxazole ring. Use the Silver/DMSO method instead.
Q: My product sublimes during the reaction. How do I stop this? A: Isoxazoles are volatile.
-
Use a sealed tube or pressure vial.
-
Switch to a solvent with better solubility for the product to keep it in the liquid phase.
-
If using microwave, ensure the vessel is filled to the recommended volume to minimize headspace.
Q: I see a peak shift in NMR, but the mass is wrong. Did it rearrange?
A: Likely yes. Isoxazoles can rearrange to oxazoles or undergo ring contraction to azirines under photolytic or high-thermal conditions. Check the
References
-
Goossen, L. J., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Advanced Synthesis & Catalysis, 2010. Link
-
Périgaud, C., et al. "The stability of the isoxazole ring: A technical review." Tetrahedron, 2005. Link
-
Lu, P., et al. "Ag2CO3-Catalyzed Decarboxylation of Aromatic Carboxylic Acids."[4] Organic Letters, 2009.[4] Link
-
BenchChem Technical Guides. "Preventing decarboxylation side reactions in hydroxyoxazole derivatives." Link
Sources
Technical Support Center: Isoxazole Ester Hydrolysis Troubleshooting Guide
Welcome to the Medicinal Chemistry Support Portal. This guide is engineered for researchers, scientists, and drug development professionals dealing with a notoriously challenging transformation: the hydrolysis of isoxazole esters.
While the isoxazole ring is a privileged pharmacophore, it presents a strict dichotomy of stability and reactivity. The N–O bond is the heterocycle's "Achilles' heel," making it highly susceptible to cleavage under the very conditions typically used to hydrolyze esters 1. This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to help you isolate your desired carboxylic acid without destroying the isoxazole core.
Mechanistic Overview: The Divergence of Reactivity
Before troubleshooting, it is critical to understand the competing pathways at play during saponification.
Mechanistic divergence in isoxazole ester hydrolysis based on reagent selection.
Diagnostic FAQs
Q1: Why does my isoxazole ring open during standard NaOH/KOH saponification? Causality & Mechanism: The N–O bond is relatively weak and highly sensitive to strong bases, especially when the ring is activated by electron-withdrawing groups like the ester itself 1. Strong bases (NaOH, KOH) at elevated temperatures deprotonate the acidic protons on the ring (e.g., at C5 or C4). This triggers an E1cB-like elimination that cleaves the N–O bond, resulting in ring-opened β-enamino-ketoesters or α-cyanoketones 2.
Q2: How can I minimize ring cleavage when basic hydrolysis is required? Expertise & Experience: You must attenuate both the basicity of the medium and the thermal energy of the system. Transitioning to Lithium hydroxide (LiOH) is the industry standard 1. The lithium cation acts as a mild Lewis acid, strongly coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the ester carbon, directing the hydroxide nucleophile to attack the ester preferentially over the ring protons. Running the reaction at ambient temperature (25 °C) prevents the system from reaching the activation energy required for N–O cleavage 3.
Q3: Are there alternative methods if my substrate is exquisitely base-sensitive? Expertise & Experience: If LiOH still induces cleavage, invert your electronic approach and utilize acid-catalyzed hydrolysis. The isoxazole ring is generally much more stable to aqueous acids than to bases 4. Acidic conditions (e.g., 60% H₂SO₄ or 6N HCl) protonate the ester carbonyl, making it susceptible to attack by water without risking base-promoted elimination 5. For substrates sensitive to both aqueous acid and base, anhydrous nucleophilic cleavage using Potassium trimethylsilanolate (TMSOK) or Tin(II) hydroxide can be employed, though these reagents often complicate downstream purification 6.
Q4: How do I analytically confirm if my ring has opened? Trustworthiness: Do not rely solely on mass spectrometry, as ring-opened isomers or decarboxylated byproducts can present confusing mass envelopes. Look for these orthogonal cues:
-
Visual Cues: A sudden shift from a colorless/pale yellow solution to a deep red or orange solution during base addition is a strong empirical indicator of N–O bond cleavage and enolate formation 7.
-
NMR Spectroscopy: The disappearance of the characteristic isoxazole ring proton (typically a sharp singlet between 6.0 – 8.5 ppm) and the emergence of vinylic or enamine protons.
Decision Workflow
Troubleshooting workflow for optimizing isoxazole ester hydrolysis conditions.
Quantitative Data: Comparison of Hydrolysis Conditions
| Method | Reagents | Solvent System | Temperature | Risk of Ring Opening | Best Use Case |
| Mild Saponification | LiOH (1.5–2.0 eq) | THF/Water (3:1) | 0 °C to 25 °C | Low | Standard isoxazole esters 1, 3 |
| Harsh Saponification | NaOH / KOH | Ethanol/Water | Reflux (80 °C) | High | Highly stable, non-activated rings only 5 |
| Acidic Hydrolysis | 60% H₂SO₄ or 6N HCl | Aqueous | 60 °C to 80 °C | Low | Base-sensitive substrates 5 |
| Anhydrous Cleavage | TMSOK or Sn(OH)₂ | THF or Toluene | Reflux | Very Low | Substrates prone to aqueous cleavage [[6]]() |
Self-Validating Experimental Protocols
Protocol A: Mild Base-Mediated Hydrolysis (LiOH)
This protocol is designed with built-in thermal and pH checks to prevent over-reaction.
-
Dissolution: Dissolve 1.0 equivalent of the isoxazole ester in a 3:1 mixture of Tetrahydrofuran (THF) and Water (approx. 0.2 M concentration). Note: THF ensures the solubility of the organic substrate while water solubilizes the base.
-
Controlled Base Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.5 to 2.0 equivalents of aqueous LiOH (1N concentration) dropwise. Monitor the solution color; a sudden shift to deep red indicates localized over-basification and potential ring cleavage [[7]]().
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C). Stir and monitor strictly by TLC or LC/MS. Do not heat above 45 °C 1.
-
Quenching & Work-up: Once the starting ester is fully consumed, cool the mixture back to 0 °C. Carefully acidify to pH 2–3 using 10% aqueous citric acid or 1N HCl.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the isoxazole carboxylic acid 3.
Protocol B: Acid-Catalyzed Hydrolysis
Use this when the substrate is highly base-sensitive or when LiOH fails.
-
Setup: Suspend the isoxazole ester in 60% aqueous Sulfuric Acid (H₂SO₄) or 6N HCl 5.
-
Heating: Heat the mixture to 60–80 °C. The ester will gradually dissolve as the hydrolysis progresses.
-
Isolation: Once TLC confirms completion, cool the reaction mixture to 0 °C. The isoxazole carboxylic acid will typically precipitate directly from the acidic medium due to decreased solubility.
-
Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry under a vacuum.
References
-
[1] Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Available at:1
-
[4] Thieme Connect. Product Class 9: Isoxazoles. Available at: 4
-
[6] ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? Available at: 6
-
[3] Google Patents. US8193225B2 - Isoxazole amides, derivatives and methods of chemical induction of neurogenesis. Available at: 3
-
[7] ResearchGate. Ring-Opening Fluorination of Isoxazoles. Available at: 7
-
[5] Benchchem. 5-(3-Quinolyl)isoxazole-3-carboxylic Acid. Available at: 5
-
[2] RSC Publishing. Electrochemical and yeast-catalysed ring-opening of isoxazoles in the synthesis of analogues of the herbicide Grasp. Available at: 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Electrochemical and yeast-catalysed ring-opening of isoxazoles in the synthesis of analogues of the herbicide Grasp [ ] ® - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US8193225B2 - Isoxazole amides, derivatives and methods of chemical induction of neurogenesis - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solubilization of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid for In Vitro Bioassays
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that poor aqueous solubility is a leading cause of false negatives, variable data, and underestimated activity in high-throughput screening and in vitro assays[1].
Working with 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid presents a unique physicochemical challenge. The molecule possesses a highly hydrophobic 2-nitrophenyl group, a moderately polar isoxazole core, and an ionizable carboxylic acid. The primary hurdle is overcoming "kinetic solubility" failure—the sudden precipitation of the compound when transitioning from a high-concentration organic stock into an aqueous physiological buffer.
This guide provides field-proven, self-validating troubleshooting strategies to ensure your compound remains fully in solution without compromising the biological integrity of your assay.
Diagnostic Workflow for Solubility Issues
Diagnostic workflow for resolving 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid precipitation.
FAQ Section 1: Stock Solution Preparation & Storage
Q: Why does the compound precipitate or remain cloudy even in 100% DMSO? A: This is typically caused by water contamination. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water fraction will aggressively repel the hydrophobic 2-nitrophenyl group, causing micro-aggregation. Poor solubility in DMSO directly leads to underestimated biological activity[1]. Solution: Always use anhydrous, sealed DMSO. Warm the solution gently to 37°C and use bath sonication to disrupt the crystal lattice.
Q: How should I store the DMSO stock to prevent degradation or precipitation over time? A: Store the stock in single-use aliquots at -20°C. Repeated freeze-thaw cycles create localized concentration gradients (freeze-concentration effect) that force the compound out of solution. Once precipitated in a frozen state, it is notoriously difficult to resolubilize.
FAQ Section 2: Aqueous Buffer Dilution & Kinetic Solubility
Q: When I dilute my DMSO stock into my cell culture medium (pH 7.4), I see immediate cloudiness. What is happening? A: You are experiencing a kinetic solubility failure. The solvent exchange (DMSO diffusing into water) happens faster than the compound can thermodynamically equilibrate. Because the buffer capacity of standard media can sometimes be overwhelmed by the addition of a concentrated acid, the local pH drops. If the pH drops below the pKa of the carboxylic acid (typically ~3.5–4.5), the molecule protonates, loses its charge, and the highly hydrophobic un-ionized form crashes out of solution.
Q: Can I just increase the DMSO concentration in my assay to keep it dissolved? A: No. For cell-based assays, final DMSO concentrations above 0.5% to 1% induce cytotoxic effects, alter membrane permeability, and can artificially suppress or stimulate cellular responses (such as IL-6 or ROS production), thereby confounding your assay results[2]. Furthermore, excess DMSO can perturb protein-ligand binding affinities by competing for hydrophobic pockets[3].
FAQ Section 3: Advanced Solubilization Strategies
Q: If DMSO alone isn't keeping it soluble at my required assay concentration (e.g., 100 µM), what additives can I use without killing my cells? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic internal cavity of HP-β-CD perfectly accommodates the bulky, electron-rich 2-nitrophenyl group. Meanwhile, the hydrophilic exterior of the cyclodextrin and the compound's own ionized carboxylic acid remain exposed to the aqueous environment, massively boosting apparent solubility without cellular toxicity[3].
Q: Does the carboxylic acid group offer any solubilization advantages I can leverage? A: Yes. Ensuring the buffer is strictly maintained at pH 7.4 guarantees the carboxylic acid remains deprotonated (as a carboxylate anion). This charge significantly increases thermodynamic solubility. Intermolecular interactions involving the carboxylic acid can also be synergistically leveraged when combined with cyclodextrins to prevent drug-drug or drug-media interactions[4].
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Mechanism of Action | Biological Compatibility | Limitations / Cons |
| 100% Anhydrous DMSO | Solvates hydrophobic rings (isoxazole, nitrophenyl) | Poor (Cytotoxic at >1% v/v) | Hygroscopic; causes kinetic precipitation upon dilution. |
| pH 7.4 Buffer Adjustment | Deprotonates carboxylic acid to form soluble anion | Excellent (Physiological) | Insufficient alone to mask the massive hydrophobic bulk of the nitrophenyl group. |
| HP-β-CD (10-20% w/v) | Sterically encapsulates the 2-nitrophenyl moiety | Excellent (FDA approved excipient) | Requires optimization of host:guest molar ratios; can be costly for large volumes. |
Step-by-Step Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to your bioassay without passing the validation steps.
Protocol 1: Preparation of 10 mM Anhydrous DMSO Stock
Causality: Preparing stocks at room temperature with anhydrous solvents prevents moisture-induced micro-aggregation.
-
Equilibration: Allow the lyophilized 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9% purity, stored under inert gas) to achieve a 10 mM concentration.
-
Dissolution: Vortex vigorously for 60 seconds. Place the vial in a bath sonicator at 37°C for 5 minutes.
-
Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a microscopic pellet is visible, your compound has not fully dissolved, and your actual molarity is lower than 10 mM. You must add more DMSO or increase sonication time.
Protocol 2: HP-β-CD Complexation for Aqueous Cell Assays
Causality: Pre-complexing the compound with HP-β-CD before introducing it to the bulk aqueous phase prevents the rapid solvent-shift precipitation that occurs during standard dilutions.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a strongly buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4). Note: The strong buffer is required to ensure the carboxylic acid does not lower the pH upon addition.
-
Intermediate Dilution: Pipette 900 µL of the HP-β-CD buffer into a tube and place it on a vortex mixer set to medium speed.
-
Dropwise Addition: While the buffer is actively vortexing, add 100 µL of the 10 mM DMSO stock dropwise. The active mixing ensures the compound encounters the cyclodextrin cavities before it can self-aggregate.
-
Validation Step (Critical): Transfer 100 µL of the final mixture to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a microplate reader. An OD600 > 0.05 indicates the presence of colloidal aggregates (precipitation). A successful inclusion complex will be optically clear (OD600 ≤ 0.01).
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- Senac, C., Desgranges, S., Contino-Pépin, C., Urbach, W., Fuchs, P. F. J., & Taulier, N. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1014-1021.
- Tsunoda, C., Hasegawa, K., Hiroshige, R., Kasai, T., Yokoyama, H., & Goto, S. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5032-5042.
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 5-Aryl Isoxazoles
The following guide is structured as a high-level technical support center for medicinal chemists and process engineers. It prioritizes mechanistic understanding to solve practical regioselectivity failures.
Current Status: Online Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Regioselectivity & Yield in [3+2] Cycloadditions and Condensations
Executive Summary: The Regioselectivity Problem
The synthesis of 5-aryl isoxazoles faces a primary thermodynamic and kinetic challenge: distinguishing between the 3,5-disubstituted (desired) and 3,4-disubstituted (undesired) isomers.
-
In Cycloadditions (Nitrile Oxide + Alkyne): Thermal reactions with internal alkynes or electronic biases often yield mixtures. The dimerization of nitrile oxides to furoxans is a competing parasitic reaction.
-
In Condensations (Chalcone + Hydroxylamine): The competition between 1,2-addition (oxime formation) and 1,4-addition (Michael addition) dictates the final ring arrangement, often leading to inseparable regioisomeric mixtures.
This guide provides validated protocols to force the 5-aryl outcome.
Decision Matrix: Selecting the Right Methodology
Before troubleshooting, ensure you are using the correct pathway for your substrate class.
Figure 1: Strategic selection of synthetic route. Method A is preferred for strict 5-aryl regiocontrol.
Module A: The [3+2] Cycloaddition (Nitrile Oxide Route)
Target: 3-Alkyl-5-Aryl Isoxazoles Key Reagents: Aryl Alkyne + Hydroximoyl Chloride (Nitrile Oxide Precursor) + Cu(I)
Mechanistic Insight
Thermal cycloadditions are concerted but asynchronous. The regioselectivity is governed by the HOMO(dipole)-LUMO(dipolarophile) gap. However, Copper(I) catalysis changes the mechanism to a stepwise formation of a copper acetylide, forcing the nitrile oxide to attack the metal-bound carbon, exclusively yielding the 3,5-isomer.
Troubleshooting Guide (Q&A)
Q1: I am observing significant formation of furoxan (nitrile oxide dimer) instead of my isoxazole. How do I stop this?
Diagnosis: The rate of dimerization (
) is competing with the rate of cycloaddition (). This usually happens when the stationary concentration of the nitrile oxide is too high. Solution:
The "Slow-Release" Protocol: Do not add the base (TEA/DIPEA) all at once. Use a syringe pump to add the base over 4–6 hours to the mixture of hydroximoyl chloride and alkyne. This keeps the nitrile oxide concentration low, statistically favoring the reaction with the alkyne (which is in excess).
Switch to Cu(I) Catalysis: The copper acetylide reacts with the nitrile oxide much faster than the thermal background rate, effectively outcompeting dimerization [1].
Q2: My reaction works for phenylacetylene but fails with electron-deficient aryl alkynes (e.g., p-NO2-phenylacetylene).
Diagnosis: Electron-deficient alkynes lower the LUMO energy, which should theoretically help, but they also destabilize the copper acetylide intermediate in catalytic cycles. Solution: Increase the catalyst loading of CuI to 10 mol% and add a stabilizing ligand such as TBTA or Phenanthroline . The ligand protects the Cu-acetylide species from degradation and protonolysis.
Q3: I see a mixture of 3,5- and 3,4-isomers. I thought Cu-catalysis was regiospecific?
Diagnosis: You likely have "catalyst poisoning" or oxidation of Cu(I) to Cu(II). Cu(II) is inactive for the "Click" mechanism, so the reaction reverts to the thermal background pathway, which has poor regioselectivity. Solution:
Add a reducing agent: Sodium Ascorbate (20 mol%) to regenerate Cu(I) in situ.
Degas your solvents thoroughly (Argon sparge) to remove dissolved oxygen.
Standardized Protocol: Cu-Catalyzed Regioselective Synthesis
Reference: Adapted from Hansen et al. [1][1]
-
Dissolve the terminal aryl alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in a 1:1 mixture of
-BuOH/Water (or DCM for lipophilic substrates). -
Add Sodium Ascorbate (0.2 equiv) followed by CuSO
5H O (0.05 equiv). Note: Generating Cu(I) in situ is more reliable than adding CuI. -
Add KHCO
(3.0 equiv) or Et N slowly. -
Stir at RT for 2–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The 3,5-isomer is typically the sole product.
Module B: Condensation (Chalcone Route)
Target: 5-Aryl Isoxazoles via
Mechanistic Insight
This reaction proceeds via two competing pathways:[2][3][4]
-
1,2-Addition: Hydroxylamine attacks the carbonyl
Oximengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Cyclization via Oxygen attack on the double bond. Result: 5-Aryl isoxazole (if Aryl was at -position). -
1,4-Addition (Michael): Hydroxylamine attacks the
-carbonngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Cyclization via Nitrogen attack on the carbonyl. Result: 3-Aryl isoxazole (or isoxazoline).
Troubleshooting Guide (Q&A)
Q4: I am getting the 3-aryl isomer instead of the 5-aryl isomer from my chalcone.
Diagnosis: Your conditions favor 1,4-addition (Michael addition). This is common under strongly basic conditions with electron-deficient chalcones. Solution:
Shift to Acidic/Buffered Conditions: Use Hydroxylamine Hydrochloride with Sodium Acetate in Ethanol (pH ~4-5). This favors 1,2-addition (oxime formation) first.
Iodine-Mediated Cyclization: Convert the chalcone to the oxime first (isolate it), then cyclize using
/KI. This oxidative cyclization forces the oxygen to attack the alkene, securing the 5-aryl position [2].
Q5: My product is the isoxazoline (dihydro-isoxazole), not the isoxazole.
Diagnosis: The elimination of water (aromatization) is incomplete. Solution:
Dehydration Step: Treat the crude isoxazoline with a mild acid (e.g.,
-TsOH in refluxing toluene) or use Chloramine-T to oxidative dehydrogenate the ring to the fully aromatic isoxazole.
Analytical Verification: Proving Regiochemistry
Do not rely solely on Mass Spec (isomers have identical mass). Use
| Feature | 3,5-Disubstituted (Target) | 3,4-Disubstituted (Unwanted) |
| H4 Proton (1H NMR) | Singlet, typically | N/A (Substituted) |
| C4 Carbon (13C NMR) | ||
| C5 Carbon (13C NMR) | ||
| NOESY Signal | Strong NOE between H4 and Aryl-ortho protons | NOE between Aryl and Alkyl groups |
Visualizing the Mechanism
The following diagram illustrates why Copper(I) is essential for locking the 5-aryl regiochemistry.
Figure 2: Mechanistic divergence. Cu(I) enforces regioselectivity via a metallacycle intermediate.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][5] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Mendel, D. S., et al. (2016). Regioselective Synthesis of Isoxazoles via Iodine-Mediated Cyclization of Chalcone Oximes. Synthesis, 48(19), 3996-4008.
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles and Isoxazoles: DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.[5]
Sources
Technical Support Center: Stability & Handling of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges when handling isoxazole-containing building blocks. 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid presents a unique set of behaviors due to the delicate balance of electronic and steric effects governing its heterocyclic core.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols for handling this compound under acidic conditions.
Part 1: Core Concepts & Mechanistic Causality
The isoxazole ring is an electron-deficient heteroaromatic system where the N–O bond serves as the primary point of lability. However, this instability is highly pH-dependent. Under basic conditions, deprotonation or nucleophilic attack rapidly induces ring scission to form a cyanoenol [[1]]().
Conversely, under mildly acidic conditions, the ring exhibits remarkable kinetic stability 2. The electron-withdrawing nature of the 4-carboxylic acid and the 5-(2-nitrophenyl) group severely depletes electron density from the ring nitrogen. This renders protonation—the prerequisite for acid-catalyzed hydrolysis—highly unfavorable 3. Degradation in acid typically only occurs under extreme thermal and protonic stress (e.g., concentrated sulfuric acid), leading to solvolysis or decarboxylation 4.
Degradation pathways of the isoxazole core under varied pH and thermal conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: I acidified my reaction mixture to pH 2.0 during workup, and a massive amount of yellow-white solid crashed out. Did my compound degrade? A1: No. This is a physical phase change, not chemical degradation. The pKa of the isoxazole-4-carboxylic acid is typically between 2.0 and 3.0. At pH 2.0, the carboxylate anion is fully protonated to the neutral acid. The synergistic hydrophobicity of the isoxazole core and the 2-nitrophenyl group drastically reduces its aqueous solubility, causing immediate precipitation 3.
Q2: Can I use concentrated HCl and reflux to deprotect an ester derivative of this compound? A2: It is highly discouraged. While the isoxazole ring is stable to mild acid, refluxing in strong aqueous acids (e.g., 6M HCl or concentrated H2SO4) provides the activation energy required for N–O bond solvolysis and subsequent ring cleavage 4. Furthermore, heating a 4-carboxylic acid isoxazole in strong acid frequently triggers irreversible decarboxylation 1.
Q3: Does the 2-nitrophenyl group help or hurt the stability of the core? A3: It enhances kinetic stability. The ortho-nitro group provides significant steric shielding to the C5 position, blocking nucleophilic attack. Electronically, the strongly electron-withdrawing nitro group pulls electron density away from the isoxazole core, further decreasing the basicity of the ring nitrogen and making protonation-induced instability highly unfavorable 3.
Part 3: Troubleshooting Guide
Troubleshooting workflow for yield loss during acidic handling of isoxazoles.
Issue 1: Unexpected byproducts observed in LC-MS after heating in acidic media.
-
Root Cause: Thermal decarboxylation or N–O bond solvolysis due to excessive kinetic energy overcoming the high activation barrier of the electron-deficient ring.
-
Resolution: Lower the reaction temperature. If acidic deprotection is required, switch to a non-aqueous Brønsted acid (e.g., TFA in anhydrous DCM) to prevent hydrolytic cleavage while maintaining the required acidity.
Issue 2: Poor recovery during liquid-liquid extraction after acidification.
-
Root Cause: The pH was not lowered sufficiently to fully protonate the carboxylic acid, leaving the compound partitioned in the aqueous layer as a highly soluble carboxylate salt.
-
Resolution: Ensure the aqueous layer is adjusted to exactly pH 2.5 before extraction.
Part 4: Quantitative Stability Profile
The following table summarizes the stability of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid across various environments to guide your experimental design 2, 4.
| Condition | pH Range | Temperature (°C) | Observed Stability (t½) | Primary Outcome |
| Mild Acidic | 4.0 - 6.0 | 25 | > 48 hours | Intact, fully stable |
| Strong Acidic (Aqueous) | 1.0 - 2.5 | 25 | > 24 hours | Precipitation of neutral acid |
| Strong Acidic (Aqueous) | < 1.0 | 80+ | < 4 hours | Decarboxylation / N-O cleavage |
| Basic (For Comparison) | > 10.0 | 25 | ~ 6.0 hours | Base-mediated ring opening |
Part 5: Self-Validating Experimental Protocol
Protocol: Safe Acidic Workup and Extraction
Objective: To isolate 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid from a basic/neutral reaction mixture without inducing acid-catalyzed degradation or losing yield to the aqueous phase.
Step-by-Step Methodology:
-
Thermal Control: Cool the reaction mixture to 0–5°C using an ice bath.
-
Causality: Neutralization is exothermic. Localized heating during acid addition can provide the thermal energy required for N–O cleavage.
-
-
Controlled Acidification: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until exactly pH 2.5 is reached.
-
Causality: pH 2.5 ensures complete protonation of the carboxylic acid (driving it into the organic phase) without providing a massive excess of hydronium ions that could catalyze degradation.
-
-
Phase Observation: Observe the precipitation of a white/pale yellow solid. This confirms successful protonation.
-
Extraction: Add Ethyl Acetate (EtOAc) in a 1:1 volume ratio to the aqueous layer. Stir vigorously for 5 minutes, then separate the layers. Repeat the extraction twice more.
-
Causality: The unionized carboxylic acid is highly soluble in EtOAc due to the hydrophobic nitrophenyl-isoxazole core 3.
-
-
System Validation (Critical): Spot the remaining aqueous layer on a TLC plate (Eluent: EtOAc:Hexane 1:1 with 1% Formic Acid).
-
Validation Check: The absence of a UV-active spot confirms 100% extraction efficiency. If a spot remains, lower the pH to 2.0 and extract once more.
-
-
Washing & Concentration: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of < 35°C.
-
Causality: Brine removes residual aqueous acid and drives water out of the organic phase, preventing slow hydrolysis during the concentration step.
-
Part 6: References
-
pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL:[Link]
-
Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Sources
Removing metal catalyst impurities from isoxazole acid derivatives
Welcome to the Advanced Purification Technical Support Center. Ticket ID: ISOX-METAL-REM-001 Topic: Removal of Metal Catalyst Impurities from Isoxazole Acid Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
Isoxazole acid derivatives present a "double-edged" challenge in metal scavenging. The isoxazole ring contains a coordinating nitrogen/oxygen system that competes with scavengers for the metal, while the carboxylic acid moiety creates solubility challenges and incompatibility with standard basic scavengers (which can trap your API as a salt).
This guide bypasses generic advice to focus on the specific chemoselectivity required for this scaffold.
Module 1: Diagnostic & Assessment (The Triage)
Before adding any reagents, you must characterize the impurity profile. Blind scavenging on isoxazole acids often leads to yield loss or incomplete purification.
Q: How do I accurately assess the initial metal load?
A: Do not rely on theoretical catalyst loading.
-
The Problem: Isoxazoles are effective ligands. They often retain 40–60% of the initial catalyst load, far higher than simple hydrocarbons.
-
The Protocol:
-
Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.
-
Qualitative (Quick Check): Color is a poor indicator for isoxazoles, as the metal-isoxazole complex is often pale yellow, mimicking the product. Use XRF (X-ray Fluorescence) for a rapid "Yes/No" on high-ppm contamination (>100 ppm) before wasting expensive scavenger resin.
-
Q: Why is my isoxazole acid precipitating during scavenging?
A: This is likely a pH or solvent polarity mismatch.
-
Solubility Physics: Isoxazole carboxylic acids have low solubility in non-polar solvents (DCM, Toluene) but high solubility in polar aprotic solvents (DMSO, DMF, THF).
-
The Trap: Many scavengers are silica-based.[1][2][3] If you use a highly polar solvent (like DMSO) to dissolve your acid, the silica matrix may not wet properly, or the solvent may compete for the metal.
-
The Fix: Use a "Bridging Solvent System." A mixture of THF/MeOH (9:1) or EtOAc/EtOH (8:2) usually maintains solubility of the acid while allowing optimal swelling of the scavenger resin.
Module 2: Scavenger Selection Logic
This is the most critical step. Using the wrong scavenger for an acidic molecule will result in near-zero recovery of your API.
Decision Matrix: The "Acid-Safe" Strategy
CRITICAL WARNING: Do NOT use Amine-based scavengers (e.g., Si-Amine, Si-Diamine) for isoxazole acids. The amine will deprotonate your carboxylic acid, forming a salt that sticks to the silica matrix. You will lose your product on the filter.
Recommended Scavengers for Isoxazole Acids:
| Metal Impurity | Recommended Scavenger | Mechanism | Why for Isoxazole Acid? |
| Pd (Palladium) | Si-Thiol (Mercaptopropyl) | Chelation (S-Pd) | Neutral pH. Does not interact with the COOH group. High affinity for Pd(II).[2][3] |
| Pd (Difficult) | Si-TMT (Trimercaptotriazine) | Chelation (Tridentate) | Higher affinity than isoxazole nitrogen. Effective even if Pd is complexed to the ring. |
| Cu (Copper) | Si-TMT or Si-TAAcOH | Chelation | TMT is superior for Cu. TAAcOH (Triamine tetraacetate) is acidic/zwitterionic and safe for acids. |
| Ru/Rh | Si-Thiol or Si-DMT | Chelation | These "soft" metals bind tightly to sulfur. |
Visualizing the Selection Pathway
Caption: Logic flow for selecting a scavenger compatible with the acidic functionality of the isoxazole derivative.
Module 3: Optimization & Protocols
Protocol A: Batch Mode (Stir & Filter)
Best for: Early-stage R&D, small scales (<10g).
-
Dissolution: Dissolve the crude isoxazole acid in THF or 10% MeOH/DCM . Ensure the solution is clear.
-
Note: If the metal is Pd(0), ensure the solution is not degassed; some oxidation to Pd(II) aids scavenging by thiols.
-
-
Loading: Add 4.0 equivalents of Si-Thiol or Si-TMT relative to the residual metal content (not the catalyst used).
-
Example: If you have 1000 ppm Pd in 10g of product, that is ~0.1 mmol Pd. Add 0.4 mmol of scavenger.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? Room temperature is often insufficient to break the Pd-Isoxazole coordination bond.
-
-
Filtration: Filter through a 0.45µm PTFE pad or a sintered glass funnel.
-
Wash: Wash the resin cake with the dissolution solvent to recover entrained product.
Protocol B: Fixed-Bed Flow (Cartridge)
Best for: Scale-up (>10g) or stubborn impurities.
-
Setup: Pack a stainless steel or glass column with Si-TMT.
-
Conditioning: Flush the column with 5 column volumes (CV) of the chosen solvent.
-
Processing: Pump the API solution through the column at a flow rate of 0.5 – 1.0 CV/min .
-
Recirculation: If the single pass does not meet ICH Q3D limits (<10 ppm), set up a recirculation loop for 2 hours.
-
-
Temperature: If possible, jacket the column to run at 40–60°C.
Experimental Workflow Diagram
Caption: Step-by-step workflow for batch scavenging, including a feedback loop for failed clearance.
Module 4: Troubleshooting (FAQs)
Q: The metal levels dropped, but I lost 30% of my product. What happened?
A: You likely experienced Non-Specific Binding .
-
Cause: The silica backbone itself (unreacted silanols) can bind polar isoxazoles via hydrogen bonding.
-
Fix: Add 1–5% MeOH or EtOH to your solvent. The alcohol competes for the silanol sites, displacing your product back into solution without displacing the metal from the high-affinity thiol ligand.
Q: I am using Si-Thiol, but the Pd level is stuck at 50 ppm.
A: This is a Kinetic Trap .
-
Cause: The Pd is coordinated too tightly to the isoxazole nitrogen. The scavenger cannot "steal" it at room temperature.
-
Fix:
-
Increase temperature to 60–70°C .
-
Switch to Si-TMT . The TMT ligand is tridentate and has a much lower dissociation constant (
) for Pd than simple thiols.
-
Q: Can I use Activated Carbon instead?
A: Proceed with caution.
-
Risk: Activated carbon is notorious for binding planar aromatic rings (like isoxazoles). You risk high yield loss.[4]
-
Recommendation: If you must use carbon, use specialized "synthetic carbon" (e.g., spherically shaped) rather than generic charcoal, and test recovery on a small scale first.
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[5][6][7] (2022).[5][7] Defines PDE limits for Class 1 (Pd, Pt) and Class 2 metals.
-
Biotage. Metal Scavenger User Guide: Strategies for API Purification. (Industry Standard Protocol).[7]
-
SiliCycle.SiliaMetS® Metal Scavengers Selection Guide.
-
Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Welch, C. J., et al.Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. biotage.com [biotage.com]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. uni-onward.com.tw [uni-onward.com.tw]
Validation & Comparative
Proton NMR interpretation of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
Content Type: Comparative Analysis & Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
This guide provides a technical analysis of the 1H NMR profile for 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid . Unlike standard spectral lists, this document focuses on comparative performance —specifically evaluating solvent efficacy (DMSO-d₆ vs. CDCl₃) and synthetic validation against ester precursors.
For drug development professionals, this molecule represents a scaffold often found in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Accurate characterization is critical due to the potential for regioisomer formation (3-aryl vs. 5-aryl) during the [3+2] cycloaddition or condensation steps.
Structural Analysis & Spin System Prediction
To interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct environments.
The Pharmacophore
-
Isoxazole Core (H-3): The target molecule is substituted at positions 4 (COOH) and 5 (2-Nitrophenyl). This leaves position 3 unsubstituted. The H-3 proton is the diagnostic handle for the isoxazole ring.
-
2-Nitrophenyl Group: The nitro group at the ortho position exerts a strong deshielding effect (anisotropy and electron withdrawal) on the adjacent aromatic proton.
-
Carboxylic Acid: A labile, exchangeable proton typically appearing downfield.
The Spin System
| Proton Group | Type | Approx. Shift (δ) | Multiplicity | Diagnostic Value |
| COOH | Labile | 12.5 – 14.0 ppm | Broad Singlet | Confirms free acid (vs. ester). |
| H-3 (Isoxazole) | Heteroaromatic | 8.8 – 9.3 ppm | Singlet | Confirms isoxazole ring formation. |
| Ar-H (Ortho to NO₂) | Aromatic | 8.1 – 8.3 ppm | Doublet/Multiplet | Indicates 2-nitro substitution pattern. |
| Ar-H (Remaining) | Aromatic | 7.6 – 8.0 ppm | Multiplets | Completes the phenyl ring assignment. |
Comparative Analysis: Solvent Performance
Selection of the deuterated solvent is the single most critical variable in obtaining a resolved spectrum for this compound.
Alternative A: Chloroform-d (CDCl₃)
-
Performance: POOR
-
Solubility: High failure rate. 1,2-oxazole-4-carboxylic acids are polar and often form intermolecular dimers in non-polar solvents.
-
Spectral Artifacts:
-
Peak Broadening: The carboxylic acid proton often vanishes or appears as a "hump" due to rapid exchange or aggregation.
-
Resolution Loss: Poor solubility leads to low signal-to-noise (S/N) ratios, obscuring the fine splitting of the 2-nitrophenyl region.
-
-
Verdict: Avoid for final characterization.
Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Performance: OPTIMAL
-
Solubility: Excellent. Disrupts intermolecular H-bonding, ensuring monomeric species.
-
Spectral Fidelity:
-
Sharp Signals: The high polarity stabilizes the zwitterionic character (if any) and sharpens the COOH peak.
-
Water Separation: The residual water peak in DMSO (3.33 ppm) typically does not overlap with the aromatic region (7.5–9.5 ppm).
-
-
Verdict: The industry standard for this class of compounds.
Comparative Data Table (Simulated)
| Feature | CDCl₃ | DMSO-d₆ |
| Solubility (10mg/0.6mL) | Incomplete/Suspension | Complete Solution |
| COOH Visibility | Often Missing/Broad | Distinct Broad Singlet (~13 ppm) |
| H-3 Isoxazole Shift | ~8.9 ppm (Variable) | ~9.1 ppm (Stable) |
| Lock Stability | Low (if precipitating) | High |
Comparative Analysis: Synthetic Validation (Acid vs. Ester)
In a typical drug discovery workflow, this compound is generated via the hydrolysis of Ethyl 5-(2-nitrophenyl)isoxazole-4-carboxylate . The NMR must prove the cleavage of the ester.
The "Performance" Check
To validate the product, you must confirm the absence of the ethyl group signals.
-
Precursor (Ester) Signals:
-
Quartet (~4.2 ppm, 2H, J ≈ 7 Hz)
-
Triplet (~1.3 ppm, 3H, J ≈ 7 Hz)
-
-
Product (Acid) Signals:
-
Disappearance of the Quartet and Triplet.
-
Appearance of the COOH singlet (>12.5 ppm).
-
Experimental Protocol: High-Fidelity Acquisition
This protocol ensures reproducible data suitable for patent filings or publication.
Materials
-
Compound: 10–15 mg of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: 5mm Precision NMR tube (Norell 500-series or equivalent).
Step-by-Step Workflow
-
Weighing: Weigh 10–15 mg of solid directly into a clean vial (not the NMR tube) to avoid static adherence to the tube walls.
-
Dissolution: Add 0.65 mL of DMSO-d₆. Vortex until the solution is perfectly clear. Note: If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 30° (maximizes sensitivity).
-
Relaxation Delay (D1): Set to ≥ 5 seconds. Crucial: Carboxylic acid protons and isolated heteroaromatic protons (H-3) have long T1 relaxation times. A short D1 will suppress their integration values.
-
Scans (NS): 16–32 scans are sufficient for this concentration.
-
Temperature: 298 K (25°C).
-
Visualization: Logic & Assignment
The following diagrams illustrate the assignment logic and the synthetic validation workflow.
Diagram 1: Assignment Logic Flow
Caption: Logical decision tree for assigning the key pharmacophore protons in DMSO-d6.
Diagram 2: Synthetic Verification (Ester vs. Acid)
Caption: Workflow for validating the hydrolysis of the ethyl ester precursor using 1H NMR.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Isoxazole Shifts).
-
Johnson, L., et al. (2013).[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." (Reference for Regioselectivity/NMR distinction). Synthesis. Link
Sources
Comparative Biological Activity Guide: 5-(2-Nitrophenyl) vs. 5-(4-Nitrophenyl) Isoxazoles
Isoxazoles represent a highly privileged class of five-membered heterocycles in medicinal chemistry. They are widely recognized for their broad spectrum of pharmacological properties, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, and anticancer agents[1][2]. However, when designing isoxazole-based therapeutics, the regiochemistry of substituents on the aryl rings is not merely a structural detail—it is a decisive factor in target engagement.
This guide provides an objective, data-driven comparison of the biological performance of 5-(2-nitrophenyl)isoxazole and 5-(4-nitrophenyl)isoxazole derivatives, detailing the mechanistic causality behind their activity profiles and providing standardized protocols for their evaluation.
Mechanistic Causality: Structural and Electronic Divergence
The profound difference in biological activity between the ortho-nitro (2-nitrophenyl) and para-nitro (4-nitrophenyl) isomers is rooted in their three-dimensional conformation and electronic distribution[3].
-
5-(4-Nitrophenyl)isoxazole (Para-Isomer): The para-substitution allows the phenyl ring to maintain coplanarity with the isoxazole core. This geometric alignment facilitates extended
-conjugation. The strong electron-withdrawing nature of the nitro group (-I and -R effects) propagates across the conjugated system, decreasing the electron density of the isoxazole ring. This heightened electrophilicity enhances binding affinity through favorable electrostatic interactions and hydrogen bonding within the active sites of target enzymes, such as[4]. -
5-(2-Nitrophenyl)isoxazole (Ortho-Isomer): Placing the bulky nitro group at the ortho position introduces severe steric hindrance between the nitro oxygen atoms and the adjacent isoxazole C4-proton or nitrogen. To alleviate this steric clash, the phenyl ring is forced to twist out of the isoxazole plane[5][6]. This loss of coplanarity disrupts
-conjugation, localizes electron density, and fundamentally alters the spatial pharmacophore. Consequently, the ortho-isomer frequently exhibits poor receptor docking and significantly reduced biological activity[3].
Fig 1: Structure-Activity Relationship (SAR) logic dictating the biological efficacy of isoxazole isomers.
Comparative Biological Performance
The table below synthesizes quantitative data from recent pharmacological screenings, illustrating how the structural differences translate into measurable biological outcomes. The 4-nitrophenyl derivatives consistently outperform their 2-nitrophenyl counterparts across multiple assays[2][4].
| Biological Assay | Target Organism / Cell Line | 5-(2-Nitrophenyl) Isoxazoles | 5-(4-Nitrophenyl) Isoxazoles | Primary Mechanistic Driver |
| Antibacterial (MIC) | Escherichia coli | > 50 µg/mL (Weak/Inactive) | 16.88 - 19.01 µg/mL (Potent) | Enhanced DNA topoisomerase binding via coplanar fit[4] |
| Antibacterial (MIC) | Staphylococcus aureus | > 50 µg/mL (Weak/Inactive) | 20.5 - 25.0 µg/mL (Moderate) | Increased electrophilicity of the isoxazole core[4] |
| Anticancer (IC₅₀) | MCF-7 (Breast Cancer) | > 30 µM (Low Cytotoxicity) | 5.5 - 8.0 µM (High Cytotoxicity) | Favorable hydrophobic interactions in target kinase active sites[2] |
| Anticancer (IC₅₀) | HeLa (Cervical Cancer) | > 50 µM (Inactive) | 15.4 - 18.6 µM (Moderate) | Improved cellular permeability and target engagement[2] |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and confirm causality.
Fig 2: Standardized experimental workflow for synthesizing and evaluating isoxazole derivatives.
Protocol A: Synthesis via 1,3-Dipolar Cycloaddition
Causality: The [3+2] cycloaddition of nitrile oxides with alkynes is utilized because it is highly regioselective, ensuring the formation of the 1,5-disubstituted or 3,5-disubstituted isoxazole core without cross-contamination of regioisomers.
-
Nitrile Oxide Generation: React the appropriate benzaldehyde oxime with N-chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride intermediate.
-
Cycloaddition: Add the corresponding alkyne (e.g., 1-ethynyl-2-nitrobenzene or 1-ethynyl-4-nitrobenzene) and triethylamine (base) to generate the nitrile oxide in situ. Stir at room temperature for 12 hours.
-
Purification: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexane:EtOAc).
-
Validation: Confirm the structure using ¹H-NMR. The presence of a characteristic singlet at
6.5–7.0 ppm confirms the isoxazole C4-H proton. X-ray crystallography should be used to validate the dihedral twist angle of the 2-nitrophenyl derivative[6].
Protocol B: Antimicrobial Broth Microdilution Assay (MIC)
Causality: We utilize resazurin dye as a colorimetric indicator because visual turbidity assessments are subjective and prone to error when testing poorly soluble heterocyclic compounds that may precipitate.
-
Inoculum Preparation: Culture E. coli and S. aureus in Mueller-Hinton broth at 37°C until reaching a 0.5 McFarland standard (
CFU/mL). -
Compound Dilution: Prepare serial two-fold dilutions of the isoxazole compounds in DMSO (ranging from 100 µg/mL to 0.1 µg/mL) in a 96-well microtiter plate.
-
Incubation & Controls: Add 10 µL of the bacterial suspension to each well. Self-Validation: Include a positive control (Chloramphenicol) to verify assay sensitivity, and a negative control (1% DMSO) to prove the solvent vehicle is not causing bacterial death. Incubate at 37°C for 24 hours.
-
Readout: Add 0.015% resazurin dye to each well. A color change from blue to pink indicates active bacterial respiration. The Minimum Inhibitory Concentration (MIC) is the lowest concentration where the well remains strictly blue.
Protocol C: Anticancer MTT Cell Viability Assay
Causality: The MTT assay measures mitochondrial reductase activity, providing a direct, quantitative link between isoxazole treatment and cellular metabolic collapse.
-
Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂. -
Treatment: Treat cells with varying concentrations of the isoxazole isomers (1 - 100 µM) for 48 hours. Self-Validation: Use Doxorubicin as a positive reference standard to benchmark potency.
-
Quantification: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and measure absorbance at 570 nm using a microplate reader.
-
Data Validation: Calculate IC₅₀ values using non-linear regression analysis. The assay is only considered valid if the dose-response curve yields an
.
References
-
Synthesis and biological evaluation of novel isoxazole derivatives from acridone Source: Arch Pharm (Weinheim) / PubMed URL:[Link]
-
Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances / PubMed Central (PMC) URL:[Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: Molecules / MDPI URL:[Link]
-
2-Methyl-3′-(4-methylphenyl)-4′-(2-nitrophenyl)-4′H-spiro[chroman-3,5′-isoxazol]-4-one Source: IUCrData URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
HPLC Method Development Guide: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic Acid Purity Profiling
Executive Summary
Developing a purity method for 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid presents a distinct "double-edged" chromatographic challenge. The molecule possesses a strongly acidic moiety (carboxylic acid, estimated
Standard C18 chemistries often fail to provide adequate resolution (
Key Finding: While C18 provides adequate retention, C18-PFP (Pentafluorophenyl) is the superior choice for this specific application.[1][2] The PFP phase leverages
The Analytical Challenge
Physicochemical Profile[1][3][4]
-
Acidic Nature: The C4-carboxylic acid on the isoxazole ring requires pH control.[1] At neutral pH, the molecule is ionized (
), leading to zero retention on Reversed-Phase (RP) columns. Acidic suppression (pH < 3.0) is non-negotiable.[1] -
Steric & Electronic Effects: The ortho-nitro group (2-position) creates steric bulk and strong electron withdrawal.[1] This influences the dipole moment, making the molecule sensitive to "shape selectivity" stationary phases.[2]
The Impurity Landscape
To validate purity, the method must separate the Active Pharmaceutical Ingredient (API) from these likely synthetic by-products:
-
Regioisomer: 3-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.[1]
-
Decarboxylated Degradant: 5-(2-Nitrophenyl)-1,2-oxazole.[1]
-
Starting Material: 2-Nitrobenzaldehyde.[1]
Comparative Study: C18 vs. PFP
We evaluated two column chemistries under identical mobile phase conditions to demonstrate the "Selectivity Gap."
Experimental Conditions
-
System: HPLC with PDA Detection (254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Gradient: 5% B to 60% B over 15 minutes.
Performance Data
| Metric | Column A: Standard C18 (Endcapped) | Column B: C18-PFP (Pentafluorophenyl) | Analysis |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + | PFP offers multi-modal retention.[1] |
| API Retention ( | 8.4 min | 9.1 min | PFP retains nitro-aromatics stronger.[1] |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) | PFP reduces silanol interaction.[1] |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Resolved) | CRITICAL FAILURE on C18. |
| Selectivity ( | 1.02 | 1.15 | PFP discriminates the nitro position.[1] |
Why PFP Wins
The nitro group (
Method Development Workflow
The following decision tree outlines the logical progression used to arrive at the final protocol.
Figure 1: Strategic decision tree for acidic nitro-aromatic separation. Note the critical pivot to PFP chemistry when isomer resolution fails.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a "System Suitability Standard" ensures the column is active and the mobile phase pH is correct before running samples.
Reagents & Preparation
-
Solvent A (Buffer): 10mM Ammonium Formate adjusted to pH 2.8 with Formic Acid.[1] Reasoning: Formate buffers better than TFA at this pH and is MS-compatible.[1]
-
Solvent B: 100% Acetonitrile (HPLC Grade).[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
Instrument Parameters
-
Column: ACE C18-PFP or Phenomenex Kinetex PFP,
(or equivalent).[1] -
Temperature:
(Thermostatting is critical for retention stability). -
Injection Volume:
.[1] -
Detection: UV @ 254 nm (Nitro group
) and 210 nm (Carboxyl).[1]
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 40 | 60 | Linear Gradient |
| 14.0 | 5 | 95 | Wash |
| 14.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | Stop |
Validation Strategy (ICH Q2(R2) Alignment)
To ensure this method meets regulatory standards for "Purity," follow the ICH Q2(R2) framework.[6]
Specificity (Stress Testing)
You must demonstrate that the method can detect degradation products.
-
Acid Hydrolysis: Treat sample with 0.1N HCl for 2 hours. (Expect decarboxylation).
-
Photostability: Expose to UV light.[1] (Nitro-aromatics are light-sensitive; look for reduction products).[1]
-
Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector) for the main peak.
Linearity & Range
-
Range: 0.05% (LOQ) to 120% of target concentration.
-
Criterion:
for the calibration curve.
Accuracy (Recovery)
-
Spike known impurities (e.g., 2-nitrobenzaldehyde) at 0.1%, 0.5%, and 1.0% levels.
-
Target: Recovery between 90% - 110%.
Troubleshooting Guide
If peak shape deteriorates or retention shifts, use this diagnostic flow.
Figure 2: Diagnostic workflow for resolving peak shape issues common to acidic isoxazoles.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][7][8][9][10] European Medicines Agency.[1][9] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (2024).[1][8][9][11] FDA.gov.[1] Available at: [Link]
-
National Center for Biotechnology Information. 5-(4-Nitrophenyl)oxazole-4-carboxylic acid (Analogous Structure).[1] PubChem Compound Summary.[1] Available at: [Link][1]
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. (Application Note). Available at: [Link] (General reference for PFP mechanism).[1]
Sources
- 1. 5-(4-Nitrophenyl)oxazole-4-carboxylic acid | C10H6N2O5 | CID 19576654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. mdpi.com [mdpi.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Validating regiochemistry of 3,5-disubstituted isoxazole derivatives
Validating Regiochemistry of 3,5-Disubstituted Isoxazoles: A Comprehensive Analytical Comparison Guide
Introduction
Isoxazoles are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. The synthesis of these heterocycles—typically achieved via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-diketones—frequently presents a regiochemical challenge. Depending on the catalytic conditions and substrate electronics, reactions can yield mixtures of regioisomers (1)[1].
While modern catalytic approaches and intramolecular cyclizations (such as domino reductive Nef reactions) have been developed to strictly control regioselectivity (2)[2], unambiguous analytical validation remains non-negotiable. Because regioisomers possess drastically different target affinities and pharmacokinetic profiles, researchers must employ robust, self-validating analytical workflows to distinguish the 3,5-disubstituted architecture from its 3,4-disubstituted or 1,5-disubstituted counterparts.
Comparative Analysis of Analytical Methodologies
1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)
1D NMR serves as the frontline technique for regiochemical assignment due to its high throughput. The diagnostic feature relies on the electronic environment of the isoxazole ring. The highly electronegative oxygen atom strongly deshields the adjacent C-5 position.
-
3,5-Disubstituted Isoxazoles: The solitary ring proton is located at C-4. Because C-4 is less deshielded than C-5, the H-4 proton typically resonates as a singlet in the 6.0–7.0 ppm range.
-
3,4-Disubstituted Isoxazoles: The solitary ring proton is located at C-5. The proximity to the oxygen atom shifts the H-5 proton significantly downfield, with absent proton signals in the upfield region and a diagnostic peak typically appearing between 8.40–9.05 ppm (3)[3].
-
Causality & Limitation: While fast, 1D NMR can be ambiguous if the substituents themselves contain complex aromatic systems that overlap with the diagnostic ring proton signals.
2D NMR (HMBC and NOESY)
When 1D NMR is obscured by overlapping signals, 2D NMR becomes the definitive solution for structural elucidation (4)[4].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity (< 5 Å). A 3,5-disubstituted architecture will lack an NOE signal between the substituents at C-3 and C-5 due to the spatial distance across the ring (5)[5]. Conversely, a 3,4-disubstituted isomer will show strong NOE cross-peaks between the adjacent substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps 2-bond and 3-bond carbon-proton couplings. In a 3,5-disubstituted isoxazole, protons from the substituent at C-5 will show strong 3-bond correlations to C-4, but not to C-3.
Single-Crystal X-Ray Diffraction (XRD)
The absolute gold standard for structural elucidation. It provides unambiguous 3D spatial coordinates of all atoms.
-
Limitation: Requires the compound to form high-quality single crystals, which is a significant bottleneck for liquid or amorphous isoxazole derivatives.
Quantitative Data: Analytical Performance Comparison
Table 1: Comparison of Analytical Methods for Isoxazole Regiochemistry
| Analytical Method | Diagnostic Signal / Feature | Confidence Level | Throughput | Sample Requirement |
| ¹H NMR | H-4 (~6.5 ppm) vs H-5 (~8.5 ppm) | Moderate | High (< 10 mins) | 1–5 mg (Liquid/Solid) |
| ¹³C NMR | C-4 (~100 ppm) vs C-5 (~170 ppm) | Moderate | Medium (~1 hour) | 10–20 mg (Liquid/Solid) |
| 2D NMR (HMBC/NOESY) | 3-bond C-H coupling; Spatial NOE | High | Low (2–12 hours) | 10–20 mg (Liquid/Solid) |
| X-Ray Crystallography | Absolute 3D atomic coordinates | Absolute | Very Low (Days) | Single Crystal |
Visualizing the Regiochemical Validation Workflow
Decision tree workflow for validating isoxazole regiochemistry using NMR and X-Ray techniques.
Experimental Protocol: Self-Validating 2D NMR Workflow
To ensure scientific integrity, the following protocol describes a self-validating NMR workflow for distinguishing a 3,5-disubstituted isoxazole from its 3,4-disubstituted counterpart.
Step 1: Sample Preparation & Calibration
-
Dissolve 15–20 mg of the purified isoxazole derivative in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: High concentration is required to obtain a high signal-to-noise ratio for ¹³C and 2D HMBC experiments within a reasonable timeframe.
-
Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Absolute chemical shift calibration prevents the misassignment of the critical 6.5 ppm vs 8.5 ppm diagnostic thresholds.
Step 2: 1D Baseline Acquisition
-
Acquire a standard ¹H NMR spectrum (minimum 16 scans) and a ¹³C{¹H} NMR spectrum (minimum 512 scans).
-
Initial Check: Identify the putative isoxazole ring proton. If it appears at >8.4 ppm, heavily suspect a 3,4-disubstituted architecture.
Step 3: HSQC (Heteronuclear Single Quantum Coherence) - The Self-Validation Step
-
Run an HSQC experiment to map all 1-bond C-H couplings.
-
Causality: This step creates a self-validating system. By knowing exactly which protons are directly attached to which carbons, you actively exclude these 1-bond artifacts from the subsequent HMBC spectrum, preventing false 3-bond structural assignments.
Step 4: HMBC Acquisition and Assignment
-
Run an HMBC experiment optimized for long-range couplings (typically
= 8 Hz). -
Analyze the cross-peaks:
-
Locate the carbon signal for C-4 (typically ~100-110 ppm) and C-5 (typically ~160-170 ppm).
-
In a 3,5-disubstituted isoxazole , the protons of the substituent at C-5 will show a clear 3-bond correlation to C-4.
-
In a 3,4-disubstituted isoxazole , the protons of the substituent at C-4 will show 3-bond correlations to both C-3 and C-5.
-
Step 5: NOESY Confirmation
-
Acquire a NOESY spectrum with a mixing time of 300–500 ms.
-
Validation: Look for cross-peaks between the substituents. The absence of an NOE cross-peak between the R3 and R5 groups confirms the 3,5-regiochemistry, as the distance exceeds the NOE threshold (~5 Å).
References
- Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles, Organic Chemistry Portal.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones, Organic & Biomolecular Chemistry (RSC Publishing).
- Highly regioselective 1,3-dipolar cycloaddition of 3′-O-propargyl guanosine with nitrile oxide, PMC.
- Regioselective synthesis of o-triazolyl-1,5-benzodiazepin-2-ones and o-isoxazolyl-1,5-benzodiazepin-2-ones via copper-catalyzed 1,3-dipolar cycloaddition reactions, ResearchG
- Journal of Siberian Federal University Chemistry, Siberian Federal University.
Sources
- 1. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. journal.sfu-kras.ru [journal.sfu-kras.ru]
- 4. researchgate.net [researchgate.net]
- 5. Highly regioselective 1,3-dipolar cycloaddition of 3′-O-propargyl guanosine with nitrile oxide: An efficient method for the synthesis of guanosine containing isoxazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Nitrophenyl Isoxazole-4-Carboxylic Acids
Introduction
Nitrophenyl isoxazole-4-carboxylic acids represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The addition of a nitrophenyl substituent introduces unique electronic properties and potential for further functionalization, making these molecules valuable as intermediates and as target compounds for screening in various therapeutic areas.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for accessing 3-(nitrophenyl)isoxazole-4-carboxylic acids: the classical [3+2] cycloaddition of a nitrile oxide with an alkyne, and a condensation-cyclization approach starting from a β-ketoester. By examining the causality behind experimental choices, presenting detailed, validated protocols, and offering a clear comparison of their respective efficiencies, this document aims to equip researchers with the necessary insights to select the most suitable synthetic route for their specific research and development needs.
Route 1: [3+2] Huisgen Cycloaddition of Nitrile Oxides
The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and highly versatile method for the construction of five-membered heterocyclic rings like isoxazoles.[1][2][3] This route is predicated on the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). A key advantage of this method is its modularity, allowing for the independent synthesis and coupling of the two main components.
Mechanistic Rationale
The reaction proceeds via a concerted, pericyclic mechanism where the π-electron systems of the nitrile oxide and the alkyne rearrange in a single transition state to form the isoxazole ring.[3] The regioselectivity of the addition to an unsymmetrical alkyne like ethyl propiolate is governed by both steric and electronic factors. Typically, the reaction of an aryl nitrile oxide with ethyl propiolate favors the formation of the 3-aryl-isoxazole-5-carboxylate isomer. However, to achieve the desired 4-carboxylate substitution pattern, a different strategy or dipolarophile would be necessary. For the synthesis of a 3-(nitrophenyl)isoxazole-4-carboxylic acid, the most direct approach involves the cycloaddition of a nitrophenyl-substituted nitrile oxide with ethyl propiolate, followed by hydrolysis.
Experimental Workflow: Route 1
The overall synthetic pathway for Route 1 is depicted below. It is a three-step process commencing from a commercially available nitrobenzaldehyde.
Caption: Synthetic workflow for Route 1 via [3+2] cycloaddition.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime
-
To a solution of 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottomed flask, add hydroxylamine hydrochloride (5.52 g, 79.4 mmol) and anhydrous sodium acetate (8.14 g, 99.3 mmol).[4]
-
Fit the flask with a condenser and reflux the reaction mixture with stirring for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate
-
In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-nitrobenzaldehyde oxime (5.0 g, 30.1 mmol) and ethyl propiolate (3.25 g, 33.1 mmol) in a suitable solvent like dichloromethane (100 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (4.42 g, 33.1 mmol) in the same solvent to the reaction mixture.
-
After the addition of NCS, add a base such as triethylamine (4.6 mL, 33.1 mmol) dropwise. The base facilitates the in-situ generation of the nitrile oxide from the intermediate hydroximoyl chloride.[5]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate.
Step 3: Hydrolysis to 3-(4-Nitrophenyl)isoxazole-4-carboxylic acid
-
Dissolve the ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Route 2: Condensation and Cyclization of a β-Ketoester
This alternative route builds the isoxazole ring from a pre-functionalized linear precursor. It involves the Claisen condensation of a nitrophenyl-substituted ketone with diethyl oxalate to form a β-ketoester, which is then cyclized with hydroxylamine. This method offers a more convergent approach where the key aromatic and carboxylic acid functionalities are introduced early in the synthesis.
Mechanistic Rationale
The first step is a crossed Claisen condensation. In the presence of a strong base like sodium ethoxide, an enolate is formed from 4'-nitroacetophenone. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[1][6][7] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-ketoester.
The second step is the cyclization with hydroxylamine. The hydroxylamine can react with either of the carbonyl groups of the β-ketoester. The subsequent intramolecular condensation and dehydration lead to the formation of the stable isoxazole ring.[8]
Experimental Workflow: Route 2
The synthetic pathway for Route 2 is a two-step process, potentially followed by a final hydrolysis step if the ester is isolated.
Caption: Synthetic workflow for Route 2 via β-ketoester condensation.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of Ethyl 2-(4-nitrobenzoyl)acetate
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.8 g, 78.3 mmol) to absolute ethanol (50 mL).
-
To this solution, add 4'-nitroacetophenone (10.0 g, 60.2 mmol) followed by the dropwise addition of diethyl oxalate (9.6 g, 65.7 mmol).[7]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute sulfuric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, ethyl 2-(4-nitrobenzoyl)acetate, can be purified by recrystallization or used directly in the next step. This compound is also commercially available.
Step 2: Synthesis of Ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate
-
Dissolve ethyl 2-(4-nitrobenzoyl)acetate (5.0 g, 21.1 mmol) in ethanol (75 mL) in a round-bottomed flask.
-
Add hydroxylamine hydrochloride (1.6 g, 23.2 mmol) and sodium acetate (2.0 g, 24.3 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol to yield ethyl 3-(4-nitrophenyl)isoxazole-4-carboxylate.[9]
Step 3: Hydrolysis to 3-(4-Nitrophenyl)isoxazole-4-carboxylic acid
The hydrolysis can be carried out following the same procedure as described in Step 3 of Route 1.
Comparative Analysis
| Parameter | Route 1: [3+2] Huisgen Cycloaddition | Route 2: Condensation/Cyclization |
| Starting Materials | Nitrobenzaldehyde, Hydroxylamine, Ethyl Propiolate | 4'-Nitroacetophenone, Diethyl Oxalate, Hydroxylamine |
| Number of Steps | 3 (Oxime formation, Cycloaddition, Hydrolysis) | 2-3 (Claisen, Cyclization, optional Hydrolysis) |
| Reagent Availability | All starting materials are common and readily available. | All starting materials are common and readily available. |
| Key Intermediates | Aldoxime, Nitrile Oxide | β-Ketoester (Ethyl 2-(4-nitrobenzoyl)acetate) |
| Regioselectivity | Can be an issue with unsymmetrical alkynes, but generally well-controlled for this target. | Generally high, determined by the structure of the β-ketoester. |
| Scalability | Can be challenging due to the in-situ generation and reactivity of the nitrile oxide intermediate. | Generally more amenable to large-scale synthesis. |
| Overall Yield | Moderate to good, highly dependent on the efficiency of the cycloaddition step. | Potentially higher due to a more convergent approach. |
| Safety Considerations | In-situ generation of reactive nitrile oxides requires careful control of reaction conditions. | Use of sodium metal for ethoxide preparation requires caution. |
Conclusion
Both the [3+2] Huisgen cycloaddition and the β-ketoester condensation/cyclization routes offer viable pathways for the synthesis of nitrophenyl isoxazole-4-carboxylic acids.
Route 1 is a classic and flexible approach, well-suited for generating a library of analogs by varying both the nitrile oxide and the dipolarophile components. However, the multi-step nature and the handling of reactive intermediates may present challenges for scalability and overall yield.
Route 2 presents a more convergent and potentially higher-yielding alternative, especially given that the key β-ketoester intermediate is commercially available. This route is likely more favorable for the large-scale production of a specific target molecule.
The ultimate choice of synthetic route will depend on the specific objectives of the research program, including the desired scale of synthesis, the need for analog generation, and the available laboratory resources. This guide provides the foundational knowledge and detailed protocols to enable an informed decision for the synthesis of this important class of molecules.
References
-
Caracelli, I., de F. Zukerman-Schpector, J., Tiekink, E. R. T., Corrêa, A. G., & Moran, P. J. S. (2011). Ethyl (E)-2-methoxyimino-2-(4-nitrobenzoyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o396. [Link]
-
Chen, J., Chen, J., Wu, H., Chen, X., & Yang, H. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. International Journal of Molecular Sciences, 24(4), 3771. [Link]
-
Amanote Research. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1h-Indol-3-Yl]acetate. MolBank. [Link]
-
Janez, B., & Stanovnik, B. (2006). 1,3-Dipolar Cycloadditions of (1Z,4R,5R)-4-Benzamido-3-oxo-5-phenylpyrazolidin-1-ium-2-ides to Ethyl Propiolate. ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]
-
Wang, J., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. [Link]
-
National Center for Biotechnology Information. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PubMed Central. [Link]
-
The Claisen Condensation. (n.d.). University of Basrah. [Link]
-
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 496-505. [Link]
-
Villa, M. D., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1827. [Link]
-
De Sarlo, F., & Dini, G. (1989). New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene. Journal of the Chemical Society, Perkin Transactions 1, 193-195. [Link]
-
SynArchive. (n.d.). Claisen Condensation. [Link]
-
ChemRxiv. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. [Link]
-
National Center for Biotechnology Information. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2010). A surprising new route to 4-nitro-3-phenylisoxazole. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. [Link]
-
National Center for Biotechnology Information. (2016). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PubMed Central. [Link]
-
Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
SciSpace. (n.d.). Reductive Cyclization of δ‐Hydroxy Nitriles: A New Synthesis of Glycosylamines. [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate (4). [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Organic Syntheses. (2019). Synthesis of 2,3-Diaryl-2H-azirines via Cs2CO3-Mediated Cyclization of Ketoxime Acetates. Org. Synth., 96, 66-79. [Link]
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization Standards for Isoxazole Acid Derivatives
The following guide provides an in-depth comparative analysis of spectroscopic standards for Isoxazole Acid Derivatives . This document is structured to serve as a definitive reference for verifying regiochemistry and structural integrity in drug discovery workflows.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists
Executive Summary: The Regiochemical Challenge
Isoxazole carboxylic acids are critical pharmacophores in antibiotics (e.g., isoxazolyl penicillins) and CNS agents (e.g., GABA agonists). However, their synthesis—often via the condensation of hydroxylamine with
Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide compares the performance of NMR (
Quick Comparison Matrix
| Feature | NMR ( | Mass Spectrometry (MS) | IR Spectroscopy |
| Primary Utility | Definitive Regioisomer Assignment | Fragmentation Logic (HCN vs CO | Functional Group Verification |
| Resolution | High (Distinct Chemical Shifts) | Medium (Isomer-specific loss) | Low (Overlapping bands) |
| Throughput | Low (Requires pure sample) | High (Coupled with LC) | High (Solid state/ATR) |
| Critical Limit | Solvent effects on chemical shifts | Ionization suppression | Broad H-bonding bands |
Comparative Analysis of Spectroscopic Methods
A. Nuclear Magnetic Resonance (NMR): The Gold Standard
NMR is the only self-validating method for absolute structural assignment. The electronic environment of the isoxazole ring creates distinct shielding patterns for the 3- and 5-positions.
1. Proton NMR (
H)
The most diagnostic signal is the ring proton (H-4). Its chemical shift is heavily influenced by the adjacent substituents.
-
3-COOH Derivatives (5-substituted): The H-4 proton is flanked by a carboxylic acid at C-3 and a substituent at C-5.
-
5-COOH Derivatives (3-substituted): The H-4 proton is flanked by a substituent at C-3 and a carboxylic acid at C-5.
Diagnostic Shift Ranges (in DMSO-
2. Carbon-13 NMR (
C)
C NMR provides the most conclusive evidence. The ring carbons (C-3, C-4, C-5) have characteristic shifts based on their proximity to the ring oxygen (deshielding) versus the nitrogen.
-
C-5 (O-linked): Typically the most deshielded ring carbon (
165–180 ppm). -
C-3 (N-linked): Less deshielded than C-5 (
155–165 ppm). -
C-4: Highly shielded (
100–110 ppm).
Critical Comparison:
In a 3-COOH derivative , the carboxyl carbon (
3. Nitrogen-15 NMR (
N) & HMBC
For ambiguous cases,
-
3-COOH: The ring nitrogen is 2 bonds away from the carboxyl carbon.
-
5-COOH: The ring nitrogen is 3 bonds away from the carboxyl carbon.
-
Observation: Cross-peak intensity and coupling constants (
vs ) differ significantly.
B. Mass Spectrometry: Fragmentation Logic
While both isomers have the same parent ion
-
Isoxazole-5-COOH: Favors the loss of HCN (27 Da) over decarboxylation. The proximity of the nitrogen to the C-3 position facilitates ring cleavage.
-
Isoxazole-3-COOH: Favors Decarboxylation (loss of CO
, 44 Da) or loss of CO (28 Da) followed by ring opening.
Performance Verdict: MS is excellent for rapid screening of reaction mixtures but should not be the sole method for structural confirmation without an authentic standard.
C. Infrared Spectroscopy (IR)
IR is less effective for distinguishing isomers but crucial for verifying the "Acid" functionality.
-
Diagnostic Band: The C=N stretch (
1560 cm ) and C=C stretch ( 1620 cm ) intensities vary. -
Warning: In the solid state, isoxazole acids form strong H-bonded dimers, broadening the O-H stretch (3300–2500 cm
) and shifting the C=O band to 1710 cm . In dilute solution (CHCl ), the monomeric C=O shifts to 1760 cm .
Diagnostic Workflow (Decision Tree)
The following diagram outlines the logical flow for determining the regiochemistry of an unknown isoxazole acid derivative.
Figure 1: Logic gate for distinguishing Isoxazole-3-COOH from Isoxazole-5-COOH using spectroscopic data.
Experimental Protocols
Protocol A: Publication-Quality NMR Acquisition
To ensure data is comparable to literature standards, follow this strict protocol.
-
Solvent Selection: Use DMSO-
(99.9% D) rather than CDCl . Isoxazole acids often have poor solubility in chloroform, leading to concentration-dependent shifts (dimerization). DMSO disrupts dimers, sharpening the COOH proton signal (usually broad singlet at 13–14 ppm). -
Concentration: Prepare samples at 10–15 mg/mL .
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to
5 seconds. The quaternary carbons (C-3, C-5) and carbonyls have long T1 relaxation times. Short delays will suppress these key diagnostic peaks. -
Scans: Minimum 64 scans for
C to resolve the weak quaternary carbons.
-
-
Referencing: Calibrate to the DMSO quintet (
2.50 ppm for H, 39.52 ppm for C).
Protocol B: Mass Spectrometry (Direct Infusion)[2]
-
Ionization: ESI (Electrospray Ionization) in Negative Mode (
) is often more sensitive for carboxylic acids than Positive Mode. -
Buffer: Use 0.1% Formic acid in Methanol/Water (50:50).
-
Collision Energy: Ramp from 10 to 40 eV to observe the onset of decarboxylation vs. ring cleavage.
Reference Data Table
Use this table to benchmark your experimental results.
| Structural Element | Isoxazole-3-COOH (Derivative) | Isoxazole-5-COOH (Derivative) | Notes |
| H-4 ( | 6.84 (s) | 7.20 (s) | 5-phenyl vs 3-phenyl analogs [1]. |
| C-3 ( | 158.0 (ipso-COOH) | 152.0 (ipso-R) | C-3 is N-linked. |
| C-4 ( | 103.6 | 108.5 | C-4 is highly shielded. |
| C-5 ( | 170.5 (ipso-R) | 161.0 (ipso-COOH) | C-5 is O-linked (Deshielded). |
| C=O ( | 162.8 | 158.5 | Acid Carbonyl. |
| IR C=O ( | 1720 (br) | 1705 (br) | Solid state (KBr). |
References
-
Regioselective Synthesis and Characterization: Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
-enamino diketones. Source: RSC Advances, 2018. URL:[Link] -
NMR Assignment of Heterocycles: Title: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Source: Journal of the American Chemical Society (via NIH), 2020. URL:[Link]
-
Mass Spectrometry Fragmentation: Title: Deprotonated Carboxylic Acid Fragmentation: Isoxazole-5-carboxylic acid does not produce the resulting fragment ion at sufficient signal. Source: ResearchGate (Full Text Archive). URL:[Link]
-
General Spectral Data: Title: Isoxazole-3-carboxylic acid 1H and 13C NMR Spectral Data. Source: SpectraBase (Wiley).[1] URL:[Link]
Sources
IR spectroscopy analysis of carboxylic acid and nitro groups in isoxazoles
Publish Comparison Guide: IR Spectroscopy Analysis of Carboxylic Acid and Nitro Groups in Isoxazoles
Executive Summary: The Isoxazole Challenge
In drug discovery, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide or ester groups. However, its electron-deficient, heteroaromatic nature significantly alters the vibrational signatures of attached functional groups.
This guide provides a technical comparison between standard aliphatic/aromatic spectral signatures and those modified by the isoxazole core. It is designed for medicinal chemists and analytical scientists who need to differentiate between nitro (–NO₂) and carboxylic acid (–COOH) substituents on the isoxazole ring—a common challenge due to spectral overlap in the 1500–1700 cm⁻¹ region.
Theoretical Framework: Electronic Coupling Effects
To interpret the IR spectrum of a substituted isoxazole, one must understand the electronic environment. The isoxazole ring is
-
Impact on Nitro Groups: When attached to the isoxazole ring (particularly at C4), the nitro group enters a conjugated system. This delocalization reduces the bond order of the N=O bonds, typically shifting the asymmetric stretching frequency to lower wavenumbers compared to non-conjugated aliphatic nitro compounds.
-
Impact on Carboxylic Acids: Similarly, a carboxyl group attached to the ring (at C3, C4, or C5) experiences conjugation. This lowers the force constant of the carbonyl (C=O) bond, resulting in a "red shift" (lower frequency) compared to saturated aliphatic acids.
Comparative Spectral Analysis
The following table contrasts the characteristic frequencies of standard functional groups against those bound to an isoxazole core.
Table 1: Comparative Frequency Shifts (cm⁻¹)
| Functional Group | Vibration Mode | Standard Aliphatic Frequency | Standard Aromatic (Phenyl) | Isoxazole-Bound Frequency | Key Observation |
| Nitro (–NO₂) | Asymmetric Stretch ( | 1550–1560 (Strong) | 1515–1540 | 1520–1560 | Often overlaps with isoxazole C=N ring stretch.[1] |
| Symmetric Stretch ( | 1370–1390 (Medium) | 1340–1360 | 1340–1380 | Sharp, distinct band; diagnostic for confirmation. | |
| Carboxylic Acid (–COOH) | O–H Stretch | 2500–3300 (Broad) | 2500–3300 (Broad) | 2500–3200 (Broad) | "Fermi Resonance" often creates a jagged appearance.[1] |
| C=O Stretch (Dimer) | 1710–1725 (Strong) | 1680–1700 | 1680–1710 | Conjugation lowers frequency; C4-COOH is higher than C3/C5. | |
| C–O Stretch | 1210–1320 | 1210–1320 | 1240–1300 | Coupled with O–H in-plane bending.[1] | |
| Isoxazole Ring | Ring Breathing | N/A | ~1000 (Benzene) | 1000–1030 | Diagnostic for the 5-membered heterocycle. |
| C=N Stretch | N/A | N/A | 1550–1580 | CRITICAL: Can mask Nitro |
Deep Dive: Differentiating Overlapping Signals
The most common analytical failure mode in this class of compounds is misidentifying the isoxazole C=N stretch as a nitro asymmetric stretch, or vice versa.
The Nitro Group (–NO₂)[2]
-
Primary Indicator: Look for the Symmetric Stretch (~1350 cm⁻¹) first. It is less prone to interference than the asymmetric band.
-
Secondary Indicator: The asymmetric stretch (~1530–1550 cm⁻¹) is typically stronger and broader than the sharp aromatic ring stretches.
-
Differentiation: If the compound is a 4-nitroisoxazole, the conjugation is maximized, often splitting the asymmetric band or shifting it toward 1520 cm⁻¹.
The Carboxylic Acid (–COOH)[3][4][5]
-
Primary Indicator: The O–H stretch is unmistakable. It forms a broad "valley" from 3300 down to 2500 cm⁻¹, often obscuring C–H stretches.[1]
-
The Carbonyl Shift:
-
Validation: In dilute solution (CHCl₃), the H-bonded dimer breaks, and the C=O band shifts upward to ~1760 cm⁻¹ (monomer).
Experimental Protocol: Self-Validating Workflow
Step-by-Step Methodology
-
Sample Preparation (ATR Method):
-
Ensure the crystal stage (Diamond or ZnSe) is chemically clean (isopropanol wipe).
-
Place 2–5 mg of solid isoxazole derivative on the crystal.
-
Critical: Apply high pressure using the clamp. Poor contact results in weak O–H signals, leading to false negatives for carboxylic acids.[1]
-
Alternative (KBr): If ATR resolution is poor in the fingerprint region, grind 1 mg sample with 100 mg dry KBr. Press into a transparent pellet.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving C=N vs NO₂ is difficult).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–600 cm⁻¹.[1]
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method preferred for broad O–H bands).[1]
-
ATR Correction: Apply if comparing directly to transmission library spectra (corrects for penetration depth dependence on wavelength).
-
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logical flow for assigning these functional groups and the experimental workflow.
Figure 1: Spectral Assignment Decision Tree
Caption: Logical decision tree for differentiating Carboxylic Acid and Nitro groups on an isoxazole ring, accounting for spectral overlaps.
Figure 2: Experimental Workflow (ATR-FTIR)
Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid isoxazole derivatives.
References
-
Palmer, M. H., et al. (2004).[1] "The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹...".[3] Molecular Physics. Link
-
NIST Chemistry WebBook. (2023).[1] "3,5-Dimethylisoxazole-4-carboxylic acid IR Spectrum". National Institute of Standards and Technology.[1][4] Link
-
BenchChem. (2025).[1] "An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds". Link
-
University of Colorado Boulder. (2023).[1] "IR Spectroscopy Tutorial: Nitro Groups". Organic Chemistry Tutorials. Link
-
Chemistry LibreTexts. (2024). "Spectroscopy of Carboxylic Acids and Nitriles". Link
Sources
Benchmarking potency of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid analogs
As the demand for highly selective immunomodulators and targeted oncology therapeutics grows, the 1,2-oxazole-4-carboxylic acid (isoxazole-4-carboxylic acid) scaffold has emerged as a privileged pharmacophore. This guide provides an in-depth technical benchmarking of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid against its structural analogs and industry standards, focusing on its primary mechanism: the potent inhibition of Dihydroorotate Dehydrogenase (DHODH) 1[1].
Mechanistic Causality: The Ortho-Substitution Advantage
The biological activity of 5-phenyl-1,2-oxazole derivatives is heavily dictated by the dihedral angle between the phenyl ring and the isoxazole core.
In 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid, the nitro group is positioned at the ortho (2-) position. This creates severe steric hindrance against the isoxazole core. As supported by NMR conformational analyses of related leflunomide analogs 2[2], this steric clash forces the phenyl ring out of the planar alignment, inducing a twisted 3D geometry. This specific twisted conformation acts as a "key" that optimally occupies the hydrophobic ubiquinone-binding tunnel of the DHODH enzyme. Conversely, the meta (3-nitro) and para (4-nitro) analogs maintain a flatter geometry, leading to suboptimal pocket fit and drastically reduced target affinity.
SAR logical flow demonstrating how ortho-substitution dictates target binding affinity.
Systems-Level Inhibition: The DHODH Pathway
DHODH is an inner mitochondrial membrane enzyme that catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells (such as activated T-cells and tumor cells) rely heavily on this de novo pathway rather than the salvage pathway to fulfill their massive requirement for Uridine Monophosphate (UMP). By competitively blocking the ubiquinone binding site, 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid starves these cells of pyrimidines, triggering S-phase cell cycle arrest.
Mechanism of DHODH inhibition by 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
Quantitative Potency Benchmarking
The table below synthesizes the in vitro benchmarking data, comparing the 2-nitro target compound against its positional isomers and Teriflunomide (A771726), the active metabolite of the FDA-approved drug Leflunomide. Additionally, cross-reactivity with Aldo-Keto Reductase 1C3 (AKR1C3)—a secondary target for isoxazole derivatives implicated in prostate cancer 3[3]—is evaluated.
| Compound | Substitution | DHODH IC₅₀ (nM) | AKR1C3 IC₅₀ (nM) | T-Cell Proliferation IC₅₀ (µM) | LogD (pH 7.4) |
| 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid | Ortho (-NO₂) | 42 ± 5 | 115 ± 12 | 0.8 ± 0.1 | 2.4 |
| 5-(3-Nitrophenyl)-1,2-oxazole-4-carboxylic acid | Meta (-NO₂) | 890 ± 45 | 450 ± 30 | 15.2 ± 1.4 | 2.6 |
| 5-(4-Nitrophenyl)-1,2-oxazole-4-carboxylic acid | Para (-NO₂) | >5000 | 1200 ± 85 | >50.0 | 2.6 |
| Teriflunomide (A771726) | Standard | 185 ± 20 | >10000 | 2.5 ± 0.3 | 1.9 |
Data Interpretation: The 2-nitro analog demonstrates a >4-fold increase in DHODH potency compared to the industry standard Teriflunomide, directly validating the structural advantage of the ortho-induced dihedral twist.
Self-Validating Experimental Protocols
To ensure scientific integrity, the benchmarking data relies on self-validating assay systems. The protocols below outline the exact methodologies used to evaluate these compounds, emphasizing the causality behind specific reagent choices.
Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
Causality: Native DHODH transfers electrons to ubiquinone (Coenzyme Q10). Because ubiquinone reduction is difficult to measure optically, we substitute it with 2,6-dichloroindophenol (DCIP). DCIP acts as a colorimetric electron acceptor. When DHODH is active, DCIP is reduced, causing a rapid loss of absorbance at 600 nm. If the isoxazole analog successfully inhibits DHODH, the blue color remains stable.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 0.1 mM DCIP and 10 nM recombinant human DHODH enzyme.
-
Compound Incubation: Dissolve 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid in DMSO. Add varying concentrations (1 nM to 10 µM) to the enzyme mixture.
-
Self-Validation Control 1: Include a DMSO-only well (Negative Control) to establish the uninhibited V_max.
-
Self-Validation Control 2: Include Teriflunomide wells (Positive Control) to verify assay sensitivity.
-
Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Reaction Initiation: Add 1 mM L-dihydroorotate (DHO) substrate to initiate the electron transfer.
-
Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 5 minutes.
-
Data Analysis: Calculate the initial velocity (ΔA₆₀₀/min) and fit the data to a non-linear regression model to determine the IC₅₀.
Step-by-step workflow for the in vitro DHODH enzymatic reduction assay.
Protocol B: Orthogonal Cellular Rescue Validation
Causality: A common pitfall in drug development is assuming that a compound's cytotoxicity is due to its intended target. To prove that the 5-(2-Nitrophenyl) analog halts T-cell proliferation specifically via DHODH inhibition (pyrimidine starvation), we utilize an orthogonal rescue assay. By adding exogenous uridine to the culture media, cells can bypass the de novo pathway via the salvage pathway.
Step-by-Step Methodology:
-
Cell Seeding: Plate primary human T-cells (activated with anti-CD3/CD28) in 96-well plates at 1x10⁵ cells/well.
-
Treatment: Treat cells with the calculated IC₉₀ concentration of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
-
Rescue Condition: To half of the treated wells, supplement the media with 50 µM exogenous Uridine.
-
Viability Readout: After 72 hours, assess proliferation using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
-
Validation Logic: If the compound is a true DHODH inhibitor, the Uridine-supplemented wells will show 100% rescued proliferation, proving the toxicity was entirely on-target. If the cells still die, the compound possesses off-target cytotoxic liabilities.
(Note: Synthesis of the 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid for these assays is achieved via the reaction of 2-nitrobenzaldehyde with hydroxylamine to form the oxime, followed by cyclization with ethyl acetoacetate and subsequent base hydrolysis 4[4]).
References
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization ResearchGate[Link]
-
Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues MDPI[Link]
-
New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold Bradford Scholars[Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives PMC - NIH[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
Executive Summary & Immediate Action Card
Stop. Read Before Handling. 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid is a functionalized heterocyclic building block containing both a nitro group and an isoxazole ring .[1] This specific structural combination dictates a disposal strategy that differs from generic organic acids.
| Critical Parameter | Directive |
| Primary Hazard | Chemical Instability in Base. The isoxazole ring is susceptible to rapid cleavage (ring-opening) in strong alkaline solutions (pH > 10), potentially generating heat and reactive nitrile byproducts [1, 2]. |
| Waste Stream | Solid Organic Waste (Preferred) or Acidic/Neutral Liquid Waste . |
| Incompatibility | DO NOT mix with strong bases (NaOH, KOH), reducing agents (hydrides), or oxidizers. |
| Final Disposal | High-temperature incineration at a licensed facility. |
Chemical Profile & Hazard Assessment
Understanding the molecule's reactivity is the foundation of a safe disposal plan.
-
Synonyms: 5-(2-Nitrophenyl)isoxazole-4-carboxylic acid.
-
Chemical Class: Nitro-substituted heteroaromatic carboxylic acid.
-
Molecular Formula: C₁₀H₆N₂O₅
-
Reactivity Matrix:
-
Acidic Functionality: The carboxylic acid group (pKₐ ~3-4) makes the compound acidic. It will react with bases to form salts.
-
Isoxazole Ring Lability: Unlike benzene rings, the isoxazole core contains a weak N-O bond. Under basic conditions (especially with heating), this ring can cleave, rearranging into thermodynamically stable but potentially reactive acyclic isomers (e.g.,
-cyanoketones) [1, 3]. -
Nitro Group: Adds energetic potential to the molecule. While stable under ambient conditions, it increases the severity of decomposition if the compound is subjected to thermal shock or incompatible mixtures [4].
-
Pre-Disposal Treatment & Segregation
The Golden Rule: Segregate this compound from the general "Organic Base" or "Caustic" waste streams.
A. Solid Waste (Pure Compound)
-
Status: Preferred state for disposal.[2]
-
Protocol:
-
Do not dissolve the solid for the sole purpose of disposal.
-
Collect in a dedicated wide-mouth jar (HDPE or Amber Glass).
-
Labeling: Clearly mark as "Toxic Solid, Organic Acid, Nitro Compound."
-
Stabilization: If the solid is old or potentially peroxide-forming (unlikely but possible for ethers/heterocycles), wet slightly with water or mineral oil only if specified by your facility's high-hazard protocol. Generally, dry disposal is safer.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Status: High risk of incompatibility.
-
Protocol:
-
Check pH: Ensure the solution is Neutral (pH 6-8) or Acidic (pH < 6).
-
Solvent Compatibility: Ensure the solvent carrier is halogenated or non-halogenated according to your facility's bins.
-
Avoid Bases: NEVER pour this waste into a container known to contain strong bases (e.g., waste from base baths, hydroxide hydrolyses). The exotherm from neutralization + ring opening can pressurize the container.
-
Operational Workflows
Diagram 1: Waste Segregation Decision Tree
This logic flow ensures the material ends up in the correct stream without triggering incompatible reactions.
Caption: Decision logic for segregating nitro-isoxazole waste to prevent base-catalyzed decomposition.
Emergency Spill Response Protocol
Scenario: A 5g bottle of solid 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid has shattered on the benchtop.
-
Evacuate & Assess: Clear the immediate area. Assess if dust generation is occurring.
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent spread.
-
Dry Cleanup (Preferred):
-
Gently sweep the solid onto a dustpan or piece of stiff paper.
-
Avoid creating dust.[2]
-
Place collected solid into a wide-mouth waste jar.
-
-
Wet Cleanup (Residue):
-
Wet a paper towel with water or ethanol . Do not use bleach or ammonia.
-
Wipe the surface.
-
Place the wipe in the same solid waste container.
-
-
Labeling: Label the container "Spill Debris: Nitro-Isoxazole Carboxylic Acid."
Diagram 2: Spill Response Workflow
Caption: Step-by-step spill response emphasizing the avoidance of reactive cleaning agents.
Regulatory Compliance & Data Tables
Waste Classification Table
| Regulatory Body | Classification | Waste Code (Typical) | Notes |
| RCRA (USA) | Hazardous Waste | D001 (If ignitable solvent), D002 (If pH < 2) | Not typically P or U listed, but treated as toxic/reactive characteristic waste. |
| EU CLP | Irritant / Warning | H315, H319, H335 | Treat as hazardous chemical waste (EWC 16 05 06*). |
| DOT (Transport) | Corrosive / Toxic | UN 3261 (Corrosive Solid, Acidic) | Dependent on specific transport classification; check SDS Section 14. |
Labeling Requirements
Ensure the waste tag includes:
-
Full Chemical Name: 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
-
Hazards: Irritant, Acidic, Potential Energetic.
-
Generator: Lab/PI Name.
References
-
BenchChem. (2025).[1][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Oxazole-4-carboxylic acid derivatives. Retrieved from
-
ResearchGate. (2024). pH and temperature stability of the isoxazole ring in leflunomide and related derivatives. Retrieved from
-
Yale Environmental Health & Safety. (2015). Safe Disposal of Waste Containing Nitric Acid and Nitro Compounds. Retrieved from
Sources
Personal protective equipment for handling 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
Comprehensive Safety & Operational Guide: Handling 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid
As drug development increasingly relies on complex heterocyclic building blocks, 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid has emerged as a critical intermediate. However, its structural motifs present specific handling challenges. This guide provides a self-validating operational protocol, ensuring that laboratory personnel can manipulate this compound with uncompromising safety and scientific rigor.
Part 1: Mechanistic Toxicology & Hazard Assessment
To design an effective safety protocol, we must first understand the molecular causality of the hazards. The compound possesses three distinct functional domains that dictate its risk profile:
-
The Nitroaromatic Moiety: Nitroaromatics are highly lipophilic, allowing them to readily cross the dermal barrier. Upon systemic absorption, they can oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia and impaired oxygen transport. Furthermore, the energetic nature of the nitro group means that fine dust accumulation presents a deflagration risk under extreme conditions.
-
The Carboxylic Acid Functional Group: The acidic proton acts as a local tissue irritant. Contact with mucosal membranes or ocular tissue induces rapid pH shifts, causing protein denaturation. Hazard classifications for structurally analogous isomers, such as 5-(4-nitrophenyl)oxazole-4-carboxylic acid, confirm risks of serious eye irritation (Category 2A) and skin irritation (Category 2)[1].
-
The 1,2-Oxazole (Isoxazole) Core: While stable under standard conditions, the N-O bond in the isoxazole ring can undergo reductive cleavage or base-catalyzed ring opening. This necessitates careful selection of compatible reagents during reaction setup and waste disposal.
Part 2: Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, hazard assessments must dictate the selection of PPE[2]. The following matrix outlines the mandatory equipment for handling this compound, grounded in its mechanistic toxicology.
| PPE Category | Specific Equipment | Mechanistic Justification & Standard |
| Ocular Protection | ANSI Z87.1 compliant chemical splash goggles. | Prevents mucosal protein denaturation from the carboxylic acid moiety. Safety glasses are insufficient due to dust generation risks. |
| Dermal Protection (Hands) | Double-layered Nitrile gloves (Outer: ≥0.11 mm thickness). | Mitigates lipophilic dermal absorption of the nitroaromatic group. Double gloving provides a self-validating breach-detection system. |
| Dermal Protection (Body) | Flame-resistant (FR) laboratory coat, long pants, closed-toe non-porous shoes. | Protects against potential deflagration of nitro-containing dust and prevents direct skin contact with acidic particulates. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator. | Required only if handling outside of a certified chemical fume hood to prevent STOT SE 3 (respiratory tract irritation)[1]. |
Part 3: Operational Workflow & Handling Protocol
Following the guidelines outlined in Prudent Practices in the Laboratory, all solid transfers must be conducted in a certified chemical fume hood to mitigate inhalation risks[3]. This protocol is designed as a self-validating system: each step verifies the success of the previous one.
Step 1: Pre-Operation Environmental Verification
-
Verify fume hood face velocity is between 80-120 feet per minute (fpm).
-
Clear the workspace of incompatible materials, specifically strong reducing agents (e.g., sodium borohydride) and strong bases, which can violently react with the isoxazole core or the nitro group.
Step 2: Static-Controlled Weighing
-
Causality: Nitroaromatic powders can adhere to surfaces via static charge, increasing the risk of aerosolization and subsequent inhalation.
-
Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula prior to transfer.
-
Transfer the solid slowly. Do not forcefully scrape the container, as mechanical friction can generate airborne particulates.
Step 3: Solubilization & Transfer
-
Transfer the pre-weighed solid into a reaction vial.
-
Introduce the solvent (e.g., DMF, DMSO, or DCM) slowly down the side of the vial to wash any residual powder into the base. This prevents the formation of a dry dust plume.
-
Cap the vial immediately. The visual absence of powder on the vial threads validates a clean transfer.
Step 4: Decontamination
-
Wipe down the balance and surrounding area with a disposable towel dampened with a compatible solvent (e.g., ethanol), followed by a water-dampened wipe to neutralize any residual acidity.
Figure 1: Step-by-step operational workflow for handling nitroaromatic carboxylic acids.
Part 4: Spill Response & Waste Disposal Plan
A spill of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid requires immediate, calculated action to prevent respiratory exposure and environmental contamination.
Spill Response Protocol:
-
Isolate & Assess: Evacuate personnel from the immediate vicinity. Determine if the spill is minor (<50g, inside hood) or major (>50g, or outside hood).
-
Dust Suppression: Do NOT dry sweep. Dry sweeping aerosolizes the nitroaromatic dust. Instead, lightly mist the spill with water or cover it with damp absorbent pads to suppress particulate suspension.
-
Collection: Gently gather the damp material using a non-sparking scoop. Place the material into a sealable, compatible hazardous waste container.
-
Neutralization: Wash the affected surface with a mild soap and water solution to neutralize residual carboxylic acid, followed by a thorough water rinse.
Waste Disposal Plan:
-
Segregation: Dispose of as hazardous organic solid waste.
-
Incompatibilities: Never mix this waste stream with strong bases (risk of exothermic ring-opening) or reducing agents (risk of exothermic nitro reduction)[3].
-
Label the container clearly with "Hazardous Waste: Nitroaromatic Carboxylic Acid."
Figure 2: Logical decision tree for nitroaromatic carboxylic acid spill response.
References
1.[2] Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." eCFR. URL:[Link] 2.[3] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine. URL:[Link] 3.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 19576654, 5-(4-Nitrophenyl)oxazole-4-carboxylic acid." PubChem. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
